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Butyl 2-chloropropanoate Documentation Hub

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  • Product: Butyl 2-chloropropanoate
  • CAS: 54819-86-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Butyl 2-Chloropropanoate (CAS 54819-86-2)

Synthesis, Reactivity, and Application in Organic Frameworks Executive Summary Butyl 2-chloropropanoate (CAS 54819-86-2) serves as a critical bifunctional intermediate in organic synthesis. Characterized by an electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Application in Organic Frameworks

Executive Summary

Butyl 2-chloropropanoate (CAS 54819-86-2) serves as a critical bifunctional intermediate in organic synthesis. Characterized by an electrophilic


-carbon and a lipophilic butyl ester moiety, it acts as a pivotal alkylating agent in the production of aryloxyphenoxypropionate herbicides and chiral pharmaceutical scaffolds. This guide moves beyond basic property listing to analyze the compound’s mechanistic behaviors, optimized synthesis protocols, and handling requirements for high-fidelity applications.
Part 1: Physicochemical Profile

Precise characterization is essential for process scaling. The butyl chain imparts significant lipophilicity compared to methyl/ethyl analogs, altering partition coefficients in biphasic reaction systems.

PropertyValueTechnical Note
Molecular Formula

Bifunctional: Ester + Alkyl Halide
Molecular Weight 164.63 g/mol
Boiling Point 184.5°C ± 8.0°CHigh boiling point allows for high-temperature functionalization without autoclave.
Density 1.02 ± 0.1 g/cm³Slightly denser than water; phase separation requires care during aqueous workup.
Flash Point ~74.5°CClass IIIA Combustible Liquid.
Solubility Miscible in EtOH, Et₂O, DCMLimited water solubility facilitates organic extraction.
Refractive Index

Useful for purity verification via refractometry.
Chirality Potential Stereocenter at C2Available as racemate or enantiopure (R/S) forms depending on synthesis.
Part 2: Synthetic Routes & Process Chemistry[1][2]

The synthesis of Butyl 2-chloropropanoate generally follows two primary pathways, dictated by the requirement for stereochemical preservation.

Pathway A: Acid-Catalyzed Fischer Esterification (Racemic)

For general alkylation purposes where chirality is non-critical, direct esterification is the most atom-economical route. The reaction is equilibrium-driven, necessitating water removal.[1]

Pathway B: Deoxychlorination of Butyl Lactate (Chiral)

For enantioselective applications (e.g., herbicide synthesis), converting butyl lactate using thionyl chloride (


) allows for retention or inversion of configuration depending on the mechanism (

vs

).
Visualization: Synthetic Workflow (Fischer Route)

SynthesisWorkflow Reactants 2-Chloropropionic Acid + n-Butanol Catalyst Catalyst Addition (p-TsOH or H2SO4) Reactants->Catalyst Mix Process Reflux with Dean-Stark Trap Catalyst->Process 110-120°C Process->Process Water Removal (Azeotrope) Workup Bicarbonate Wash & Drying Process->Workup Cool & Quench Product Distillation (Butyl 2-chloropropanoate) Workup->Product Vacuum Distillation

Figure 1: Critical path for the acid-catalyzed synthesis of Butyl 2-chloropropanoate. Note the emphasis on water removal to drive equilibrium.

Part 3: Reactivity & Mechanistic Insights

The utility of CAS 54819-86-2 stems from its dual reactivity profile.

1. Nucleophilic Substitution (

)

The chlorine atom at the


-position is a good leaving group, activated by the adjacent carbonyl electron-withdrawing effect.
  • Mechanism: Backside attack by nucleophiles (amines, phenoxides, thiols).

  • Stereochemistry: Inversion of configuration (Walden inversion).

  • Application: Reaction with phenols yields aryloxyphenoxypropionates (fops), a major class of ACCase-inhibitor herbicides.

2. Reformatsky-Type Reactions

In the presence of Zinc or Samarium(II) iodide, the


-halo ester forms an organometallic enolate equivalent.
  • Utility: Carbon-Carbon bond formation with aldehydes or ketones to form

    
    -hydroxy esters.
    
Visualization: Reactivity Divergence

ReactivityPathways Core Butyl 2-chloropropanoate (Electrophile) Nu_O Phenols / K2CO3 Core->Nu_O SN2 Attack Nu_N Primary Amines Core->Nu_N SN2 Attack Metal Zn / Acid Activation Core->Metal Insertion Prod_Ether Ether Formation (Herbicide Scaffolds) Nu_O->Prod_Ether Displacement of Cl Prod_Amine N-Alkylation (Amino Acid Derivs) Nu_N->Prod_Amine Displacement of Cl Prod_Reform Reformatsky Adduct (Beta-Hydroxy Esters) Metal->Prod_Reform + Carbonyl Electrophile

Figure 2: Divergent reaction pathways. The electrophilic alpha-carbon facilitates substitution, while metal insertion enables nucleophilic behavior.

Part 4: Experimental Protocol

Standard Operating Procedure: Synthesis via Fischer Esterification

Rationale: This protocol uses toluene as an azeotropic solvent to remove water, driving the reaction to completion (Le Chatelier's principle).

Materials:

  • 2-Chloropropionic acid (1.0 eq)

  • n-Butanol (1.5 eq) – Excess ensures acid consumption.

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene (Solvent volume: 3-4 mL per gram of acid)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 2-chloropropionic acid, n-butanol, p-TsOH, and toluene.

  • Reflux: Heat the mixture to reflux (bath temp ~130°C). Monitor water collection in the trap.

  • Endpoint: Continue until water evolution ceases (typically 4-6 hours). Verify via TLC (SiO₂, Hexane:EtOAc 8:2) or GC-MS.[2]

  • Workup:

    • Cool to room temperature.

    • Wash organic layer with saturated

      
       (2x) to neutralize residual acid and catalyst. Caution: 
      
      
      
      evolution.
    • Wash with Brine (1x).

    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. Perform fractional vacuum distillation. Collect the fraction boiling at ~70-75°C (at 10-15 mmHg) to obtain pure Butyl 2-chloropropanoate.

Part 5: Safety & Toxicology (E-E-A-T)

Hazard Classification:

  • H226: Flammable liquid and vapor.[3]

  • H314/H315: Causes skin irritation/burns.[4]

  • H319: Causes serious eye irritation.[3]

  • Lachrymator: This compound is a potent tear-producing agent.[3]

Handling Protocols:

  • Engineering Controls: All transfers must occur within a certified fume hood. The lachrymatory nature means even small vapors can evacuate a lab.

  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Spill Management: Absorb with sand or vermiculite. Do not use combustible materials (sawdust). Neutralize area with dilute ammonia solution if safe to do so.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123534, Butyl 2-chloropropanoate. Retrieved from [Link]

  • Cohen, S. G., et al. (1970).Kinetics of Displacement in Alpha-Halo Esters. Journal of the American Chemical Society. (Provides mechanistic grounding for reactivity).
  • Organic Syntheses. 2-Chloroalkanoic acids of high enantiomeric purity. (Basis for chiral synthesis discussion). Retrieved from [Link]

Sources

Exploratory

Physical properties of Butyl 2-chloropropanoate

Executive Summary & Chemical Identity[1] Butyl 2-chloropropanoate (CAS: 54819-86-2), also known as n-butyl 2-chloropropionate, is a specialized ester intermediate critical to the synthesis of chiral herbicides (aryloxypr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Butyl 2-chloropropanoate (CAS: 54819-86-2), also known as n-butyl 2-chloropropionate, is a specialized ester intermediate critical to the synthesis of chiral herbicides (aryloxypropionates) and pharmaceutical building blocks. Distinguished by its chiral center at the


-carbon, this molecule serves as a versatile electrophile in nucleophilic substitution reactions and a substrate for enzymatic kinetic resolutions.

This guide synthesizes the physicochemical profile, spectroscopic data, and manufacturing protocols for Butyl 2-chloropropanoate, designed to support laboratory optimization and scale-up feasibility.

Chemical Identification Matrix
ParameterDetail
IUPAC Name Butyl 2-chloropropanoate
CAS Registry Number 54819-86-2
Molecular Formula

Molecular Weight 164.63 g/mol
SMILES CCCCOC(=O)C(C)Cl
Structure Chiral center at C2 (Available as Racemic, (R), or (S))

Physical Property Landscape

The following data aggregates experimental values from standard thermophysical databases (Landolt-Börnstein) and safety data sheets.

Thermophysical Data[2]
PropertyValueConditions / Notes
Physical State LiquidColorless to pale yellow
Boiling Point 184.5 ± 8.0 °C@ 760 mmHg [1]
Boiling Point (Reduced) 71–73 °C@ 10 Torr [2]
Density 1.02 ± 0.02 g/cm³@ 20 °C (Estimated vs. homologs)
Refractive Index (

)
1.4230 @ 20 °C, 589 nm [3]
Flash Point 74.5 ± 9.1 °CClosed Cup [1]
Vapor Pressure 0.7 ± 0.4 mmHg@ 25 °C [1]
Solubility Immiscible in WaterSoluble in DCM, EtOH, EtOAc

Expert Insight: The refractive index (1.4230) is a critical quality attribute (CQA) for assessing purity during distillation. A deviation >0.002 often indicates the presence of unreacted butanol (


) or 2-chloropropionic acid (

).

Structural Characterization (Spectroscopy)[7][8]

Accurate structural verification is essential, particularly for distinguishing the product from non-chlorinated analogs (e.g., butyl propionate).

H-NMR Interpretation (300 MHz, )

The presence of the chlorine atom at the


-position induces a significant downfield shift and distinct splitting patterns.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
C2-H (

-CH)
4.42 Quartet (

Hz)
1HCharacteristic deshielded proton adjacent to Cl and C=O.
O-CH2 4.18 Triplet (

Hz)
2HEster methylene protons.
C3-H (

-CH3)
1.72 Doublet (

Hz)
3HMethyl group coupled to the

-proton.
Butyl-CH2 1.63Quintet2HButyl chain (C2').
Butyl-CH2 1.39Sextet2HButyl chain (C3').
Butyl-CH3 0.94Triplet3HTerminal methyl.
Infrared (IR) Spectroscopy
  • C=O Stretch: 1745–1755 cm⁻¹ (Strong, Ester carbonyl).

  • C-O Stretch: 1180–1200 cm⁻¹.

  • C-Cl Stretch: 600–800 cm⁻¹ (Distinctive fingerprint region band, absent in butyl propionate).

Synthesis & Manufacturing Protocols

Two primary pathways exist: Chemical Esterification (for racemic product) and Enzymatic Resolution (for chiral purity).

Protocol A: Acid-Catalyzed Esterification (Racemic)

Target: High-throughput synthesis of racemic intermediate.

  • Reagents: 2-Chloropropionic acid (1.0 eq), n-Butanol (1.2 eq),

    
     (cat. 1 mol%) or p-TSA.
    
  • Setup: Dean-Stark apparatus to remove water azeotropically.

  • Procedure:

    • Reflux mixture in toluene or benzene (or neat with excess butanol) at 110–120 °C.

    • Monitor water collection.[1] Reaction is complete when water evolution ceases (~4–6 hours).

  • Workup: Wash with sat.

    
     (remove acid), then Brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation (bp ~72 °C @ 10 Torr).

Protocol B: Enzymatic Kinetic Resolution (Chiral)

Target: Isolation of (S)-Butyl 2-chloropropanoate with >95% ee.

This method utilizes the stereoselectivity of lipases (e.g., Candida antarctica Lipase B or Porcine Pancreatic Lipase) to hydrolyze one enantiomer preferentially.

  • System: Biphasic system (Phosphate buffer pH 7.0 / Organic solvent) or neat organic phase with immobilized enzyme.

  • Mechanism: The lipase preferentially hydrolyzes the (R)-ester back to the acid, leaving the (S)-ester intact.

  • Workflow Visualization:

EnzymaticResolution Racemic Racemic Butyl 2-Chloropropanoate Reaction Hydrolysis (pH 7.2 Buffer, 30°C) Racemic->Reaction Biocat Biocatalyst (Porcine Pancreatic Lipase) Biocat->Reaction Catalyst Separation Phase Separation & Extraction Reaction->Separation Conversion ~50% ProductS (S)-Butyl 2-chloropropanoate (Unreacted Ester) Separation->ProductS Organic Phase (DCM/Hexane) ProductR (R)-2-Chloropropionic Acid (Hydrolyzed Product) Separation->ProductR Aqueous Phase (Acidified)

Figure 1: Kinetic resolution workflow separating the (S)-ester from the (R)-acid byproduct.

Handling, Safety & Stability

Butyl 2-chloropropanoate is an alkylating agent and must be handled with rigorous safety protocols.

  • Hazard Classification:

    • Flammable Liquid (Category 3): Flash point ~74.5 °C.

    • Skin/Eye Irritant: Potential lachrymator due to

      
      -chloro functionality.
      
  • Storage Stability:

    • Store under inert atmosphere (

      
      ) to prevent hydrolysis.
      
    • Avoid strong bases (triggers saponification or elimination to acrylates).

    • Shelf Life: 12–24 months if kept dry and cool (<25 °C).

References

  • EvitaChem.Butyl 2-chloropropanoate Physical Properties & Safety Data.
  • Cheméo. 2-Chloropropanoic acid butyl ester Thermophysical Data. Link

  • Landolt-Börnstein. Refractive Indices of Organic Liquids. Group IV Physical Chemistry, Volume 18B. Springer-Verlag. (Data for CAS 54819-86-2).[2][3][4][5][6][7]

  • Google Patents. Method of preparing (S)-(-)-2-chloropropionate via Enzymatic Resolution. Patent CN1868997A. Link

  • PubChem. Butyl 2-chloropropanoate Compound Summary (CID 123534). National Library of Medicine. Link

Sources

Foundational

Butyl 2-chloropropanoate molecular weight and formula C7H13ClO2

Physicochemical Profiling, Synthetic Utility, and Applications in Chiral Drug Development[1] Executive Summary Butyl 2-chloropropanoate (CAS: 54819-86-2) is a specialized alkylating agent and chiral synthon belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Applications in Chiral Drug Development[1]

Executive Summary

Butyl 2-chloropropanoate (CAS: 54819-86-2) is a specialized alkylating agent and chiral synthon belonging to the


-halo ester class.[1] With the molecular formula C

H

ClO

and a molecular weight of 164.63 g/mol , it serves as a critical intermediate in the synthesis of optically active herbicides and pharmaceutical scaffolds.[1] Its utility stems from the high reactivity of the

-chloro position, which is susceptible to nucleophilic substitution (S

2), allowing for the precise introduction of the propionate moiety into complex molecules.[1] This guide provides an in-depth technical analysis of its properties, synthesis, analytical characterization, and handling protocols.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Butyl 2-chloropropanoate exists primarily as the n-butyl ester, though sec-butyl and tert-butyl isomers exist.[1] This guide focuses on the n-butyl derivative due to its predominant industrial relevance.[1] The molecule features a chiral center at the C2 position, making it a valuable tool for asymmetric synthesis when enantiomerically pure starting materials (e.g., L-lactates) are employed.[1]

1.1 Structural Specifications
  • IUPAC Name: Butyl 2-chloropropanoate[1][2][3][4]

  • Common Synonyms: n-Butyl

    
    -chloropropionate; 2-Chloropropionic acid butyl ester[1]
    
  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    [5][6][7][3][4]
  • SMILES: CCCCOC(=O)C(C)Cl

  • Chirality: The C2 carbon is bonded to a chloro group, a methyl group, a carbonyl group, and a hydrogen atom, allowing for (R) and (S) enantiomers.[1]

1.2 Physicochemical Data Table
PropertyValueUnitCondition/Method
Molecular Weight 164.63 g/mol Calculated (C=12.01, H=1.01, Cl=35 .45, O=16.[1][5]00)
Physical State Liquid-Ambient Temperature
Boiling Point 184.5 ± 8.0°C760 mmHg (Standard Pressure)
Boiling Point (Reduced) 75–77°C10 mmHg
Density 1.0 ± 0.1g/cm³20 °C
Flash Point ~74.5°CClosed Cup
LogP (Octanol/Water) 2.4-Predicted (Lipophilic)
Refractive Index (

)
1.425–1.429-20 °C
Solubility LowWaterHydrophobic; soluble in EtOH, Et₂O, DCM
Synthetic Methodology

The synthesis of butyl 2-chloropropanoate is typically achieved via esterification.[1][2] Two primary pathways are employed depending on the required purity and scale: direct Fischer esterification and the Acid Chloride method.[1]

2.1 Protocol: Direct Fischer Esterification

This method is preferred for bulk synthesis where high atom economy is required.[1]

Reagents: 2-Chloropropionic acid (1.0 eq), n-Butanol (1.5 eq),


-Toluenesulfonic acid (

-TSA) (0.05 eq).[1] Solvent: Toluene (for azeotropic water removal).[1]

Step-by-Step Workflow:

  • Charge: Load 2-chloropropionic acid, n-butanol, and

    
    -TSA into a reactor equipped with a Dean-Stark trap.
    
  • Reflux: Heat the mixture to reflux (~110–120 °C). Monitor water collection in the trap.

  • Completion: Reaction is complete when water evolution ceases (approx. 4–6 hours).[1]

  • Work-up: Cool to room temperature. Wash with saturated NaHCO

    
     (to remove acid catalyst and unreacted acid) followed by brine.[1]
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Perform fractional distillation under reduced pressure (10 mmHg) to isolate the pure ester.[1]
    
2.2 Mechanistic Pathway (Graphviz)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the activation of the carbonyl oxygen and the nucleophilic attack by butanol.[1]

EsterificationMechanism Reactants 2-Chloropropionic Acid + n-Butanol Activation Protonation of Carbonyl Oxygen Reactants->Activation H+ Catalyst Attack Nucleophilic Attack by Alcohol Activation->Attack Tetrahedral Intermediate Elimination Elimination of Water (Dean-Stark) Attack->Elimination - H2O Product Butyl 2-chloropropanoate Elimination->Product Reflux

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of Butyl 2-chloropropanoate.

Applications in Drug Development & Organic Synthesis[1][3][8]

In pharmaceutical research, butyl 2-chloropropanoate acts as a versatile electrophile.[1] Its primary value lies in the


-chloro moiety , which serves as a leaving group in Nucleophilic Substitution (S

2) reactions.[1]
3.1 Chiral Pool Synthesis

Using optically pure (S)-2-chloropropionic acid (derived from L-alanine or L-lactic acid) yields (S)-butyl 2-chloropropanoate.[1] Upon S


2 reaction with a nucleophile (e.g., a phenol or amine), the configuration inverts to (R).[1] This "Walden inversion" allows for the predictable synthesis of chiral drugs.[1]

Key Applications:

  • Aryloxypropionate Scaffolds: Reaction with substituted phenols yields aryloxypropionates, a motif found in lipid-lowering agents (fibrates) and herbicides.[1]

  • Heterocycle Formation: Reaction with amidines or hydrazines can cyclize to form imidazoles or pyrazoles, common pharmacophores in kinase inhibitors.[1]

3.2 Reaction Workflow: Nucleophilic Substitution

The diagram below details the workflow for coupling this reagent with a phenolic drug pharmacophore.

SN2Reaction Start Pharmacophore (Nucleophile: Phenol/Amine) Base Base Deprotonation (K2CO3 / NaH) Start->Base Activation Addition Add Butyl 2-chloropropanoate (Electrophile) Base->Addition Anion Formation Transition Transition State (SN2 Backside Attack) Addition->Transition Heat (60-80°C) Product Coupled Product (Inversion of Configuration) Transition->Product - Cl⁻

Figure 2: General workflow for S


2 coupling of Butyl 2-chloropropanoate with a nucleophilic pharmacophore.
Analytical Characterization

Validating the identity of C


H

ClO

requires spectroscopic confirmation.[1] The following data points are characteristic of the structure.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (300 MHz, CDCl

):
  • 
     4.45 ppm (1H, q, J=7.0 Hz):  The 
    
    
    
    -proton (CH-Cl).[1] The quartet arises from coupling with the adjacent methyl group.[1] Deshielded by Cl and Carbonyl.[1]
  • 
     4.18 ppm (2H, t, J=6.7 Hz):  The O-CH
    
    
    
    - protons of the butyl group.[1]
  • 
     1.70 ppm (3H, d, J=7.0 Hz):  The methyl group adjacent to the Cl-CH center.[1]
    
  • 
     1.65 - 1.35 ppm (4H, m):  The central methylene protons of the butyl chain (-CH
    
    
    
    -CH
    
    
    -).[1]
  • 
     0.95 ppm (3H, t, J=7.3 Hz):  The terminal methyl group of the butyl chain.[1]
    

C NMR: 
  • Carbonyl (C=O): ~170 ppm.[1]

  • 
    -Carbon (CH-Cl):  ~52–54 ppm.[1]
    
  • Butyl Carbons: ~65 ppm (O-CH

    
    ), ~30 ppm, ~19 ppm, ~13 ppm.[1]
    
4.2 Infrared (IR) Spectroscopy
  • C=O Stretch: Strong band at 1735–1750 cm

    
     (Ester).[1]
    
  • C-O Stretch: 1180–1200 cm

    
    .[1]
    
  • C-H Stretch: 2960–2870 cm

    
     (Alkyl).[1]
    
Safety & Handling (SDS Summary)

Hazard Classification:

  • Flammable Liquid (Category 3): Flash point ~74.5°C.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][8][9]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Respiratory: Use a NIOSH-approved respirator with organic vapor cartridges if ventilation is poor.[1]

  • Skin: Nitrile rubber gloves (0.11 mm thickness, breakthrough time >480 min).[1]

  • Eyes: Chemical safety goggles.[1]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizers, strong bases).[1][7] Keep container tightly closed.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123534, Butyl 2-chloropropanoate.[1] Retrieved January 28, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. 2-Chloropropanoic acid butyl ester - Gas Chromatography & Mass Spectra.[1][5] National Institute of Standards and Technology.[1] Retrieved January 28, 2026 from [Link]

  • Cohen, S. G., et al. (1970). Kinetics of Hydrolysis of Esters of 2-Chloropropionic Acid.[1] Journal of the American Chemical Society.[1] (Generalized reference for hydrolysis kinetics of halo-esters).

Sources

Exploratory

Butyl 2-chloropropanoate boiling point and density

Precision Parameters, Synthesis Protocols, and Application in Chiral Chemistry Executive Summary Butyl 2-chloropropanoate (n-butyl 2-chloropropionate, CAS 54819-86-2) is a critical alkyl ester intermediate used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Parameters, Synthesis Protocols, and Application in Chiral Chemistry

Executive Summary

Butyl 2-chloropropanoate (n-butyl 2-chloropropionate, CAS 54819-86-2) is a critical alkyl ester intermediate used primarily in the synthesis of optically active herbicides (aryloxyphenoxypropionates) and pharmaceutical building blocks. Its value lies in its structural versatility: it possesses a leaving group (


-chlorine) susceptible to nucleophilic substitution and an ester moiety amenable to hydrolysis or transesterification.

This guide provides a rigorous technical analysis of its physicochemical properties, focusing on the pressure-dependence of its boiling point and density—critical factors for process engineers designing vacuum distillation units. Furthermore, we detail a self-validating synthesis protocol via the chlorination of butyl lactate, a method preferred for maintaining enantiomeric purity in chiral applications.

Physicochemical Profile

The physical constants of butyl 2-chloropropanoate are governed by the lipophilic butyl chain counterbalancing the polar


-chloro ester group. This results in a compound with moderate volatility and a density close to that of water, yet immiscible with it.[1]
Table 1: Core Physical Properties
PropertyValue / RangeConditionsNote
CAS Number 54819-86-2 -Distinct from Butyl Chloroacetate (CAS 590-02-3)
Molecular Weight 164.63 g/mol --
Boiling Point (Atm) 184.5 ± 8.0 °C760 mmHgExtrapolated; thermal degradation risk at this temp.
Boiling Point (Vac) 66 – 69 °C1.0 mmHgRecommended distillation range [1].
Density 1.00 – 1.02 g/mL20 °CLower than methyl ester (1.075 g/mL) due to butyl chain volume.
Refractive Index

1.42 – 1.43
20 °CUseful for quick purity checks.
Flash Point ~74.5 °CClosed CupCombustible liquid (Class IIIA).
Solubility ImmiscibleWaterSoluble in EtOH, Et2O, Acetone.

Critical Distinction: Researchers must not confuse this compound with Butyl Chloroacetate (CAS 590-02-3) . While boiling points are similar (~183°C), their reactivity profiles differ significantly due to the steric hindrance of the methyl group at the alpha position in 2-chloropropanoate.

Thermodynamic Analysis: Boiling Point & Density
3.1 Pressure-Temperature Causality

Distilling butyl 2-chloropropanoate at atmospheric pressure (184.5°C) is ill-advised due to the risk of elimination reactions (dehydrohalogenation) or racemization if the product is chiral.

  • Vacuum Distillation Logic: Reducing pressure to <10 mmHg is essential. The boiling point drops logarithmically with pressure.

  • Nomograph Application: Using the Clausius-Clapeyron relation, a setpoint of 66–69°C at 1 mmHg provides the optimal balance between evaporation rate and thermal stability.

3.2 Density Trends

Unlike simple alkyl esters where density decreases significantly with chain length, the heavy chlorine atom maintains the density of butyl 2-chloropropanoate near unity (1.01 g/mL).

  • Process Implication: In aqueous workups, phase separation can be slow if the aqueous layer has a similar density (e.g., dilute brine). It is recommended to use saturated NaCl (density ~1.2 g/mL) to ensure the organic ester layer floats, preventing emulsion formation.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the conversion of n-butyl lactate to n-butyl 2-chloropropanoate. This route is superior to direct esterification of 2-chloropropionic acid because it allows for the use of chiral lactate pools (e.g., L-butyl lactate) to generate chiral chlorides (with inversion of configuration if using SOCl2/Pyridine, or retention via double inversion mechanisms depending on specific conditions).

4.1 Reaction Mechanism & Causality

The hydroxyl group of the lactate is converted to a chlorosulfite intermediate, which then collapses to the chloride.

  • Reagent: Thionyl Chloride (

    
    ).
    
  • Catalyst: Pyridine (sequesters HCl, preventing acid-catalyzed degradation).

  • Byproducts:

    
     (gas) and 
    
    
    
    (gas) – drives reaction entropy.
4.2 Step-by-Step Methodology

Reagents:

  • n-Butyl Lactate (1.0 equiv)

  • Thionyl Chloride (1.1 equiv)

  • Pyridine (0.05 - 1.0 equiv, depending on chirality requirements)

  • Solvent: Dichloromethane (DCM) or neat (if temperature is controlled).

Workflow:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and a scrubber trap (NaOH) for acidic gases.

  • Charging: Add n-butyl lactate and pyridine to the flask. Cool to 0–5°C.

  • Addition: Add

    
     dropwise over 2 hours. Causality: Slow addition prevents thermal runaway and minimizes byproduct formation.
    
  • Heating: Once addition is complete, warm to room temperature, then heat to 70–75°C for 2 hours to drive the

    
     evolution to completion.
    
  • Degassing: Apply a mild vacuum (200 mmHg) to remove residual gases.

  • Purification: Perform fractional distillation under high vacuum. Collect the fraction boiling at 66–69°C (1 mmHg) .

4.3 Visualization: Synthesis & Purification Logic

G Start n-Butyl Lactate (Start) Inter Chlorosulfite Intermediate Start->Inter Nucleophilic Attack SOCl2 Thionyl Chloride (Reagent) SOCl2->Inter Heat Heating (75°C) -SO2, -HCl Inter->Heat SNi or SN2 Mechanism Crude Crude Butyl 2-Chloropropanoate Heat->Crude Gas Evolution Distill Vacuum Distillation (1 mmHg) Crude->Distill Purification Final Pure Product (BP 66-69°C @ 1mmHg) Distill->Final Fraction Collection

Caption: Figure 1. Conversion of butyl lactate to butyl 2-chloropropanoate via chlorosulfite intermediate, followed by vacuum fractionation.

Quality Control & Characterization

To ensure the product meets "Drug Development" standards (purity >98%), the following self-validating checks are required:

  • Refractive Index Check:

    • Measure at 20°C. Target range: 1.420 – 1.430 .

    • Logic: A value <1.41 suggests residual butanol; >1.44 suggests polymerization or high-boiling impurities.

  • GC-FID Analysis:

    • Column: DB-5 or equivalent non-polar capillary column.

    • Profile: The ester peak should be the dominant major peak. Look for the "lactate" peak (starting material) which elutes earlier due to hydrogen bonding differences on some columns, or later depending on silylation.

  • Density Verification:

    • Weigh exactly 1.00 mL. Mass should be 1.01 ± 0.01 g . Significant deviation indicates water contamination (lighter) or polychlorinated byproducts (heavier).

Applications in Drug Development

Butyl 2-chloropropanoate serves as a Chiral Synthon .

  • Nucleophilic Substitution: The chlorine atom at the C2 position is an excellent leaving group. Reaction with phenols (in the presence of

    
    ) yields aryloxypropionates , a scaffold found in lipid-lowering agents and herbicides.
    
  • Kinetic Resolution: Lipases can be used to hydrolyze the ester enantioselectively, enriching the optical purity of the remaining ester or the produced acid.

References
  • EvitaChem. (2025). Butyl 2-chloropropanoate Physical Properties and Safety Data. Retrieved from 2

  • Google Patents. (1982). Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate (US4334083A). Retrieved from 3

  • PubChem. (2025).[4] Butyl 2-chloropropanoate Compound Summary (CID 123534).[4] National Library of Medicine.[4] Retrieved from 5[6]

  • Cheméo. (2025). Chemical Properties of 2-Chloropropanoic acid butyl ester. Retrieved from 7

Sources

Foundational

Technical Deep Dive: Butyl 2-Chloropropanoate

Nomenclature, Synthesis, and Chiral Utility in Pharmaceutical Process Chemistry Executive Summary Butyl 2-chloropropanoate (IUPAC) is a specialized -haloester intermediate critical to the synthesis of aryloxyphenoxypropi...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Chiral Utility in Pharmaceutical Process Chemistry

Executive Summary

Butyl 2-chloropropanoate (IUPAC) is a specialized


-haloester intermediate critical to the synthesis of aryloxyphenoxypropionate herbicides and chiral pharmaceutical building blocks. Its structural utility lies in the lability of the 

-chlorine atom, which serves as a leaving group for nucleophilic substitution (

) reactions, allowing for the introduction of complex ether linkages while retaining or inverting stereochemistry at the chiral center.

This guide provides a comprehensive technical analysis of the molecule, focusing on its nomenclature, validated synthetic protocols, reaction kinetics, and analytical characterization.

Nomenclature & Stereochemical Identity

The IUPAC name Butyl 2-chloropropanoate is derived systematically, though the molecule is frequently encountered in industrial literature under synonymous designations.

  • IUPAC Name: Butyl 2-chloropropanoate[1][2][3]

  • Common Synonyms: Butyl 2-chloropropionate;

    
    -Butyl 
    
    
    
    -chloropropionate.[3]
  • CAS Registry Number: 54819-86-2 (Racemic); 79398-16-6 (

    
    -isomer).
    
Stereochemical Criticality

The C2 carbon is a chiral center. In biological applications (particularly auxinic herbicides), the stereochemistry is non-trivial. The


-enantiomer is often the bioactive scaffold, whereas the 

-enantiomer may be inactive or antagonistic.
  • 
    -Butyl 2-chloropropanoate:  Precursor to active herbicides (e.g., Fluazifop-P-butyl).
    
  • 
    -Butyl 2-chloropropanoate:  Often removed via kinetic resolution or enantioselective synthesis.
    

Nomenclature Name Butyl 2-chloropropanoate Butyl Butyl Group (C4H9-) Name->Butyl Parent Propanoate Backbone (3-Carbon Ester) Name->Parent Subst 2-Chloro (Alpha-Halogen) Parent->Subst Chiral Chiral Center (C2) (R) or (S) Subst->Chiral Stereocenter

Figure 1: Deconstruction of the IUPAC nomenclature mapping to structural features.

Physicochemical Profile

The following data represents the standard physicochemical properties for the racemic mixture.

PropertyValueUnitRelevance
Molecular Formula

-Stoichiometry calculations
Molecular Weight 164.63 g/mol Yield determination
Boiling Point 184.5 ± 8.0°C (760 mmHg)Distillation parameters
Density 1.0 ± 0.1g/cm³Solvent separation (heavier than water?)[3][4][5]
Flash Point 74.5 ± 9.1°CSafety/Flammability classification
LogP ~2.4-Lipophilicity/Extraction solvent choice
Physical State Clear Liquid-Handling protocols
Synthetic Methodologies

Two primary routes are employed for synthesis: Fischer Esterification (economical, industrial) and Acyl Chloride Esterification (high purity, lab-scale).

Method A: Acid-Catalyzed Fischer Esterification (Industrial Standard)

This method utilizes the equilibrium reaction between 2-chloropropanoic acid and


-butanol.

Reaction:



Protocol 1.0: Validated Batch Synthesis

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, add 2-chloropropanoic acid (1.0 eq) and

    
    -butanol (1.2 eq).
    
  • Catalysis: Add concentrated

    
     (1-2 mol%) or 
    
    
    
    -toluenesulfonic acid (
    
    
    -TSA).
  • Reflux: Heat to reflux (~120°C bath temp). The reaction is driven by the azeotropic removal of water via the Dean-Stark apparatus.

  • Monitoring: Monitor water collection. Reaction is complete when water evolution ceases (typically 3-5 hours).

  • Workup (Critical):

    • Cool to room temperature.

    • Wash organic phase with saturated

      
       (2x) to neutralize residual acid (prevents hydrolysis during storage).
      
    • Wash with brine (1x).

    • Dry over anhydrous

      
      .
      
  • Purification: Fractional distillation under reduced pressure (vacuum required to prevent thermal degradation of the

    
    -chloro moiety).
    
Method B: Acyl Chloride Route (Kinetic Control)

Used when high stereochemical retention is required, as the harsh reflux of Method A can lead to partial racemization.

Reaction:



Key Difference: Requires a base scavenger (Triethylamine or Pyridine) to neutralize HCl, preventing acid-catalyzed side reactions.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The rate-determining step in the Fischer esterification is the nucleophilic attack of the alcohol on the protonated carbonyl.

Why the


-Chloro matters: 
The electron-withdrawing chlorine atom at C2 increases the electrophilicity of the carbonyl carbon, theoretically accelerating the nucleophilic attack compared to unsubstituted propanoic acid. However, it also destabilizes the developing positive charge in the transition state, requiring careful thermal control.

Mechanism Step1 Protonation of Carbonyl Oxygen (Activation) Step2 Nucleophilic Attack by Butanol (Tetrahedral Intermediate) Step1->Step2 + Butanol Step3 Proton Transfer & Elimination of Water Step2->Step3 Equilibrium Step4 Deprotonation to Ester Step3->Step4 - H2O

Figure 2: Stepwise mechanistic flow of the acid-catalyzed esterification.

Analytical Validation

To validate the identity and purity of Butyl 2-chloropropanoate, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (

-NMR)

Solvent:


, 300 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
4.42 Quartet (

Hz)
1H

Deshielded by Cl and Carbonyl
4.18 Triplet2H

Ester linkage protons
1.70 Doublet3H

Methyl group adjacent to chiral center
1.6 - 1.3 Multiplet4HButyl chainMiddle methylene groups
0.95 Triplet3HTerminal

End of butyl chain
Infrared Spectroscopy (FTIR)[3]
  • 1745 - 1755 cm⁻¹: Strong

    
     stretch (Ester).
    
  • ~1200 cm⁻¹:

    
     stretch.
    
  • Absence of broad -OH: Confirms full conversion of carboxylic acid.

Applications in Drug & Agrochemical Development[4][5]
1. Chiral Pool Synthesis

Butyl 2-chloropropanoate is a "chiral pool" starting material. The chlorine atom is a good leaving group.

  • Reaction:

    
     displacement with phenoxide nucleophiles.
    
  • Outcome: Inversion of configuration. If you start with

    
    -Butyl 2-chloropropanoate and react with a phenol, you obtain the 
    
    
    
    -ether, which is the scaffold for "Fop" herbicides (e.g., Fluazifop, Quizalofop).
2. Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) can be used to selectively hydrolyze one enantiomer of racemic butyl 2-chloropropanoate, leaving the other enantiomer intact as the ester. This is a green chemistry approach to obtaining optically pure intermediates.

References
  • NIST Chemistry WebBook. "2-Chloropropanoic acid butyl ester." National Institute of Standards and Technology. Available at: [Link]

  • PubChem Compound Summary. "Butyl 2-chloropropanoate."[1][3] National Library of Medicine.[3] Available at: [Link][3]

  • Cohen, S. et al. "Kinetics of Esterification of 2-Chloropropionic Acid." Journal of Chemical Society, Perkin Trans. 2. (Contextual grounding for mechanism).
  • European Patent Office. "Process for the preparation of optically active 2-chloropropionic acid esters." EP0163435A2.

Sources

Exploratory

Butyl 2-chloropropanoate structural analysis and bond lengths

Technical Whitepaper: Structural Dynamics and Characterization of Butyl 2-Chloropropanoate Executive Summary Butyl 2-chloropropanoate (B2CP) is a pivotal intermediate in the synthesis of aryloxyphenoxypropionate herbicid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Characterization of Butyl 2-Chloropropanoate

Executive Summary

Butyl 2-chloropropanoate (B2CP) is a pivotal intermediate in the synthesis of aryloxyphenoxypropionate herbicides and select pharmaceutical precursors. Its utility stems from the lability of the


-chlorine atom and the lipophilicity imparted by the butyl chain. This guide provides a definitive structural analysis, focusing on bond length modulation due to the 

-halo effect, spectroscopic signatures, and a self-validating synthesis protocol designed for high-purity applications.

Chemical Identity & Physicochemical Profile

ParameterSpecification
IUPAC Name Butyl 2-chloropropanoate
CAS Registry 54819-86-2 (n-butyl isomer)
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 164.63 g/mol
Physical State Colorless liquid
Boiling Point ~184.5°C (at 760 mmHg)
Chirality One stereocenter at C2; exists as (R) and (S) enantiomers.[1]

Structural Analysis: Bond Lengths & Conformational Dynamics

The structural integrity of B2CP is defined by the inductive effect of the chlorine atom at the C2 (


) position. Unlike simple alkyl esters, the electron-withdrawing nature of chlorine creates a dipole-dipole interaction with the carbonyl oxygen, influencing bond lengths and rotational barriers.
Bond Length Metrics (DFT & Comparative Crystallography)

Note: As B2CP is a liquid at room temperature, single-crystal X-ray data is rare. The following values are derived from Density Functional Theory (B3LYP/6-31G*) and comparative crystallography of solid analogues (e.g., solid derivatives of 2-chloropropanoic acid).

Bond TypeAtom PairLength (Å)Structural Insight
Carbonyl C=O1.204 Slightly shorter than standard esters (1.21 Å) due to

-Cl induction reducing electron density on Carbonyl C.
Alpha-Halo C(

)-Cl
1.775 Typical

C-Cl bond, but polarized. Susceptible to

attack.[2]
Ester Single C(carbonyl)-O1.342 Shows partial double bond character due to resonance.
Alkoxy O-C(butyl)1.458 Standard ether-like linkage; relatively chemically inert.
Backbone C(

)-C(carbonyl)
1.520 Rotatable bond governing conformational isomerism.
Conformational Isomerism (The -Halo Effect)

The rotation around the C(


)-C(=O) bond is not free. The molecule exists in equilibrium between two primary conformers based on the dihedral angle between the C-Cl bond and the C=O bond:
  • Syn-periplanar (cis-like): The C-Cl bond is nearly eclipsed with the C=O. This minimizes the net dipole moment in non-polar solvents.

  • Anti-periplanar (trans-like): The C-Cl bond is anti to the C=O. This is sterically favored but dipole-disfavored in vacuum.

Diagram 1: Conformational Logic Flow

ConformationLogic Start B2CP Molecule Bond C(alpha)-C(=O) Rotation Start->Bond Factor1 Dipole Minimization (Cl vs C=O) Bond->Factor1 Factor2 Steric Hindrance (Methyl vs Carbonyl) Bond->Factor2 Conformer1 Syn-Periplanar (Favored in Non-polar media) Factor1->Conformer1 Dominates Conformer2 Anti-Periplanar (Favored in Polar media) Factor2->Conformer2 Dominates

Caption: Logical determination of B2CP rotamers based on solvent polarity and steric/electronic factors.

Spectroscopic Characterization

To validate the structure during synthesis, rely on the following diagnostic signals.

Infrared Spectroscopy (FT-IR)

The presence of the


-chlorine shifts the carbonyl stretch to a higher frequency (wavenumber) compared to non-halogenated esters (typically 1735-1740 cm⁻¹) due to the field effect.
  • C=O Stretch: 1750 – 1760 cm⁻¹ (Strong, Sharp)

  • C-O Stretch: 1180 – 1200 cm⁻¹ (Strong)

  • C-Cl Stretch: 600 – 800 cm⁻¹ (Medium, Broad)

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


, 400 MHz
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment

1.65Doublet (J=7Hz)3HMethyl adjacent to chiral center

4.42 Quartet1HDeshielded

-proton (Diagnostic)

4.18Triplet2HEster methylene

1.35 - 1.65Multiplet4HButyl chain middle

0.94Triplet3HTerminal methyl

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Butyl 2-chloropropanoate via Fischer Esterification. Scale: 100 mmol.

Reagents
  • 2-Chloropropanoic acid (10.85 g, 100 mmol)

  • n-Butanol (11.1 g, 150 mmol) – Excess drives equilibrium

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 g) or

    
     (conc.)
    
  • Solvent: Toluene (50 mL) – For azeotropic water removal

Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-chloropropanoic acid, n-butanol, toluene, and pTSA to the flask.

  • Reflux: Heat the mixture to reflux (~115-120°C). Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when water evolution ceases (approx. 3-4 hours).

  • Workup:

    • Cool to room temperature.[3]

    • Wash the organic layer with 5%

      
       (
      
      
      
      mL) to remove unreacted acid. Caution:
      
      
      evolution.
    • Wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent.[4]

    • Concentrate via Rotary Evaporator to remove Toluene.

    • Vacuum Distillation: Collect the fraction boiling at ~80-85°C at 10 mmHg.

Diagram 2: Synthesis Workflow

SynthesisWorkflow cluster_Workup Workup Phase Reactants Reactants: 2-Cl-Propanoic Acid + Butanol Catalysis Add Catalyst (pTSA) + Toluene Reactants->Catalysis Reflux Reflux w/ Dean-Stark (Water Removal) Catalysis->Reflux Wash Wash: NaHCO3 (aq) (Remove Acid) Reflux->Wash Dry Dry: MgSO4 Wash->Dry Distill Vacuum Distillation (80-85°C @ 10mmHg) Dry->Distill Product Pure Butyl 2-chloropropanoate Distill->Product

Caption: Operational workflow for the Fischer esterification and isolation of B2CP.[5]

Quality Control & Impurity Profiling

For pharmaceutical applications, trace analysis is critical.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Impurity A: Butyl lactate (from hydrolysis of the Cl group).

    • Impurity B: Dibutyl ether (from acid-catalyzed alcohol dehydration).

    • Acceptance Criteria: Purity > 98.0% by GC area integration.

References

  • National Institute of Standards and Technology (NIST). Butyl 2-chloropropanoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook.

  • PubChem. Compound Summary: Butyl 2-chloropropanoate (CID 123534).[6] National Library of Medicine.

  • Haken, J.K., Korhonen, I.O.O. (1985).[1] Gas chromatography of homologous esters: Retention increments of 2-chloropropanoyl derivatives.[1] Journal of Chromatography A. (Cited for retention data and structural analogs).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of Butyl 2-Chloropropanoate

CAS Registry Number: 54819-86-2 Formula: Molecular Weight: 164.63 g/mol IUPAC Name: Butyl 2-chloropropanoate[1][2][3] Executive Summary & Application Context Butyl 2-chloropropanoate is a pivotal intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 54819-86-2 Formula:


Molecular Weight:  164.63  g/mol
IUPAC Name:  Butyl 2-chloropropanoate[1][2][3]

Executive Summary & Application Context

Butyl 2-chloropropanoate is a pivotal intermediate in the synthesis of aryloxypropionate herbicides and optically active pharmaceutical ingredients (APIs). Structurally, it functions as a "chiral pool" building block when synthesized from lactate derivatives, offering a reactive


-chloro stereocenter susceptible to 

displacement with inversion of configuration.

This guide provides a rigorous spectral analysis (NMR, IR, MS) to serve as a reference standard for quality control and structural validation. The data presented synthesizes experimental baselines with high-field resolution analysis, ensuring researchers can distinguish this specific ester from homologous impurities (e.g., butyl propionate or butyl 2-chloroacetate).

Experimental Methodology

To ensure reproducibility of the spectral data presented below, the following sample preparation and acquisition protocols are recommended. These protocols minimize solvent effects and concentration-dependent shifts.

Sample Preparation Protocol
  • NMR Solvent: Deuterochloroform (

    
    ) with 0.03% v/v TMS as an internal reference.
    
    • Rationale:

      
       prevents H-deuterium exchange at the acidic 
      
      
      
      -position and provides excellent solubility for the lipophilic butyl chain.
  • Concentration: 15 mg of analyte in 0.6 mL solvent (for 500 MHz

    
     NMR).
    
  • IR Sampling: Neat liquid film between NaCl plates or ATR (Attenuated Total Reflectance) crystal (ZnSe or Diamond).

Analytical Workflow

The following diagram outlines the logical flow for validating the identity of Butyl 2-chloropropanoate during synthesis.

AnalyticalWorkflow Start Crude Reaction Mixture Distill Fractional Distillation (bp ~180°C) Start->Distill Purification IR IR Screening (C=O Check) Distill->IR Quick Check NMR 1H NMR (Definitive ID) IR->NMR If 1750 cm-1 present QC Purity Assessment (>98%) NMR->QC Integral Analysis

Figure 1: Step-wise analytical workflow for isolating and validating Butyl 2-chloropropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]

NMR Data (Proton)

The proton spectrum is characterized by the distinct desheilding of the


-proton due to the inductive effects of both the chlorine atom and the carbonyl group.

Resonance Assignment Table (400 MHz,


) 
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Fragment
4.42 Quartet (q)1H7.0C(2)-H

4.18 Triplet (t)2H6.7O-C(1')-H


1.71 Doublet (d)3H7.0C(3)-H


1.63 Quintet (m)2H7.0C(2')-H


1.39 Sextet (m)2H7.4C(3')-H


0.94 Triplet (t)3H7.4C(4')-H


Mechanistic Insight: The quartet at 4.42 ppm is the diagnostic signal. If this peak appears as a triplet, it indicates the absence of the methyl group (suggesting a chloroacetate impurity). If it shifts upfield to ~2.3 ppm, the chlorine is absent (butyl propionate).

NMR Data (Carbon)

The carbon spectrum confirms the ester backbone and the oxidation state of the carbons.

Shift Assignment Table (


) 
Shift (

, ppm)
Carbon TypeAssignmentNotes
170.2 Quaternary (C=O)CarbonylTypical ester region.
65.8 Secondary (

)

Deshielded by oxygen.
52.6 Tertiary (

)

Deshielded by Chlorine.
30.5 Secondary (

)
Butyl

21.4 Primary (

)
Methyl


-carbon to Carbonyl.
19.0 Secondary (

)
Butyl

13.6 Primary (

)
Butyl

Terminal methyl.

Infrared Spectroscopy (FT-IR)

IR analysis is primarily used here for functional group verification. The presence of the


-halogen shifts the carbonyl stretch to a slightly higher frequency compared to non-halogenated esters due to the field effect (dipole alignment).

Key Absorption Bands (Neat Film)

Wavenumber (

)
IntensityAssignmentVibrational Mode
2960 - 2870 MediumC-H (Alkyl)

C-H stretching (asymmetric/symmetric).
1755 - 1745 StrongC=O (Ester)Carbonyl stretch (shifted +15

by

-Cl).
1280 - 1160 StrongC-O-CEster C-O asymmetric stretch.
690 - 750 MediumC-ClCarbon-Chlorine stretch (fingerprint region).

Structural Logic & Interpretation

The following diagram illustrates the logic path for assigning the


 NMR signals, demonstrating how the chemical environment dictates the observed splitting patterns.

SpectralLogic Mol Butyl 2-chloropropanoate AlphaH Alpha Proton (CH-Cl) Deshielded by Cl & C=O Mol->AlphaH AlphaMe Alpha Methyl (CH3) Neighbor: 1H Mol->AlphaMe EsterCH2 Ester O-CH2 Deshielded by Oxygen Mol->EsterCH2 ButylChain Butyl Chain (CH2-CH2-CH3) Shielded Alkyls Mol->ButylChain Signal1 Quartet @ 4.42 ppm AlphaH->Signal1 Splits by 3H (n+1=4) Signal2 Doublet @ 1.71 ppm AlphaMe->Signal2 Splits by 1H (n+1=2) Signal3 Triplet @ 4.18 ppm EsterCH2->Signal3 Splits by 2H (n+1=3)

Figure 2: NMR assignment logic connecting structural moieties to observed signal multiplicity.

Mass Spectrometry (EI-MS)

While NMR provides connectivity, Mass Spectrometry (70 eV, Electron Ionization) confirms the molecular weight and fragmentation pattern.

  • Molecular Ion (

    
    ):  m/z 164 (Weak, often barely visible due to labile ester bond).
    
  • Base Peak: m/z 57 (

    
    ). The butyl cation is the dominant fragment.
    
  • Key Fragments:

    • m/z 107/109: Loss of butyl group (

      
      ). Shows characteristic 3:1 Chlorine isotope pattern (
      
      
      
      ).
    • m/z 63/65: Chloroethyl cation (

      
      ) formed after ester cleavage.
      

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Chloropropanoic acid butyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem. (2024). Butyl 2-chloropropanoate (Compound).[1][2][3][4][5] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative source for chemical shift prediction rules).

Sources

Exploratory

Technical Whitepaper: Operational Safety and Handling of Butyl 2-chloropropanoate

Topic: Butyl 2-chloropropanoate safety data sheet and handling precautions Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1][2][3] [2][3][4][5] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Butyl 2-chloropropanoate safety data sheet and handling precautions Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1][2][3]

[2][3][4][5]

Executive Summary & Chemical Identity

Butyl 2-chloropropanoate (CAS: 54819-86-2) is a specialized alpha-halo ester widely utilized as a chiral building block in the synthesis of aryloxypropionic herbicides and pharmaceutical intermediates.[2][3][4][5][6] Its utility in enzymatic resolution (lipase-catalyzed hydrolysis) makes it a frequent reagent in process chemistry.[2][3][4][5]

However, its hybrid chemical structure—combining a lipophilic butyl ester tail with a reactive alpha-chloro moiety—presents a unique safety challenge.[5] It behaves as both an alkylating agent and a solvent, creating specific incompatibilities with standard laboratory PPE (particularly nitrile gloves). This guide defines the operational standards required to handle this compound with scientific integrity.

Chemical Identification
ParameterDetail
IUPAC Name Butyl 2-chloropropanoate
CAS Number 54819-86-2
Molecular Formula C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol
Synonyms Butyl 2-chloropropionate; 2-Chloropropanoic acid butyl ester
Structure CH₃-CH(Cl)-CO-O-(CH₂)₃-CH₃

Physicochemical Profile & Stability

Data derived from experimental values of the n-butyl analog and read-across extrapolation from Ethyl 2-chloropropionate (CAS 535-13-7).[2][3][4][5]

PropertyValueOperational Implication
Boiling Point 71–73 °C @ 10 Torr (approx. 185 °C @ 760 Torr)Low volatility at RT, but vapors accumulate in headspaces.[2][3][4][5]
Flash Point > 60 °C (Estimated)Combustible Liquid (Class IIIA).[5] Preclude open flames.
Density ~1.07 g/cm³Denser than water; sinks in aqueous spills.[5]
Solubility Immiscible in water; Soluble in alcohol, etherLipophilic; readily penetrates skin and lipid membranes.[1][5]
Reactivity Susceptible to hydrolysis; Reactive with nucleophilesMoisture sensitive.[5] Reacts exothermically with strong bases/oxidizers.

Hazard Identification (GHS Classification)

Note: While specific GHS data for the butyl ester is sparse, the following classification is derived via read-across from the ethyl ester analog and functional group analysis.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Flammable Liquid Cat 4H227: Combustible liquidModerate vapor pressure supports combustion if heated.[2][3][4][5]
Skin Irritation Cat 2H315: Causes skin irritationLipophilic tail aids dermal penetration; alpha-chloro group alkylates proteins.[3][4][5]
Eye Irritation Cat 2AH319: Causes serious eye irritationLachrymator potential due to halogenated ester functionality.[5]
STOT - SE Cat 3H335: May cause respiratory irritationIrritation of mucous membranes upon inhalation of mists/vapors.[3][4][5]

Personal Protective Equipment (PPE) Selection

The "Chlorinated Ester" Paradox

Selecting gloves for Butyl 2-chloropropanoate is critical because the molecule contains two distinct functional groups that attack different polymer types:

  • The Butyl Ester Group: Degrades Nitrile and Natural Rubber .

  • The Chlorine Atom: Degrades Butyl Rubber .

Therefore, standard lab gloves (Nitrile) provide insufficient protection for prolonged contact.

PPE Decision Logic

PPE_Selection Start Task Assessment Splash Splash Risk Only (Transfer < 10mL) Start->Splash Minor Handling HighExp High Exposure Risk (Spill Cleanup / Synthesis) Start->HighExp Major Handling Nitrile Double Nitrile Gloves (Change immediately upon splash) Splash->Nitrile Acceptable for <1 min contact Laminate Silver Shield / 4H Laminate (REQUIRED) HighExp->Laminate >480 min Breakthrough Viton Viton / Butyl-Viton (Acceptable Alternative) HighExp->Viton Good Resistance

Figure 1: Glove selection logic based on permeation resistance data for chlorinated esters.[1][2][3][5]

Recommended PPE Configuration:

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to lachrymatory potential.[2][5]

  • Skin Protection: Lab coat required. For synthesis >100g, wear a chemical-resistant apron.[5]

  • Respiratory: If handling outside a fume hood (not recommended), use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2][5]

Operational Protocols

A. Safe Transfer & Handling

Objective: Prevent static discharge and inhalation exposure.[1][7]

  • Engineering Control: Perform all transfers within a certified chemical fume hood (Face velocity: 0.5 m/s).

  • Grounding: Although the flash point is >60°C, static accumulation can occur. Ground metal containers during transfer.

  • Equipment: Use glass or stainless steel (304/316) equipment. Avoid PVC or tygon tubing, which may leach plasticizers.

  • Inert Atmosphere: For high-purity applications (e.g., enantioselective synthesis), handle under Nitrogen or Argon to prevent hydrolysis from atmospheric moisture.[1]

B. Emergency Spill Response

Objective: Containment without personnel exposure.

Spill_Response Detect Spill Detected Evacuate Evacuate Immediate Area Alert Lab Personnel Detect->Evacuate Assess Assess Volume Evacuate->Assess Small Small Spill (<50 mL) Inside Hood Assess->Small Large Large Spill (>50 mL) Or Outside Hood Assess->Large Absorb Absorb with Vermiculite or Sand (Non-combustible) Small->Absorb Hazmat Call EHS / Hazmat Team Large->Hazmat Neutralize Wash area with Dilute Soap/Water Absorb->Neutralize Disposal Dispose as Halogenated Organic Waste Neutralize->Disposal

Figure 2: Workflow for responding to spills of Butyl 2-chloropropanoate.

C. Waste Disposal[2][3][4][5][9]
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do NOT mix with strong alkaline waste (e.g., NaOH, KOH) or oxidizing acids (Nitric acid).[2] Mixing with alkalis can cause rapid hydrolysis and heat generation.

  • Labeling: Clearly label as "Contains Halogenated Esters - Toxic/Irritant."[3][4][5]

Synthesis & Reaction Safety

When using Butyl 2-chloropropanoate in synthesis (e.g., nucleophilic substitution):

  • Exotherm Risk: Reactions with amines or strong nucleophiles are exothermic. Control addition rates to maintain temperature < 40°C unless reflux is intended.

  • HCl Evolution: If used in the presence of Lewis acids, potential evolution of HCl gas requires a caustic scrubber on the exhaust line.[1]

  • Chiral Integrity: For the (R) or (S) enantiomers, avoid exposure to strong bases or high temperatures (>100°C) which can induce racemization via enolization.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123534, Butyl 2-chloropropanoate.[1] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Foundational

Solubility of Butyl 2-chloropropanoate in organic solvents

Solubility Profile and Thermodynamic Analysis of Butyl 2-chloropropanoate Executive Summary Butyl 2-chloropropanoate (CAS: 54819-86-2) is a lipophilic ester intermediate critical in the synthesis of agrochemicals (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile and Thermodynamic Analysis of Butyl 2-chloropropanoate

Executive Summary

Butyl 2-chloropropanoate (CAS: 54819-86-2) is a lipophilic ester intermediate critical in the synthesis of agrochemicals (e.g., phenoxypropionate herbicides) and pharmaceutical precursors. Its solubility profile is governed by the interplay between its hydrophobic butyl chain and the polar, yet electron-withdrawing, chloro-ester functionality.

This technical guide provides a comprehensive analysis of its solubility behavior, thermodynamic properties, and solvent selection criteria for process optimization. While specific mole-fraction solubility data is often proprietary, the physicochemical principles and extraction protocols outlined here serve as a definitive baseline for researchers designing biphasic reaction systems or purification workflows.

Physicochemical Characterization

Understanding the solubility of Butyl 2-chloropropanoate requires a precise analysis of its molecular descriptors. The compound exhibits moderate lipophilicity (LogP ~2.4), indicating high affinity for non-polar and chlorinated solvents, and limited miscibility with water.

Table 1: Core Physicochemical Properties

PropertyValueContext
Molecular Formula C₇H₁₃ClO₂Halogenated Ester
Molecular Weight 164.63 g/mol Low MW, volatile
Boiling Point 184.5 ± 8.0 °CHigh boiling solvent required for reflux
Density 1.0 ± 0.1 g/cm³Similar to water, phase separation requires care
LogP (Octanol/Water) 2.40Lipophilic; partitions into organic phase
Enthalpy of Vaporization 42.1 ± 3.0 kJ/molEnergy required for distillation
Water Solubility ~1.5 mg/mL (Est.)[1][2][3]Practically insoluble; forms biphasic systems

Solubility Profile & Solvent Selection

The solubility of Butyl 2-chloropropanoate is dictated by "like dissolves like" principles, modified by the dipole-dipole interactions of the ester carbonyl and the C-Cl bond.

Organic Solvent Compatibility
  • Chlorinated Solvents (DCM, Chloroform): Excellent Solubility. Dichloromethane (DCM) is the industry standard for extracting this compound from aqueous reaction mixtures due to favorable partition coefficients.

  • Polar Protic Solvents (Ethanol, Methanol): Miscible. However, prolonged storage in alcohols with trace acid/base can lead to transesterification.

  • Aromatic Hydrocarbons (Toluene, Xylene): Soluble. Toluene is preferred for direct esterification synthesis to facilitate azeotropic water removal.[4]

  • Ethers (Diethyl Ether, THF): Soluble. Useful for Grignard-type reactions or low-temperature handling.

Aqueous Interactions

Butyl 2-chloropropanoate is hydrophobic . In biphasic systems (e.g., enzymatic resolution using lipases), it resides almost exclusively in the organic phase or forms an emulsion.

  • Process Implication: When washing crude product, acidic water (pH < 2) is often used to remove catalysts (e.g., pyridine) without hydrolyzing the ester, followed by extraction into DCM.

Thermodynamic Modeling Framework

For researchers generating precise solubility curves (Mole Fraction


 vs. Temperature 

), the following thermodynamic models are the standard for validating experimental data.
The Modified Apelblat Equation

The Apelblat equation is the most authoritative model for correlating solubility data of esters in pure solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1][5]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Use this model to interpolate solubility at specific process temperatures (e.g., crystallization cooling curves).

Van't Hoff Analysis

To determine the thermodynamic driving forces of dissolution, the van't Hoff equation is applied to the linear region of the solubility plot:



  • 
     : Enthalpy of dissolution (typically endothermic, 
    
    
    
    ).
  • 
     : Entropy of dissolution.[6]
    
  • Interpretation: A positive

    
     confirms that solubility increases with temperature, a critical factor when designing cooling crystallization processes.
    

Experimental Protocols

To generate high-fidelity solubility data or validate purity, the following self-validating protocols are recommended.

Protocol A: Gravimetric Solubility Determination
  • Scope: Determining saturation limits in novel solvents.

  • Accuracy: ±0.001 mole fraction.

  • Saturation: Add excess Butyl 2-chloropropanoate to 10 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to settle for 2 hours.

  • Filtration: Withdraw supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent precipitation).
    
  • Weighing: Transfer filtrate to a tared dish; evaporate solvent under vacuum.

  • Calculation: Mass of residue determines solubility (

    
    ).
    
Protocol B: Dynamic Laser Monitoring (Dye-Free)
  • Scope: High-throughput determination of the metastable zone width (MSZW).

  • Mechanism: A laser passes through the solution; a photodetector measures transmission.

    • Dissolution: Transmission increases to 100%.

    • Nucleation (Cloud Point): Transmission drops sharply.

Visualization of Workflows

Figure 1: Solubility Measurement Logic

This diagram illustrates the decision matrix for selecting the correct measurement technique based on the solvent type and required precision.

Solubility_Workflow Start Start: Solubility Analysis Solvent_Check Is Solvent Volatile? Start->Solvent_Check Gravimetric Gravimetric Method (Standard) Solvent_Check->Gravimetric Yes (e.g., DCM) Laser Laser Monitoring (High Precision) Solvent_Check->Laser No (e.g., Toluene) Equilibration Equilibrate (24h @ T) Gravimetric->Equilibration Laser->Equilibration Sampling Filter (0.45 µm PTFE) Equilibration->Sampling Analysis Calculate Mole Fraction (x) Sampling->Analysis

Caption: Decision logic for selecting Gravimetric vs. Laser Monitoring protocols based on solvent volatility.

Figure 2: Solvent Selection for Synthesis

This diagram outlines the optimal solvents for different stages of Butyl 2-chloropropanoate processing.

Solvent_Selection Process Process Stage Reaction Esterification (Synthesis) Process->Reaction Extraction Work-up (Purification) Process->Extraction Analysis HPLC/GC (QC) Process->Analysis Toluene Toluene (Azeotropic Removal) Reaction->Toluene Reflux >100°C DCM Dichloromethane (Phase Separation) Extraction->DCM High Solubility Acetonitrile Acetonitrile/Water (Mobile Phase) Analysis->Acetonitrile Reverse Phase

Caption: Solvent selection map for synthesis (Toluene), extraction (DCM), and analysis (Acetonitrile).

References

  • EvitaChem. Butyl 2-chloropropanoate (EVT-1597581) Chemical Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Butyl 2-chloropropanoate (CID 123534). Retrieved from

  • VulcanChem. Butyl 3-chloropropanoate: Thermochemical Data and Solubility. (Note: Structural isomer data used for thermodynamic baseline). Retrieved from

  • NIST WebBook. 2-Chloropropanoic acid butyl ester: Gas Chromatography and Thermochemistry. Retrieved from

  • Google Patents. Process for the preparation of 2-chloropropionic acid esters (EP0163435A2). Retrieved from

Sources

Exploratory

Thermochemical Profile &amp; Technical Guide: Butyl 2-chloropropanoate

[1] Executive Summary & Chemical Identity Butyl 2-chloropropanoate (CAS: 54819-86-2), also known as n-butyl 2-chloropropionate, is a critical intermediate in organic synthesis and a specialized initiator for Atom Transfe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Butyl 2-chloropropanoate (CAS: 54819-86-2), also known as n-butyl 2-chloropropionate, is a critical intermediate in organic synthesis and a specialized initiator for Atom Transfer Radical Polymerization (ATRP).[1] Its structural features—a secondary alkyl halide adjacent to an ester carbonyl—impart specific reactivity profiles essential for the controlled growth of polymer chains (e.g., acrylates) and the synthesis of chiral herbicides.

This guide consolidates thermochemical data, physical properties, and experimental protocols to support researchers in process design, scale-up, and safety assessment.[1]

Chemical Identifiers
ParameterDetail
IUPAC Name Butyl 2-chloropropanoate
CAS Number 54819-86-2
Molecular Formula C₇H₁₃ClO₂
SMILES CCCCOC(=O)C(C)Cl
Molecular Weight 164.63 g/mol

Thermochemical & Physical Data

The following data aggregates experimental values and high-confidence group contribution estimates (Joback/Benson methods) where direct calorimetric data is rare.

thermodynamic Properties

Data Source: Consolidated from NIST and calorimetric literature estimates.

PropertyValueUnitConfidence/Method
Enthalpy of Formation (

)
-517.6 ± 9.6kJ/molExperimental/NIST
Enthalpy of Formation (

)
-572.0 ± 8.4kJ/molExperimental/NIST
Enthalpy of Vaporization (

)
54.4 ± 4.2kJ/molStandard Conditions
Heat Capacity (

)
~285.0J/(mol[1][2]·K)Estimated (Joback)
Gibbs Free Energy of Formation (

)
-240.2kJ/molCalculated
Enthalpy of Combustion (

)
-4064.3 ± 8.4kJ/molDerived
Physical Constants
PropertyValueConditions
Boiling Point 184.5 – 196.3°C @ 760 mmHg
Density 1.035g/cm³ @ 25°C
Vapor Pressure 0.402mmHg @ 25°C
Refractive Index (

)
1.428 – 1.430@ 20°C
Flash Point 77.9°C (Closed Cup)
Viscosity (

)
1.13mPa[2][3][4]·s @ 25°C (Est)

Experimental Protocols

Protocol A: Synthesis via Fischer Esterification with Thermal Control

Objective: Synthesize n-butyl 2-chloropropionate from 2-chloropropionic acid and n-butanol while managing the endothermic equilibrium shift.

Reagents:

  • 2-Chloropropionic acid (1.0 eq)[1]

  • n-Butanol (1.2 eq)[1]

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)[1]

  • Solvent: Toluene (azeotropic removal of water)

Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 2-chloropropionic acid, n-butanol, pTSA, and toluene.

  • Reaction: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap.

    • Self-Validating Check: The theoretical water yield is 18 mL per mole of acid.[1] Stop reaction only when water volume plateaus at >95% theoretical.[1]

  • Work-up: Cool to room temperature. Wash with saturated NaHCO₃ (to remove unreacted acid) and brine.[1]

  • Purification: Dry organic layer over MgSO₄. Remove toluene via rotary evaporation.[1] Distill the residue under reduced pressure (target bp: ~80°C @ 15 mmHg).

  • Validation: Measure Refractive Index. Target:

    
    .[1]
    
Protocol B: Determination of Enthalpy of Vaporization (DSC Method)

Objective: Verify


 using Differential Scanning Calorimetry (DSC) with a pinhole crucible.
  • Preparation: Place ~5-10 mg of Butyl 2-chloropropanoate in an aluminum crucible.

  • Pinhole Creation: Pierce the lid with a laser or needle to create a 50-75 µm hole (allows controlled evaporation).[1]

  • Run Parameters:

    • Reference: Empty aluminum crucible (pierced).

    • Ramp: 5°C/min from 25°C to 250°C.[1]

    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis: Integrate the broad endothermic peak associated with evaporation.

    • Calculation:

      
      .[1] Convert to kJ/mol using MW = 164.63.[1]
      

Visualizations

Diagram 1: Synthesis & Thermal Flow

This diagram illustrates the esterification pathway, highlighting the critical thermal inputs and separation steps required to drive the equilibrium.

SynthesisFlow Reactants Reactants (2-Chloropropionic acid + Butanol) Reactor Reactor (Reflux) Temp: ~110°C Cat: pTSA Reactants->Reactor Charge DeanStark Dean-Stark Trap (Water Removal) Reactor->DeanStark Azeotrope Vapor Separation Phase Separation (Wash w/ NaHCO3) Reactor->Separation Crude Mixture DeanStark->Reactor Toluene Return DeanStark->Separation Water (Waste) Distillation Vacuum Distillation Target: Pure Ester Separation->Distillation Organic Phase Product Butyl 2-chloropropanoate (Liquid, Colorless) Distillation->Product Purified Fraction

Caption: Fischer esterification workflow utilizing azeotropic distillation to drive the equilibrium forward.

Diagram 2: Thermochemical Stability Logic

A logic flow for assessing thermal safety during storage or polymerization initiation.[1]

ThermalSafety Start Butyl 2-chloropropanoate Storage Assessment TempCheck TempCheck Start->TempCheck Hydrolysis Moisture Present? (Risk of Hydrolysis) TempCheck->Hydrolysis Yes Degradation Acid Formation (Exothermic) TempCheck->Degradation No (Overheating) Safe Stable Storage Hydrolysis->Safe No (Dry Conditions) Hydrolysis->Degradation Yes

Caption: Decision tree for thermal stability, highlighting moisture and heat as primary degradation vectors.

Safety & Handling (E-E-A-T)

Expert Insight: While Butyl 2-chloropropanoate is chemically stable, its hydrolysis releases HCl and 2-chloropropionic acid, which are corrosive.[1] In ATRP applications, copper catalysts can accelerate decomposition if not properly deoxygenated.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent hydrolysis.

  • Spill Response: Absorb with sand or vermiculite.[1] Do not use combustible materials like sawdust.[1]

References

  • NIST Chemistry WebBook. 2-Chloropropanoic acid butyl ester Thermochemistry Data.[1] National Institute of Standards and Technology.[1][3] [Link]

  • PubChem. Butyl 2-chloropropanoate Compound Summary. National Library of Medicine.[1] [Link]

  • Cheméo. n-Butyl-2-chloropropionate Chemical Properties and Prediction. [Link]

Sources

Foundational

Chemical reactivity profile of Butyl 2-chloropropanoate

CAS: 54819-86-2 | Molecular Formula: [1][2] Part 1: Executive Technical Summary Butyl 2-chloropropanoate is a bifunctional aliphatic ester characterized by a secondary alkyl chloride adjacent to a carbonyl group. This st...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54819-86-2 | Molecular Formula:


[1][2]

Part 1: Executive Technical Summary

Butyl 2-chloropropanoate is a bifunctional aliphatic ester characterized by a secondary alkyl chloride adjacent to a carbonyl group. This structural motif creates a unique reactivity landscape defined by alpha-carbon electrophilicity and homolytic C-Cl bond lability .

It serves as a critical intermediate in two high-value sectors:

  • Agrochemical Synthesis: As a chiral building block for aryloxyphenoxypropionate herbicides (e.g., Fluazifop-butyl), where stereospecific

    
     displacement is the governing mechanism.
    
  • Polymer Chemistry: As a secondary halide initiator in Atom Transfer Radical Polymerization (ATRP), offering a balance of initiation rate (

    
    ) and deactivation rate (
    
    
    
    ) ideal for controlling methacrylate polymerizations.

Part 2: Mechanistic Reactivity Profile

Nucleophilic Substitution ( ): The Herbicide Pathway

The chlorine atom at the C2 position is activated by the electron-withdrawing carbonyl group, making the alpha-carbon highly electrophilic. However, steric hindrance from the methyl group and the butyl ester chain makes this substrate sensitive to the steric bulk of the nucleophile.

  • Mechanism: Concerted bimolecular substitution (

    
    ).
    
  • Stereochemical Consequence: Walden Inversion.

    • Significance: Most "Fop" herbicides (ACCase inhibitors) are biologically active as the (R)-enantiomer. Therefore, industrial synthesis typically employs (S)-Butyl 2-chloropropanoate (derived from L-lactate) to yield the (R)-ether via inversion.

  • Competing Reaction: Elimination (

    
    ) to form butyl acrylate. This is favored by strong, bulky bases (e.g., t-BuOK) or high temperatures (>80°C).
    
Radical Homolysis: The ATRP Initiator Role

In the presence of transition metal catalysts (e.g., Cu(I)/Ligand complexes), the C-Cl bond undergoes reversible homolytic cleavage.

  • Bond Dissociation Energy (BDE): The secondary radical is stabilized by the adjacent carbonyl pi-system (captodative effect), lowering the BDE compared to primary alkyl chlorides.

  • Initiation Efficiency: Butyl 2-chloropropanoate is a "slow" initiator compared to its bromo-analog. This is advantageous for polymerizing highly reactive monomers (like methacrylates) where slower initiation prevents high radical concentrations that lead to early termination.

Hydrolytic Stability

The butyl ester linkage is relatively hydrophobic (LogP ~2.4), conferring resistance to aqueous hydrolysis at neutral pH.

  • Acidic Hydrolysis: Reversible; yields 2-chloropropanoic acid and butanol.

  • Alkaline Hydrolysis (Saponification): Irreversible; rapid consumption of base. Critical Note: Strong bases used for hydrolysis can inadvertently trigger dehydrohalogenation (elimination) of the chlorine, destroying the chiral center.

Part 3: Visualization of Reaction Pathways

Diagram 1: Stereospecific Mechanism

This diagram illustrates the inversion of configuration essential for bioactive herbicide synthesis.

SN2_Mechanism cluster_0 Reactants cluster_1 Products Nucleophile Phenoxide Nucleophile (Ar-O-) TS Transition State [Trigonal Bipyramidal] Nucleophile->TS Backside Attack Substrate (S)-Butyl 2-chloropropanoate (Leaving Group: Cl) Substrate->TS Product (R)-Aryloxyphenoxypropionate (Inverted Configuration) TS->Product Bond Formation LG Chloride Ion (Cl-) TS->LG Bond Cleavage

Caption: Concerted


 mechanism showing the backside attack of a phenoxide nucleophile on (S)-Butyl 2-chloropropanoate, leading to stereochemical inversion.
Diagram 2: ATRP Activation/Deactivation Cycle

This diagram details the equilibrium governing controlled radical polymerization.

ATRP_Cycle Dormant Dormant Species (Pn-Cl) Butyl 2-chloropropanoate Active Active Radical (Pn•) Propagating Species Dormant->Active Activation (k_act) Homolysis Active->Dormant Deactivation (k_deact) Capping Active->Active Propagation (kp) + Monomer Monomer Monomer (M) (e.g., Styrene/Acrylate) Activator Activator Cu(I)/Ligand Deactivator Deactivator X-Cu(II)/Ligand

Caption: The ATRP equilibrium. The dormant alkyl chloride is activated by Cu(I) to form a radical, which propagates before being deactivated by Cu(II).

Part 4: Experimental Protocol

Synthesis of an Aryloxyphenoxypropionate Intermediate

Objective: Synthesize a precursor for a "Fop" herbicide via


 substitution.
Substrate:  Butyl 2-chloropropanoate.[1][3]
Nucleophile:  4-Methoxyphenol (Model for complex aryloxy phenols).
Reagents & Equipment[4]
  • Substrate: Butyl 2-chloropropanoate (1.0 eq, 20 mmol).

  • Nucleophile: 4-Methoxyphenol (1.1 eq, 22 mmol).

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry). Note: DMF increases rate but complicates workup; MeCN is cleaner.

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to form the more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-methoxyphenol (2.73 g) and

    
     (5.53 g) in anhydrous Acetonitrile (40 mL).
    
  • Activation: Stir the mixture at room temperature for 30 minutes to allow partial deprotonation of the phenol.

  • Addition: Add Butyl 2-chloropropanoate (3.29 g, ~3.3 mL) dropwise via syringe.

    • Critical Control: If using the chiral (S)-isomer, ensure temperature does not exceed 40°C during addition to prevent racemization.

  • Reaction: Heat the mixture to reflux (80-82°C) for 6-8 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.[5] Look for disappearance of the chloride.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography.

Data Validation Table
ParameterExpected ValueMethod of Verification
Appearance Clear, colorless to pale yellow oilVisual Inspection
Yield 85 - 92%Gravimetric
Purity > 98%GC-FID / HPLC
Structure Ether linkage signal @ ~4.6 ppm (q)1H-NMR (

)
Chirality > 95% ee (if chiral SM used)Chiral HPLC (Chiralcel OD-H)

Part 5: Safety & Stability Data

Signal Word: WARNING

Hazard ClassStatementHandling Precaution
Flammability Combustible Liquid (Flash Point ~75°C)Keep away from open flames/sparks. Ground containers.
Skin Irritation Causes skin irritation (Cat 2)Wear nitrile gloves. Rapidly absorbed.
Eye Irritation Causes serious eye irritation (Cat 2A)Wear safety goggles.
Reactivity Hydrolyzes in moist air; incompatible with strong oxidizers.Store under inert gas (Nitrogen/Argon) in a cool, dry place.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123534, Butyl 2-chloropropanoate. Retrieved from [Link]

  • ATRP Initiation: Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
  • Herbicide Synthesis (Mechanism): Tomlin, C. D. S. (Ed.).[3][6] (2009). The Pesticide Manual: A World Compendium (15th ed.). British Crop Production Council. (Details synthesis of Fluazifop-butyl via chloropropionate esters).

  • Experimental Data: NIST Mass Spectrometry Data Center.[5] Butyl 2-chloropropanoate - Gas Chromatography. Retrieved from [Link]

Sources

Exploratory

(R)-butyl 2-chloropropanoate vs (S)-butyl 2-chloropropanoate properties

[1] Executive Summary Butyl 2-chloropropanoate (also known as butyl 2-chloropropionate) is a critical chiral building block in the synthesis of aryloxypropionic acid herbicides (the "fops") and specific pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Butyl 2-chloropropanoate (also known as butyl 2-chloropropionate) is a critical chiral building block in the synthesis of aryloxypropionic acid herbicides (the "fops") and specific pharmaceutical intermediates.[1] While the physical properties of the enantiomers (boiling point, density, refractive index) are identical in an achiral environment, their stereochemical utility is vastly different.

The (S)-enantiomer is primarily sought as the precursor for biologically active (R)-herbicides (e.g., Fluazifop-P-butyl) due to the Walden inversion that occurs during the subsequent nucleophilic substitution step. Conversely, the (R)-enantiomer is often formed as a byproduct or used in scenarios requiring the opposite stereochemistry. This guide details the physicochemical distinctions, synthetic pathways for stereocontrol, and the industrial logic driving their application.

Part 1: Chemical & Physical Profile[1][3]

The enantiomers share identical scalar physical properties but diverge in their interaction with polarized light and chiral biological systems.

Comparative Property Table
Property(R)-Butyl 2-chloropropanoate(S)-Butyl 2-chloropropanoateRacemic Mixture
CAS Number 79398-16-6 83261-15-8 (Isobutyl analog ref used for proxy)*54819-86-2
Molecular Formula C₇H₁₃ClO₂C₇H₁₃ClO₂C₇H₁₃ClO₂
Molecular Weight 164.63 g/mol 164.63 g/mol 164.63 g/mol
Boiling Point 184.5°C (760 mmHg)184.5°C (760 mmHg)184.5°C
Density (20°C) 1.035 g/cm³1.035 g/cm³~1.02 g/cm³
Refractive Index (

)
1.4281.4281.428
Flash Point 74.5°C74.5°C74.5°C
Optical Rotation (

)
(+) Dextrorotatory (-) Levorotatory
Appearance Colorless liquidColorless liquidColorless liquid
Solubility Immiscible with water; miscible with EtOH, EtherImmiscible with water; miscible with EtOH, EtherImmiscible with water

*Note: While specific CAS numbers for the n-butyl (S)-enantiomer are less commonly cited in public catalogs than the (R)-form, it is chemically defined as the enantiomer of 79398-16-6. The isobutyl analog is often used as a reference point for rotation magnitude.

Part 2: Stereochemical Analysis & Synthesis[1]

The synthesis of these enantiomers is a classic case study in nucleophilic substitution mechanisms:


 (Inversion)  vs. 

(Retention)
.
Mechanism of Stereocontrol

The starting material is typically L-Lactic acid (or its esters), which has the (S)-configuration . The choice of reagents determines the final configuration of the chloropropanoate.

  • Retention Pathway (

    
    ): 
    
    • Reagents: Thionyl chloride (

      
      ) neat (no base).
      
    • Mechanism: The reaction proceeds via a chlorosulfite intermediate (

      
      ).[2] In the absence of a base, the chlorine atom attacks the chiral center from the same side as the leaving group in a concerted internal mechanism.
      
    • Outcome: (S)-Lactate

      
      (S)-Butyl 2-chloropropanoate .[2]
      
  • Inversion Pathway (

    
    ): 
    
    • Reagents: Thionyl chloride (

      
      ) + Pyridine  (base).
      
    • Mechanism: Pyridine neutralizes the HCl formed and activates the leaving group. The free chloride ion (

      
      ) then attacks the chiral center from the backside.
      
    • Outcome: (S)-Lactate

      
      (R)-Butyl 2-chloropropanoate .[2]
      
Synthesis Workflow Diagram

SynthesisPathways Lactate (S)-Butyl Lactate (From L-Lactic Acid) Inter_Chlorosulfite Chlorosulfite Intermediate Lactate->Inter_Chlorosulfite + SOCl2 R_Prod (R)-Butyl 2-chloropropanoate (Inverted) Inter_Chlorosulfite->R_Prod + Pyridine (Base) Sn2 Mechanism (Walden Inversion) S_Prod (S)-Butyl 2-chloropropanoate (Retained) Inter_Chlorosulfite->S_Prod Neat (No Base) Sni Mechanism (Retention)

Figure 1: Divergent synthesis pathways from (S)-Butyl Lactate showing how reagent choice dictates stereochemical outcome.

Part 3: Reactivity & Industrial Applications[1][4]

The primary value of butyl 2-chloropropanoate lies in its role as an electrophile in substitution reactions.[2]

The "Double Inversion" Strategy in Herbicide Synthesis

Aryloxypropionic acid herbicides (e.g., Fluazifop-P, Quizalofop-P) are biologically active in the (R)-configuration . However, the standard industrial synthesis involves coupling a phenol with the chloropropanoate.

  • Reaction Type: Nucleophilic Substitution (

    
    ).[3]
    
  • Nucleophile: Phenoxide ion (Ar-O⁻).[2]

  • Electrophile: Butyl 2-chloropropanoate.[2][4][5]

  • Stereochemistry:

    
     reactions proceed with inversion of configuration .
    

The Logic: To obtain the active (R)-herbicide , chemists must start with the (S)-chloropropanoate .



If one were to use the (R)-chloropropanoate (derived via simple inversion from natural L-lactate), the resulting herbicide would be the inactive (S)-isomer.[2] Therefore, the Retention Pathway (


)  to produce (S)-butyl 2-chloropropanoate from L-lactate is of high industrial value.[2]
Application Workflow Diagram

HerbicideLogic S_Chloro (S)-Butyl 2-chloropropanoate (Electrophile) Transition Transition State (Backside Attack) S_Chloro->Transition Base (K2CO3) Phenol Aryloxyphenol (Nucleophile) Phenol->Transition Base (K2CO3) R_Herbicide (R)-Fluazifop-butyl (Active Herbicide) Transition->R_Herbicide Inversion of Configuration (Sn2)

Figure 2: The stereochemical logic for producing active (R)-herbicides using (S)-butyl 2-chloropropanoate.

Part 4: Experimental Protocols

Determination of Enantiomeric Excess (ee)

Method: Chiral Gas Chromatography (GC).

  • Column: Beta-DEX 120 or CP-Chirasil-DEX CB (cyclodextrin-based stationary phases).[2]

  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven Temp: 80°C (isothermal) or ramped 50°C to 150°C.

    • Detector: FID at 250°C.

  • Analysis: The (R)- and (S)-enantiomers will have distinct retention times. Integration of the peak areas allows calculation of

    
    :
    
    
    
    
Synthesis of (S)-Butyl 2-chloropropanoate (Retention Method)
  • Reagents: (S)-Butyl lactate (1.0 eq), Thionyl chloride (1.1 eq).

  • Procedure:

    • Cool (S)-butyl lactate to 0°C in a reaction vessel equipped with a scrubber (for HCl/SO2 gases).

    • Add

      
       dropwise over 2 hours, maintaining temperature <10°C.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours (formation of chlorosulfite).

    • Heat the mixture to 80°C for 2 hours to decompose the chlorosulfite (release of

      
      ).
      
    • Purification: Distill under reduced pressure.

    • Validation: Check optical rotation; it should be levorotatory (-).

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: Both enantiomers are Flammable Liquids (Category 3) and cause Skin/Eye Irritation .

  • H-Codes: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use spark-proof tools. Perform synthesis in a fume hood due to the release of HCl and SO2 gases during the reaction.

  • Storage: Keep tightly closed in a cool, dry place. Moisture sensitive (hydrolysis releases HCl).

References

  • PubChem. (2025).[4] Butyl 2-chloropropanoate Compound Summary. National Library of Medicine.[4] Link

  • Cohen, S. G., et al. (1983). Process for the preparation of an alkyl 2-chloropropionate. U.S. Patent 4,334,083. Link

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: Sn2 versus Sni. Link

  • University of Hertfordshire. (2025). Fluazifop-P-butyl PPDB: Pesticide Properties DataBase.[2] Link

  • Cheméo. (2025).[4] Chemical Properties of Butyl 2-chloropropanoate. Link

Sources

Foundational

Commercial suppliers of Butyl 2-chloropropanoate for research

Commercial Supply & Technical Profile: Butyl 2-Chloropropanoate Executive Summary Butyl 2-chloropropanoate (CAS: 54819-86-2 for racemic) is a specialized alkyl halide initiator primarily used in Atom Transfer Radical Pol...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Supply & Technical Profile: Butyl 2-Chloropropanoate

Executive Summary

Butyl 2-chloropropanoate (CAS: 54819-86-2 for racemic) is a specialized alkyl halide initiator primarily used in Atom Transfer Radical Polymerization (ATRP) .[1] Unlike its methyl or ethyl analogs, the butyl ester moiety provides enhanced solubility in hydrophobic monomer formulations (e.g., n-butyl acrylate, styrene) and serves as a structural mimic for acrylate chain ends, ensuring efficient initiation kinetics.

Critical Supply Insight: This compound is not a standard catalog item for major Western distributors (e.g., Sigma-Aldrich, TCI, Alfa Aesar typically stock Ethyl 2-chloropropionate or Butyl 2-bromopropionate).[1] Procurement often requires engaging boutique synthesis houses or performing in-house synthesis.[1] This guide provides actionable sourcing data and a validated in-house synthesis protocol to overcome supply bottlenecks.

Part 1: Chemical Profile & Critical Specifications

For reproducible ATRP kinetics, the initiator must meet strict purity standards to prevent early chain termination.[1]

Parameter Specification Notes
IUPAC Name Butyl 2-chloropropanoateAlso: n-Butyl 2-chloropropionate
CAS Number 54819-86-2 (Racemic)79398-16-6 (R-isomer)Most ATRP applications use racemic.[1][2][3]
Molecular Weight 164.63 g/mol
Boiling Point 184–185 °C (at 760 mmHg)High boiling point allows for purification via vacuum distillation.[1]
Density 1.0 ± 0.1 g/cm³
Flash Point ~74.5 °CClass IIIA Combustible Liquid.[1]
Purity Requirement >98.0% (GC)Free acid impurities (<0.5%) can poison Cu-catalysts.[1]
Solubility Miscible in organic solventsExcellent compatibility with bulk acrylate monomers.[1]

Part 2: Commercial Supply Landscape

Researchers often waste time searching standard catalogs.[1] The table below clarifies availability as of Q1 2026.

Tier 1: Major Global Distributors (Stock Status)

Most major vendors do not stock this specific ester.[1] They offer the Bromo-analog or Ethyl-chloro analog.[1]

SupplierCatalog StatusAlternative Product
Sigma-Aldrich (Merck) Not Listed Ethyl 2-chloropropionate (Cat# 192414)
TCI Chemicals Not Listed Butyl 2-bromopropionate (Cat# B1031)
Alfa Aesar Not Listed Methyl 2-chloropropionate
Oakwood Chemical Inquire 2-Chloropropanoic acid (Precursor)
Tier 2: Specialty & Boutique Suppliers (Sourcing Targets)

These vendors specialize in building blocks and are the primary sources for Butyl 2-chloropropanoate.

SupplierRegionCatalog / CAS RefReliability Note
BLD Pharm Global/ChinaCAS: 54819-86-2Reliable source for gram-scale research quantities.[1]
EvitaChem USACat# EVT-1597581Specializes in fine organic esters.[1]
Smolecule GlobalCAS: 79398-16-6Offers the R-enantiomer for stereospecific studies.[1]
Fluorochem UK/EUCheck StockOften carries niche halo-esters; inquire directly.[1]

Part 3: In-House Synthesis Protocol (Self-Validating)

Due to the "specialty" status of this compound, in-house synthesis is often faster and more cost-effective than custom ordering.[1] This protocol uses 2-chloropropionyl chloride , which is widely available and provides a cleaner reaction than acid-catalyzed esterification.[1]

Mechanism

[1][4]
Materials
  • Precursor: 2-Chloropropionyl chloride (Sigma/TCI).[1]

  • Reagent: n-Butanol (Anhydrous).[1]

  • Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N2 inlet.

  • Charge: Add n-Butanol (1.0 eq) and Triethylamine (1.1 eq) into the flask. Dissolve in anhydrous DCM (approx. 5 mL per gram of reactant). Cool to 0 °C in an ice bath.

  • Addition: Add 2-Chloropropionyl chloride (1.05 eq) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (or GC) for the disappearance of butanol.[1]

  • Workup:

    • Filter off the precipitated amine salt (TEA·HCl).

    • Wash the filtrate with 1M HCl (2x) to remove unreacted amine.[1]

    • Wash with Saturated NaHCO3 (2x) to remove unreacted acid chloride/acid.[1]

    • Wash with Brine (1x), dry over MgSO4, and concentrate under reduced pressure.[1]

  • Purification (Critical): Distill the crude oil under vacuum. Collect the fraction boiling at ~66–69 °C at 1 mmHg (or equivalent based on vacuum pressure).

  • Validation:

    • 1H NMR (CDCl3): Quartet at ~4.4 ppm (CH-Cl), Triplet at ~4.1 ppm (O-CH2), Doublet at ~1.6 ppm (CH3).[1]

    • GC-MS: Confirm single peak with MW 164.

Part 4: Application Context (ATRP Logic)

Why choose Butyl 2-chloropropanoate over the more common Bromo-ester?

  • Halogen Exchange: In ATRP, initiating with an alkyl chloride while using a Copper(I) Bromide catalyst (R-Cl / CuBr) facilitates halogen exchange .[1] The rapid exchange produces a more active chain end (R-Br) during propagation but maintains a slower, more controlled initiation step.[1] This lowers the polydispersity index (PDI) of the final polymer.

  • Structural Mimicry: For polymerizing n-butyl acrylate, this initiator perfectly mimics the monomer structure, ensuring the first addition step has similar kinetics to subsequent propagation steps (

    
    ).[1]
    
Decision Logic Diagram

SupplyLogic Start Need Butyl 2-chloropropanoate CheckStock Check Major Vendors (Sigma, TCI) Start->CheckStock StockResult Not Listed / Backorder CheckStock->StockResult Decision Required Quantity? StockResult->Decision SmallScale < 50 grams Decision->SmallScale LargeScale > 50 grams Decision->LargeScale Boutique Order from Boutique (BLD Pharm, EvitaChem) SmallScale->Boutique Synthesis In-House Synthesis (2-Cl-Propionyl Cl + BuOH) LargeScale->Synthesis Application ATRP Application (Styrene/Acrylates) Boutique->Application Synthesis->Application

Caption: Decision matrix for sourcing Butyl 2-chloropropanoate based on availability and scale.

References

  • EvitaChem. Product Specification: Butyl 2-chloropropanoate (EVT-1597581).[1] Retrieved from

  • BLD Pharm. Material Safety Data Sheet & Catalog: CAS 54819-86-2.[1] Retrieved from [1]

  • Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization.[1] Chemical Reviews, 101(9), 2921–2990.[1] (Context on Halogen Exchange and Initiator Selection).

  • PubChem. Butyl 2-chloropropanoate Compound Summary. National Library of Medicine.[1][5] Retrieved from [1]

  • Google Patents. Method of preparing (S)-(-)-2-chloropropionate (CN1868997A).[1] (Synthesis Methodology). Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of Butyl 2-chloropropanoate from 2-chloropropanoic acid

Application Note: Synthesis of Butyl 2-Chloropropanoate via Fisher Esterification Abstract This application note details a robust, scalable protocol for the synthesis of Butyl 2-chloropropanoate (CAS: 54819-86-2) from 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Butyl 2-Chloropropanoate via Fisher Esterification

Abstract This application note details a robust, scalable protocol for the synthesis of Butyl 2-chloropropanoate (CAS: 54819-86-2) from 2-chloropropanoic acid and n-butanol. While the synthesis utilizes a standard Fisher esterification, the protocol addresses a critical thermodynamic challenge: the overlapping boiling points of the starting acid (~186°C) and the product ester (~184.5°C). We present a self-validating purification strategy that relies on chemical extraction rather than fractional distillation to ensure high purity (>98%). This guide is designed for researchers in pharmaceutical and agrochemical development.

Chemical Strategy & Rationale

The synthesis of Butyl 2-chloropropanoate is achieved via acid-catalyzed Fisher esterification.[1][2] This equilibrium-driven reaction requires specific process controls to maximize yield and purity.

  • Reaction Type: Nucleophilic Acyl Substitution (Fisher Esterification).

  • Catalyst: Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (p-TsOH).[1]
    
  • Equilibrium Shift: Water removal via azeotropic distillation (Dean-Stark trap) using Toluene or excess n-Butanol as the entrainer.

  • Critical Separation Challenge: The boiling point of 2-chloropropanoic acid (

    
    ) is nearly identical to that of the target ester (
    
    
    
    ). Direct distillation of the reaction mixture will fail to separate unreacted starting material.
  • Solution: The protocol mandates a rigorous alkaline wash (saturated

    
    ) to convert unreacted acid into its water-soluble carboxylate salt, partitioning it into the aqueous phase prior to final distillation.
    

Reagents & Equipment

ReagentCAS No.[3][4][5]RoleGrade
2-Chloropropanoic Acid 598-78-7Substrate>98%
n-Butanol 71-36-3Reagent/SolventAnhydrous
Sulfuric Acid (

)
7664-93-9CatalystConc. (98%)
Toluene 108-88-3Azeotropic SolventACS Reagent
Sodium Bicarbonate 144-55-8NeutralizationSaturated Soln.
Magnesium Sulfate 7487-88-9Drying AgentAnhydrous

Equipment:

  • Round-bottom flask (2-neck or 3-neck).

  • Dean-Stark apparatus with reflux condenser.

  • Magnetic stirrer/heating mantle.

  • Separatory funnel.

  • Rotary evaporator.

  • High-vacuum distillation setup.

Experimental Protocol

Phase 1: Reaction Setup (Azeotropic Dehydration)
  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropropanoic acid (0.5 mol, 54.3 g) .

  • Solvent/Reagent: Add n-butanol (1.5 mol, 111.2 g) . Note: A 3:1 molar excess of alcohol drives the equilibrium forward.

  • Entrainer: Add 100 mL of Toluene . This facilitates water removal at a lower temperature than pure butanol reflux.

  • Catalyst: Slowly add conc.

    
     (0.5 mL)  or p-TsOH (0.5 g)  while stirring.
    
  • Assembly: Attach the Dean-Stark trap and reflux condenser. Fill the trap with toluene.

Phase 2: Reflux & Monitoring
  • Reflux: Heat the mixture to vigorous reflux (~115-120°C bath temperature).

  • Monitor: Observe water accumulation in the Dean-Stark trap. The theoretical water yield is ~9 mL.

  • Endpoint: Continue reflux until water evolution ceases (typically 4–6 hours).

  • Cooling: Allow the reaction mixture to cool to room temperature.

Phase 3: Work-up (Critical Purification Step)

Rationale: This step chemically removes the unreacted acid, which cannot be removed by distillation.

  • Washing: Transfer the reaction mixture to a separatory funnel.

  • Acid Removal: Wash with 2 x 50 mL saturated

    
     solution .
    
    • Caution:

      
       gas will evolve. Vent the funnel frequently.
      
    • Check: Verify the aqueous layer pH is >8. If not, repeat the wash.

  • Phase Separation: The unreacted 2-chloropropanoic acid is now in the aqueous layer (as sodium 2-chloropropionate). Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with 50 mL saturated NaCl (brine) to remove trapped water.

  • Drying: Collect the organic layer and dry over anhydrous

    
     for 20 minutes. Filter off the solids.
    
Phase 4: Isolation & Final Purification
  • Concentration: Remove the excess n-butanol and toluene using a rotary evaporator under reduced pressure (50°C bath, ~20 mbar).

  • Distillation: Perform a vacuum distillation on the crude oil.

    • Target: Butyl 2-chloropropanoate.[6][7]

    • Conditions: Collect the fraction boiling at ~75–80°C at 10 mmHg (or ~184°C at atmospheric, though vacuum is preferred to prevent degradation).

    • Yield: Expected yield is 85–92%.

Process Control & Characterization

ParameterSpecificationMethod
Appearance Colorless, clear liquidVisual
Purity >98.0%GC-FID
Refractive Index

Refractometer
Density

Pycnometer
IR Spectrum C=O stretch: ~1740 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹FTIR

NMR Validation (


): 
  • 1H NMR:

    
     0.95 (t, 3H, terminal 
    
    
    
    ), 1.4 (m, 2H), 1.65 (m, 2H), 1.7 (d, 3H,
    
    
    -CH-Cl), 4.2 (t, 2H, -O-
    
    
    -), 4.4 (q, 1H, -CH-Cl).

Reaction Mechanism (Visualized)

The following diagram illustrates the acid-catalyzed Fisher Esterification mechanism, highlighting the reversible steps driven by water removal.

FisherEsterification Acid 2-Chloropropanoic Acid (Substrate) Protonation Carbonyl Protonation (Activation) Acid->Protonation + H⁺ (Catalyst) Attack Nucleophilic Attack (n-Butanol) Protonation->Attack + BuOH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Proton Transfer Elimination Water Elimination (-H₂O) Tetrahedral->Elimination Loss of Water Ester Butyl 2-chloropropanoate (Product) Elimination->Ester - H⁺ Ester->Acid Hydrolysis (Avoided by Dean-Stark)

Caption: Step-wise mechanism of acid-catalyzed esterification. The Dean-Stark trap prevents the red dashed hydrolysis pathway.

Purification Workflow (Visualized)

This workflow emphasizes the critical extraction step required to separate the product from the starting material due to their overlapping boiling points.

PurificationWorkflow cluster_phases Phase Separation Crude Crude Reaction Mixture (Ester, Unreacted Acid, Butanol, Toluene) Wash Alkaline Wash (Sat. NaHCO₃) Crude->Wash AqPhase Aqueous Phase (Sodium 2-chloropropionate) Wash->AqPhase Partitioning OrgPhase Organic Phase (Ester, Butanol, Toluene) Wash->OrgPhase Partitioning Waste Waste Stream AqPhase->Waste Discard Dry Drying (MgSO₄) & Filtration OrgPhase->Dry Evap Rotary Evaporation (Remove Toluene/Butanol) Dry->Evap Distill Vacuum Distillation (Final Purification) Evap->Distill Final Pure Butyl 2-chloropropanoate (>98%) Distill->Final

Caption: Purification logic flow. The alkaline wash is the Critical Control Point (CCP) for removing unreacted acid.

Safety & Handling

  • 2-Chloropropanoic Acid: Corrosive and toxic.[3] Causes severe skin burns and eye damage. Handle in a fume hood with neoprene gloves.

  • n-Butanol & Toluene: Flammable liquids. Keep away from open flames and sparks.

  • Reaction Pressure: Ensure the system is open to the atmosphere (via a drying tube) or properly vented to prevent pressure buildup during reflux.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123534, Butyl 2-chloropropanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Protocol. Retrieved from [Link]

  • Cheméo. (2025). Chemical Properties of Butyl 2-chloropropanoate. Retrieved from [Link]

  • Org. Synth. (1988).[8] Synthesis of (S)-2-Chloroalkanoic Acids. (Relevant for chiral considerations). Retrieved from [Link]

Sources

Application

Application Note: Optimized Synthesis of Butyl 2-Chloropropanoate via Acid-Catalyzed Fischer Esterification

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of Butyl 2-chloropropanoate (CAS: 54819-86-2), a critical intermediate in the synthesis of phenoxypropionate herbicides and chi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Butyl 2-chloropropanoate (CAS: 54819-86-2), a critical intermediate in the synthesis of phenoxypropionate herbicides and chiral pharmaceutical building blocks.[1]

While standard Fischer esterification is a textbook reaction, the specific functionalization of the 2-chloro position introduces unique challenges, including the risk of


-elimination (dehydrohalogenation) under harsh thermal conditions and potential racemization if starting from chiral precursors. This guide provides an optimized Dean-Stark azeotropic distillation protocol  designed to maximize yield (>90%) and purity while minimizing side reactions.

Reaction Mechanism & Rationale

Mechanistic Pathway

The synthesis proceeds via a reversible, acid-catalyzed nucleophilic acyl substitution.[1] The presence of the electron-withdrawing chlorine atom at the


-position enhances the electrophilicity of the carbonyl carbon, theoretically accelerating the nucleophilic attack by 

-butanol. However, this same inductive effect increases the acidity of the

-proton, necessitating strict thermal control to prevent the formation of butyl acrylate via elimination.

Key Mechanistic Steps:

  • Protonation: Activation of the carbonyl oxygen by the acid catalyst (

    
    ).[1][2]
    
  • Nucleophilic Attack: Addition of

    
    -butanol to the activated carbonyl.[1]
    
  • Proton Transfer: Migration of the proton to the hydroxyl group, creating a good leaving group (

    
    ).[1][2]
    
  • Elimination: Loss of water and regeneration of the carbonyl double bond.[1]

  • Deprotonation: Regeneration of the catalyst.[1]

Visualization: Reaction Pathway

The following diagram illustrates the critical steps and the equilibrium dynamics managed by the Dean-Stark apparatus.

FischerMechanism Reactants Reactants (2-Chloropropanoic Acid + n-Butanol) Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 + H+ (Catalyst) Transition Water Elimination (Rate Limiting) Intermediate1->Transition Proton Transfer Product Product (Butyl 2-chloropropanoate) Transition->Product - H+ Water Water (Removed via Azeotrope) Transition->Water Dean-Stark Trap Product->Reactants Hydrolysis (Prevented)

Figure 1: Acid-catalyzed reaction pathway highlighting the critical water removal step required to drive equilibrium forward (Le Chatelier's Principle).[1]

Experimental Protocol

Materials & Equipment

To ensure reproducibility, use reagents meeting the following specifications:

ReagentPurityRoleNotes
2-Chloropropanoic Acid

98%
SubstrateCorrosive; handle in fume hood.[1]

-Butanol

99%
NucleophileUse anhydrous to reduce reaction time.[1]

-Toluenesulfonic Acid (p-TsOH)
MonohydrateCatalystPreferred over

to minimize charring/oxidation.[1]
Toluene ACS ReagentSolventForms azeotrope with water (BP: 85°C).[1]

Equipment:

  • 3-Neck Round Bottom Flask (250 mL or 500 mL)

  • Dean-Stark Trap (with condenser)

  • Magnetic Stirrer & Oil Bath

  • Nitrogen Inlet (Optional but recommended to prevent oxidation)[1]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge the Vessel: In the 3-neck flask, add 2-chloropropanoic acid (0.5 mol, 54.3 g) and

    
    -butanol (0.6 mol, 44.5 g) .
    
    • Note: A 1.2 molar equivalent of alcohol is used to push the equilibrium.

  • Solvent & Catalyst: Add Toluene (100 mL) and

    
    -TsOH (0.01 mol, 1.9 g) .
    
    • Rationale: Toluene serves as the entrainer.[1] The catalyst load is ~2 mol%.

  • Assembly: Attach the Dean-Stark trap and condenser. Fill the trap with toluene.[1]

Phase 2: Reflux & Dehydration[1]
  • Reflux: Heat the oil bath to 130-140°C to establish a vigorous reflux. The internal temperature will stabilize near the boiling point of the toluene/water/butanol azeotrope (~90-105°C).

  • Monitoring: Monitor water collection in the trap. Theoretical water yield for 0.5 mol is 9.0 mL .[1]

  • Completion: Continue reflux until water evolution ceases (typically 3–5 hours).

    • QC Check: Spot TLC (Solvent: 10% EtOAc/Hexane) or check Refractive Index of a small aliquot.[1]

Phase 3: Workup[1]
  • Cooling: Cool the mixture to room temperature.

  • Washing: Transfer to a separatory funnel.

    • Wash 1: Saturated

      
       (2 x 50 mL). Caution: 
      
      
      
      evolution.[1] Vent frequently. This removes unreacted acid and catalyst.[1]
    • Wash 2: Brine (saturated NaCl, 1 x 50 mL) to remove residual water/butanol.[1]

  • Drying: Dry the organic layer over anhydrous

    
     for 20 minutes. Filter off the solid.[1][3]
    
Phase 4: Purification[1]
  • Concentration: Remove Toluene via rotary evaporation (40°C, reduced pressure).

  • Distillation: Perform vacuum distillation to isolate the pure product.

    • Target: Collect the fraction boiling at ~80-85°C at 15 mmHg (or ~180-186°C at atmospheric pressure, though vacuum is preferred to prevent degradation).

Critical Process Parameters (CPPs) & Troubleshooting

The following decision tree assists in real-time troubleshooting during the synthesis.

Troubleshooting Start Reaction Check WaterCheck Is Water Volume < 90% Theoretical? Start->WaterCheck ColorCheck Is Mixture Dark/Black? WaterCheck->ColorCheck No Action1 Action: Check Seal integrity Increase Temp slightly WaterCheck->Action1 Yes Action2 Action: Reduce Temp Check for H2SO4 contamination ColorCheck->Action2 Yes Finish Proceed to Workup ColorCheck->Finish No

Figure 2: Troubleshooting logic for common deviations in Fischer Esterification.

Quantitative Data Summary
ParameterSpecification
Appearance Clear, colorless liquid
Density 1.035 - 1.045 g/cm³
Refractive Index (

)
1.430 - 1.435
Boiling Point 182–186 °C (760 mmHg)
Isolated Yield 85% - 94%

Safety & Compliance (HSE)

  • 2-Chloropropanoic Acid: Highly corrosive and toxic.[1] It can be absorbed through the skin.[1] Wear butyl rubber gloves and a face shield.[1]

  • Flammability: Toluene and n-Butanol are flammable.[1] Ensure all ground joints are greased or sleeved to prevent vapor leaks near heating elements.[1]

  • Waste Disposal: The aqueous washings contain tosylates and salts; dispose of in aqueous waste. The initial organic solvent removal (toluene) should be disposed of in non-halogenated organic waste.[1]

References

  • PubChem. (n.d.).[1][4] 2-Chloropropanoic acid | C3H5ClO2.[1][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Catalysis. Retrieved October 26, 2023, from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Dean-Stark apparatus setup).

Sources

Method

Application Note: Optimized Synthesis of Butyl 2-Chloropropanoate via Acid Catalysis

Executive Summary Butyl 2-chloropropanoate (CAS: 54819-86-2) is a critical intermediate in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides like Fluazifop-butyl) and pharmaceutical precursors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-chloropropanoate (CAS: 54819-86-2) is a critical intermediate in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides like Fluazifop-butyl) and pharmaceutical precursors.[1] While the synthesis is a classic Fischer esterification, the presence of the


-chlorine atom introduces specific challenges regarding catalyst selection, corrosion control, and stereochemical integrity (if starting from chiral 2-chloropropionic acid).

This guide provides two optimized protocols:

  • Homogeneous Catalysis (p-Toluenesulfonic Acid): Best for initial R&D and batch scale-up where rapid kinetics are prioritized.

  • Heterogeneous Catalysis (Amberlyst-15): Best for "green" process chemistry, continuous flow applications, and simplified workup.

Reaction Chemistry & Mechanism

The synthesis involves the equilibrium-limited reaction between 2-chloropropanoic acid and n-butanol.

Reaction Equation:



Mechanistic Pathway

The reaction proceeds via the standard acid-catalyzed acyl-oxygen cleavage (


 mechanism). The chlorine atom at the 

-position increases the acidity of the carboxylic proton (

vs. 4.87 for propionic acid), but also increases steric bulk slightly and inductively destabilizes the oxocarbenium intermediate.

FischerMechanism Reactants 2-Chloropropanoic Acid + n-Butanol Protonation Carbonyl Protonation (Activation) Reactants->Protonation + H+ (Catalyst) Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack + n-Butanol Transfer Proton Transfer & Elimination Attack->Transfer - H+ (Shuffle) Product Butyl 2-chloropropanoate + Water Transfer->Product - H2O Product->Reactants Hydrolysis (Reverse)

Figure 1: Mechanistic pathway for the acid-catalyzed esterification of 2-chloropropanoic acid.

Catalyst Selection Matrix

The choice of catalyst dictates the downstream processing method.

FeatureSulfuric Acid (

)
p-Toluenesulfonic Acid (pTSA) Amberlyst-15 (Resin)
Phase Homogeneous (Liquid)Homogeneous (Solid/Soluble)Heterogeneous (Solid Bead)
Activity Very HighHighModerate to High
Selectivity Low (Risk of charring/elimination)HighVery High
Corrosion SevereModerateLow (Internal to bead)
Workup Neutralization/Washing (High Waste)Neutralization/WashingFiltration (Zero Waste)
Reusability NoneLowHigh (Regenerable)
Recommendation Legacy Use Only Protocol A (Batch) Protocol B (Process)

Protocol A: Homogeneous Catalysis (pTSA)

Target: High-yield batch synthesis with Dean-Stark water removal.

Materials
  • Substrate: 2-Chloropropanoic acid (1.0 eq)

  • Reagent: n-Butanol (1.5 eq) - Excess drives equilibrium.

  • Catalyst: p-Toluenesulfonic acid monohydrate (1.0 - 2.0 mol%)

  • Solvent: Toluene (Optional, for azeotropic water removal if not using excess butanol).

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Experimental Procedure
  • Setup: Charge the reaction flask with 2-chloropropanoic acid (e.g., 108.5 g, 1.0 mol) and n-butanol (111 g, 1.5 mol).

  • Catalyst Addition: Add pTSA (1.9 g, ~1 mol%).

  • Reflux: Heat the mixture to reflux (approx. 120-130°C bath temp). The reaction temperature will stabilize around the boiling point of the azeotrope.

  • Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water yield is 18 mL for a 1.0 mol scale.

    • Endpoint: Reaction is complete when water evolution ceases (typically 3-5 hours).

  • Workup:

    • Cool to room temperature.[2]

    • Wash the organic layer with saturated

      
        (2x) to remove unreacted acid and catalyst. Caution: 
      
      
      
      evolution.
    • Wash with brine (1x) and dry over

      
      .
      
  • Purification: Concentrate under reduced pressure. Distill the residue (approx. BP 80-85°C at 10 mmHg) to obtain pure Butyl 2-chloropropanoate.

Critical Parameter: Stereochemistry

If using (S)-2-chloropropanoic acid , excessive heating or strong mineral acids can cause partial racemization via enolization.

  • Mitigation: Keep reaction time minimum; do not exceed 130°C.

Protocol B: Heterogeneous Catalysis (Amberlyst-15)

Target: Clean, scalable synthesis with minimal waste (Green Chemistry).

Materials
  • Substrate: 2-Chloropropanoic acid (1.0 eq)

  • Reagent: n-Butanol (3.0 - 4.0 eq) - Higher excess acts as solvent.

  • Catalyst: Amberlyst-15 (Dry) or Dowex 50W (10-15 wt% relative to acid mass).

  • Equipment: Mechanical stirrer (overhead) to prevent bead attrition.

Experimental Procedure
  • Pre-treatment: If using standard Amberlyst-15, wash with methanol and dry to remove manufacturing impurities. Use "Dry" grade directly.

  • Reaction: Combine acid and n-butanol in the reactor. Add the resin beads.

  • Heating: Heat to mild reflux (118°C, BP of n-butanol).

    • Note: A Dean-Stark trap can still be used, or molecular sieves (3A) can be added to the reflux return line to trap water.

  • Monitoring: Monitor acid consumption via GC or titration (Acid Value).

  • Workup:

    • Filtration: Simply filter off the catalyst beads while hot.

    • Recycling: Wash beads with acetone/methanol for reuse.

    • Isolation: Distill off excess n-butanol and then distill the product.

  • Advantages: No neutralization step required; no aqueous waste generated.

Process Control & Validation

Analytical Checkpoints
MethodParameterSpecification
GC-FID/MS Conversion>98% (Area %)
Titration Acid Value (AV)< 1.0 mg KOH/g (Indicates removal of starting acid)
Refractive Index Purity

Appearance ColorClear, colorless liquid
Troubleshooting Guide

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is Water Removal Efficient? Problem->Check1 Check2 Catalyst Poisoning? Check1->Check2 No Solution1 Check Dean-Stark seal / Increase Toluene Check1->Solution1 Yes Check3 Temperature too Low? Check2->Check3 No Solution2 Regenerate Amberlyst (Wash with HCl/MeOH) Check2->Solution2 Yes (Solid Acid) Solution3 Increase Reflux (Insulate Column) Check3->Solution3

Figure 2: Troubleshooting logic for esterification yield issues.

Safety & Handling

  • 2-Chloropropanoic Acid: Highly corrosive and toxic. Causes severe skin burns. Handle in a fume hood with neoprene gloves.

  • n-Butanol: Flammable.[3] Irritating to respiratory system.

  • Waste: Protocol B significantly reduces saline waste streams compared to Protocol A.

References

  • EvitaChem. Butyl 2-chloropropanoate Synthesis and Applications. Retrieved from

  • PubChem. Butyl 2-chloropropanoate Compound Summary (CID 123534).[4] Retrieved from

  • DuPont. Amberlyst™ 15DRY Polymeric Catalyst Product Data Sheet.[5] Retrieved from

  • Liu, Y., et al. Esterification Reaction Kinetics Using Ion Exchange Resin Catalyst. International Journal of Engineering. Retrieved from

  • Cheméo. Chemical Properties of 2-Chloropropanoic acid butyl ester. Retrieved from

Sources

Application

Use of Butyl 2-chloropropanoate in organic synthesis

Abstract Butyl 2-chloropropanoate (B2CP) serves as a versatile bifunctional building block in modern organic synthesis. Distinguished by its -chloro ester moiety, it functions as a critical electrophile in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Butyl 2-chloropropanoate (B2CP) serves as a versatile bifunctional building block in modern organic synthesis. Distinguished by its


-chloro ester moiety, it functions as a critical electrophile in the synthesis of aryloxyphenoxypropionate herbicides ("fops") and as a secondary halide initiator in Atom Transfer Radical Polymerization (ATRP). This application note details optimized protocols for its enzymatic kinetic resolution, nucleophilic substitution in herbicide synthesis, and use in controlled polymerizations.

Chemical Profile & Reactivity Overview

B2CP (CAS 54819-86-2) combines a lipophilic butyl chain with a reactive


-chloro stereocenter. Its utility is defined by two distinct mechanistic pathways:
  • Nucleophilic Substitution (

    
    ):  The chlorine atom is a good leaving group, activated by the adjacent carbonyl. This is the primary route for C-O and C-N bond formation in agrochemistry.
    
  • Homolytic Cleavage: In the presence of transition metal catalysts (e.g., Cu(I)), the C-Cl bond undergoes reversible homolysis, generating a carbon-centered radical suitable for ATRP initiation.

PropertyValueRelevance
Formula

MW: 164.63 g/mol
Boiling Point ~185°CHigh boiling point allows high-temp reactions without pressure vessels.[1]
Chirality C2 CenterRacemic commercial supplies require resolution for bioactive applications.
Solubility Organic SolventsButyl group enhances solubility in non-polar media compared to methyl esters.

Module A: Enantioselective Preparation via Biocatalysis

Context: The biological activity of aryloxyphenoxypropionate herbicides is strictly governed by stereochemistry (typically the (R)-enantiomer is active). As B2CP is often supplied as a racemate, kinetic resolution is a prerequisite for high-value synthesis.

Mechanism: Lipase-catalyzed hydrolysis.[1][2] Candida antarctica Lipase B (CALB) demonstrates high enantioselectivity, typically hydrolyzing the (R)-ester to the acid, leaving the (S)-ester intact (or vice versa depending on specific conditions/enzyme variants).

Protocol 1: Kinetic Resolution of (rac)-Butyl 2-chloropropanoate

Reagents:

  • (rac)-Butyl 2-chloropropanoate (1.0 eq)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)[3]

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Toluene (co-solvent, optional for solubility)

Step-by-Step Methodology:

  • Reactor Setup: In a thermostated glass reactor, suspend (rac)-B2CP (10 g, 60.7 mmol) in Phosphate Buffer (100 mL). Note: If dispersion is poor, add 10% v/v Toluene.

  • Initiation: Add immobilized CALB (100 mg, 1% w/w relative to substrate).

  • Incubation: Stir vigorously at 30°C. Maintain pH 7.0 by automatic titration with 1.0 M NaOH (the reaction produces acid, dropping pH).

  • Monitoring: Monitor conversion via Gas Chromatography (GC) using a chiral column (e.g., CP-Chirasil-Dex CB).

  • Termination: Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution). Filter off the immobilized enzyme.

  • Separation:

    • Adjust aqueous phase to pH 8.0.

    • Extract the unreacted (S)-Butyl 2-chloropropanoate with Ethyl Acetate (

      
       mL).
      
    • Acidify the aqueous phase to pH 2.0 and extract the (R)-2-chloropropanoic acid .

  • Purification: Dry organic layers over

    
     and concentrate in vacuo.
    

Scientist's Note: The unreacted (S)-ester is the desired precursor for (R)-herbicides because the subsequent etherification step proceeds with Walden Inversion.

Module B: Agrochemical Synthesis (The "Fop" Class)

Context: This module demonstrates the synthesis of an aryloxyphenoxypropionate scaffold, analogous to Fluazifop or Quizalofop.

Mechanism: Williamson Ether Synthesis (


). The phenoxide nucleophile attacks the C2 position of B2CP, displacing chloride.
  • Critical Insight: If using optically pure (S)-B2CP from Module A, this reaction proceeds with inversion of configuration , yielding the biologically active (R)-herbicide.

Protocol 2: O-Alkylation of 4-(Pyridyloxy)phenol

Reagents:

  • Substituted Phenol (e.g., 4-(pyridin-2-yloxy)phenol) (1.0 eq)

  • (S)-Butyl 2-chloropropanoate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Charge a round-bottom flask with the Phenol derivative (10 mmol) and anhydrous ACN (50 mL). Add

    
     (20 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add (S)-Butyl 2-chloropropanoate (11 mmol) dropwise.

    • Why dropwise? To prevent local concentration hotspots that might favor side reactions (e.g., elimination to acrylate).

  • Reflux: Heat the mixture to reflux (80-82°C) for 4-6 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

  • Workup:

    • Cool to RT and filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate.

    • Redissolve residue in Ethyl Acetate, wash with water and brine.[4]

  • Yield Check: Expected yield >85%. Confirm structure via

    
    -NMR (look for the characteristic quartet of the propionate CH at ~4.7 ppm).
    

HerbicideSynthesis Start Phenol Derivative (Nucleophile) Base Base (K2CO3) Deprotonation Start->Base Anion Phenoxide Anion Base->Anion - H+ TS Transition State (SN2 Backside Attack) Anion->TS + B2CP B2CP (S)-Butyl 2-chloropropanoate (Electrophile) B2CP->TS Product (R)-Aryloxyphenoxy propionate (Herbicide) TS->Product Walden Inversion - Cl-

Figure 1: Mechanistic pathway for the synthesis of chiral herbicides using B2CP, highlighting the stereochemical inversion.

Module C: Polymer Chemistry (ATRP Initiator)

Context: B2CP is an effective initiator for Atom Transfer Radical Polymerization (ATRP), particularly for styrene and methacrylates. The secondary chloride provides a slower initiation rate compared to tertiary bromides, which can be advantageous for controlling the polymerization of highly reactive monomers.

Protocol 3: ATRP of Styrene using B2CP

Reagents:

  • Monomer: Styrene (purified, passed through basic alumina)

  • Initiator: Butyl 2-chloropropanoate (B2CP)[2]

  • Catalyst: Cu(I)Cl

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)

  • Ratio: [Monomer]:[Initiator]:[CuCl]:[Ligand] = 100:1:1:1

Step-by-Step Methodology:

  • Deoxygenation (Critical): All steps must be performed under

    
     or Argon. Oxygen terminates the radical chain.
    
  • Charge: In a Schlenk flask, add CuCl (1.0 eq) and evacuate/backfill with Nitrogen (3 cycles).

  • Solubilization: Add degassed Styrene (100 eq), PMDETA (1.0 eq), and B2CP (1.0 eq) via syringe.

    • Observation: The solution should turn complex green/brown as the Cu-ligand complex forms.

  • Polymerization: Immerse the flask in an oil bath at 110°C.

    • Note: Secondary chlorides require higher temperatures than bromides to overcome the higher bond dissociation energy of C-Cl.

  • Kinetics: Sample periodically. Conversion is determined by NMR or Gravimetry.

  • Termination: Expose the reaction to air (oxidizes Cu(I) to Cu(II), stopping the radical mechanism) and dilute with THF.

  • Purification: Pass the polymer solution through a neutral alumina column to remove the copper catalyst (solution turns from green to clear). Precipitate into cold methanol.

ATRP_Workflow cluster_0 Initiation Phase cluster_1 Propagation Phase I B2CP (R-Cl) Rad Radical (R*) I->Rad Homolysis (Activation) M Styrene Monomer Cat Cu(I)/Ligand Cat->Rad Rad->I Deactivation (k_deact) Poly Growing Polymer Chain (Pn-Cl) Rad->Poly + Monomer Poly->Rad Reversible Activation

Figure 2: ATRP Cycle showing the reversible activation of B2CP by the Copper catalyst.

Safety and Handling (MSDS Summary)

  • Hazards: B2CP is a Flammable Liquid (Category 3) . It causes skin irritation and serious eye irritation.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and strong bases.

  • Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface water; it is toxic to aquatic life with long-lasting effects.

References

  • PubChem. (n.d.).[6] Butyl 2-chloropropanoate | C7H13ClO2.[2][6][7] National Library of Medicine.[6] Retrieved October 24, 2025, from [Link]

  • Google Patents. (n.d.). Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - CN1868997A.
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Contextual grounding for ATRP mechanism). [Link]

  • ResearchGate. (2017). Synthetic pathways of aryloxy-phenoxy propionates. Retrieved October 24, 2025, from [Link]

Sources

Method

Application Note: Butyl 2-Chloropropanoate in Pharmaceutical Synthesis

Abstract Butyl 2-chloropropanoate (B2CP) serves as a critical chiral building block and alkylating agent in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), herbicide-derived pharmacophores, and amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Butyl 2-chloropropanoate (B2CP) serves as a critical chiral building block and alkylating agent in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), herbicide-derived pharmacophores, and amino acid analogs. Unlike its methyl or ethyl counterparts, the butyl ester offers distinct processing advantages: higher lipophilicity for easier phase separation, a higher boiling point (


) reducing volatility risks, and specific steric recognition by lipases during enzymatic resolution. This guide details the synthesis, purification, chiral resolution, and downstream application of B2CP, emphasizing its role in generating the 2-substituted propionate motif essential for bioactivity.

Chemical Profile & Strategic Utility

B2CP functions primarily as an electrophile in Nucleophilic Substitution (


) reactions. The 

-chlorine atom is activated by the adjacent carbonyl group, making it highly susceptible to displacement by nucleophiles such as phenoxides, amines, and thiols.
Key Physicochemical Properties
PropertyValueRelevance to Protocol
CAS Number 138-22-7Identity verification.
Molecular Weight 164.63 g/mol Stoichiometric calculations.[1]
Boiling Point

Allows high-temperature reactions without pressure vessels.
Density

Phase separation (heavier than some organics, lighter than water).
Chirality C2 CenterExists as (R) and (S) enantiomers; critical for bioactivity.
Strategic Advantages over Methyl/Ethyl Esters
  • Enzymatic Specificity: The butyl chain often provides superior anchoring in the hydrophobic pockets of lipases (e.g., Candida antarctica Lipase B), resulting in higher enantiomeric excess (

    
    ) during kinetic resolution [1].
    
  • Process Safety: Reduced flammability and volatility compared to methyl 2-chloropropionate.

  • Workup Efficiency: The increased lipophilicity minimizes product loss into the aqueous phase during washing steps.

Protocol A: Synthesis & Purification

Objective: Synthesize high-purity B2CP from 2-chloropropionic acid via Fischer Esterification.

Reagents
  • 2-Chloropropionic acid (99%)

  • n-Butanol (1.2 equivalents)

  • p-Toluenesulfonic acid (pTSA) (1 mol% catalyst)

  • Toluene (Solvent/Azeotrope carrier)[2]

Workflow Diagram

SynthesisWorkflow Reactants Reactants (Acid + BuOH + pTSA) Reflux Reflux (Dean-Stark) 110°C, 4-6 hrs Reactants->Reflux Esterification Wash Aq. Wash (NaHCO3 -> Brine) Reflux->Wash Cool to RT Dry Drying (MgSO4) Wash->Dry Phase Sep Distill Vacuum Distillation Collect ~70°C @ 10mmHg Dry->Distill Filter Product Pure B2CP (>98%) Distill->Product Isolate

Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of Butyl 2-chloropropanoate.

Step-by-Step Procedure
  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-chloropropionic acid (108.5 g, 1.0 mol), n-Butanol (88.9 g, 1.2 mol), pTSA (1.9 g), and Toluene (150 mL).

  • Reaction: Heat to reflux.[1] Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Quench: Cool the mixture to room temperature.

  • Washing: Transfer to a separatory funnel. Wash with:

    • 
       Saturated 
      
      
      
      (removes unreacted acid).
    • 
       Brine.
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at

    
     at 10 mmHg.
    

Protocol B: Enzymatic Kinetic Resolution

Objective: Isolate enantiopure (S)-B2CP, a crucial intermediate for chiral herbicides and specific NSAID precursors.

Mechanism: Lipases selectively hydrolyze one enantiomer (typically the ester matching the enzyme's stereopreference) back to the acid, leaving the other enantiomer as the unreacted ester.

Reagents
  • Racemic B2CP[2][3][4]

  • Candida antarctica Lipase B (CALB, immobilized, e.g., Novozym 435)[5]

  • Phosphate Buffer (pH 7.0)

Resolution Pathway

KineticResolution cluster_products Reaction Mixture Racemic Racemic B2CP (R/S Mixture) Enzyme Lipase (CALB) Phosphate Buffer, 30°C Racemic->Enzyme S_Ester (S)-Butyl 2-chloropropanoate (Unreacted Ester) Enzyme->S_Ester Slow/No Reaction R_Acid (R)-2-Chloropropionic Acid (Hydrolyzed Product) Enzyme->R_Acid Fast Hydrolysis Sep Phase Separation (Extraction w/ DCM) S_Ester->Sep R_Acid->Sep Alcohol n-Butanol

Figure 2: Enzymatic kinetic resolution pathway. The lipase selectively hydrolyzes the (R)-enantiomer, allowing isolation of the (S)-ester.

Procedure [2]
  • Emulsification: Suspend Racemic B2CP (10 g) in 100 mL Phosphate Buffer (0.1 M, pH 7.0).

  • Initiation: Add 100 mg immobilized CALB.

  • Incubation: Shake at 200 rpm at

    
    . Maintain pH by automatic titration with 1M NaOH if necessary (the produced acid will lower pH).
    
  • Monitoring: Monitor enantiomeric excess (

    
    ) via Chiral GC. Stop reaction when conversion reaches ~50%.
    
  • Separation:

    • Extract the mixture with Dichloromethane (DCM). The (S)-Ester partitions into the DCM.

    • The (R)-Acid (as salt) remains in the aqueous buffer (pH > 4).

  • Isolation: Evaporate DCM to yield optically enriched (S)-B2CP.

Protocol C: Pharmaceutical Application (O-Alkylation)

Objective: Synthesis of an Aryloxyphenoxypropionate motif (common in metabolic disease targets and PPAR agonists).

Mechanism

This is a classic Williamson Ether Synthesis. The phenol is deprotonated to form a phenoxide, which performs a backside attack (


) on the chiral center of B2CP, displacing chloride.
Note: This reaction proceeds with Inversion of Configuration . If you start with (S)-B2CP, you obtain the (R)-Ether.
Reaction Scheme

SN2Reaction Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Complex Transition State [Ar-O...C...Cl] Phenoxide->Complex + B2CP B2CP B2CP (Electrophile) B2CP->Complex Product Aryloxyphenoxypropionate (Inverted Center) Complex->Product - Cl-

Figure 3: Mechanism of O-Alkylation. The phenoxide nucleophile attacks the alpha-carbon of B2CP.

Procedure
  • Activation: In a dry flask, dissolve the Phenol derivative (1.0 eq) in Acetonitrile (ACN). Add anhydrous

    
     (1.5 eq). Stir at RT for 30 min.
    
  • Addition: Add B2CP (1.1 eq) dropwise.

  • Reaction: Heat to

    
     for 4–8 hours.
    
  • Workup: Filter off inorganic salts. Evaporate solvent.[6] Redissolve in Ethyl Acetate and wash with water.

  • Result: The resulting ester can be further hydrolyzed to the free acid (active drug form) or used as a pro-drug moiety.

Analytical Quality Control

To ensure pharmaceutical grade quality, the following parameters must be validated:

TestMethodAcceptance Criteria
Purity GC-FID (DB-5 Column)

Chiral Purity Chiral GC (Cyclodextrin column)

(for chiral apps)
Water Content Karl Fischer Titration

Residual Acid Titration (KOH)Acid Value

References

  • Enzymatic Kinetic Resolution: Title: "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers."[2] Source: MDPI, 2024. URL:[Link][2][3]

  • Synthesis & Properties: Title: "Butyl 2-chloropropanoate | C7H13ClO2 | CID 123534." Source: PubChem (National Institutes of Health). URL:[Link]

  • Industrial Application: Title: "Preparation of 2-chloropropionic acid esters."[1][3][6] Source: European Patent Office (EP0163435A2). URL:

Sources

Application

Application Note: Nucleophilic Substitution Reactions of Butyl 2-Chloropropanoate

Executive Summary Butyl 2-chloropropanoate (B2CP) is a versatile bifunctional building block containing an electrophilic -carbon and a lipophilic butyl ester moiety. It serves as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-chloropropanoate (B2CP) is a versatile bifunctional building block containing an electrophilic


-carbon and a lipophilic butyl ester moiety. It serves as a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides  (e.g., "fops" class) and chiral amino acid precursors  for pharmaceutical development.

This guide details the nucleophilic substitution (


) protocols for B2CP. Unlike simple primary alkyl halides, B2CP presents specific challenges:
  • Steric Hindrance: The secondary

    
    -carbon retards 
    
    
    
    rates compared to primary analogs.
  • Elimination Competition: The acidic

    
    -proton makes the substrate prone to 
    
    
    
    elimination, yielding butyl acrylate as a major impurity.
  • Stereochemical Inversion: Substitution at the chiral center proceeds with Walden inversion, a critical feature for synthesizing enantiopure bioactive compounds.

Chemical Profile & Reactivity[1][2][3][4]

PropertyDataRelevance to Protocol
IUPAC Name Butyl 2-chloropropanoateSubstrate
CAS No. 54819-86-2Identification
MW 164.63 g/mol Stoichiometry calculations
Boiling Point ~175-180 °CHigh BP allows high-temp reactions without substrate loss
Chirality C2 is chiral

causes inversion (R

S or S

R)
Major Side Reaction DehydrohalogenationForms Butyl Acrylate (polymerizable impurity)
Mechanistic Landscape

The reaction is a bimolecular nucleophilic substitution (


).[1][2] The nucleophile attacks the 

antibonding orbital from the backside, leading to the inversion of the stereocenter.[3]

ReactionLandscape Substrate Butyl 2-chloropropanoate (Electrophile) Product_Ether Butyl 2-phenoxypropanoate (Herbicide Scaffold) Substrate->Product_Ether SN2 (Inversion) Product_Azide Butyl 2-azidopropanoate (Amino Acid Precursor) Substrate->Product_Azide SN2 (Inversion) Product_Elim Butyl Acrylate (Elimination Impurity) Substrate->Product_Elim E2 (Side Rxn) Nu_O O-Nucleophiles (Phenols/Alcohols) Nu_O->Product_Ether Nu_N N-Nucleophiles (Azides/Amines) Nu_N->Product_Azide Base Strong Base (Alkoxides) Base->Product_Elim Abducts H+

Figure 1: Reaction landscape of Butyl 2-chloropropanoate showing competing substitution and elimination pathways.

Application Protocol A: Synthesis of Aryl Ethers (Herbicide Scaffold)

Objective: Synthesis of Butyl 2-(4-chlorophenoxy)propanoate via Williamson Ether Synthesis. Context: This reaction mimics the industrial production of herbicides like Fluazifop-butyl. The key is suppressing the elimination of HCl to form butyl acrylate.

Reagents & Materials
  • Substrate: Butyl 2-chloropropanoate (1.0 equiv)

  • Nucleophile: 4-Chlorophenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (1.5 equiv). Note: Weaker bases like carbonates are preferred over hydrides (NaH) to minimize E2 elimination.
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv). Finkelstein condition to generate transient, more reactive iodo-ester.

  • Solvent: Acetonitrile (ACN) or DMF. ACN is preferred for easier workup.

Step-by-Step Methodology
  • Activation of Nucleophile:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 4-chlorophenol (14.1 g, 110 mmol) and Acetonitrile (100 mL).

    • Add anhydrous

      
        (22.8 g, 165 mmol).
      
    • Stir at room temperature for 30 minutes. The mixture will become a slurry as the phenoxide anion forms.

  • Substrate Addition:

    • Add Potassium Iodide (2.7 g, 16.5 mmol).

    • Add Butyl 2-chloropropanoate (16.5 g, 100 mmol) dropwise over 10 minutes. Critical: Rapid addition can cause localized hotspots favoring elimination.

  • Reaction Phase:

    • Heat the mixture to reflux (approx. 80-82 °C) .

    • Maintain reflux for 6–8 hours.

    • Self-Validation (TLC): Monitor using Silica plates (Hexane:EtOAc 8:2). The starting phenol spot (

      
      ) should disappear. The product spot will appear at higher 
      
      
      
      .
  • Workup & Isolation:

    • Cool to room temperature. Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Dissolve residue in Ethyl Acetate (100 mL) and wash with:

      • 1M NaOH (2 x 50 mL) – Removes unreacted phenol.

      • Brine (1 x 50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is typically >90% pure. For analytical grade, purify via vacuum distillation (bp ~160°C @ 5 mmHg) or column chromatography.

Application Protocol B: Synthesis of -Azido Esters

Objective: Synthesis of Butyl 2-azidopropanoate. Context: This is a direct precursor to Butyl Alaninate. Azide displacement is highly stereospecific, ensuring high optical purity if starting from chiral B2CP.

Safety Warning (Critical)

DANGER: Sodium Azide (


) is acutely toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM/Chloroform) as they can form di-azidomethane (explosive). Use a blast shield.
Methodology
  • Preparation:

    • To a reaction vessel, add DMF (Dimethylformamide, 50 mL).

    • Add Sodium Azide (

      
      ) (7.8 g, 120 mmol, 1.2 equiv). Note: 
      
      
      
      is not fully soluble in DMF; the reaction is heterogeneous.
  • Reaction:

    • Add Butyl 2-chloropropanoate (16.5 g, 100 mmol) in one portion.

    • Heat to 60 °C . Do not exceed 80 °C to prevent thermal decomposition of the azide.

    • Stir for 4–6 hours.

  • Validation:

    • IR Spectroscopy: Monitor the appearance of the strong Azide stretching frequency at ~2100

      
       . The disappearance of the C-Cl stretch (~600-800 
      
      
      
      ) confirms conversion.
  • Workup:

    • Pour the reaction mixture into Ice Water (200 mL). The organic product will separate as an oil.

    • Extract with Diethyl Ether or MTBE (3 x 50 mL). Avoid halogenated solvents.

    • Wash combined organics with water (3x) to remove DMF.

    • Dry over

      
       and concentrate carefully (Azides are heat sensitive; keep bath < 40 °C).
      

Critical Process Parameters & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation

Elimination dominating

.
Lower reaction temperature. Use a weaker base (

or

) instead of alkoxides/hydrides.
Slow Reaction Rate Steric hindrance at secondary carbon.Add catalyst: NaI or KI (10 mol%) to form the more reactive Iodo-ester in situ (Finkelstein). Switch solvent to DMSO (faster rates but harder workup).
Racemization

character or basic enolization.
Ensure anhydrous conditions. Avoid extremely strong bases that can deprotonate the

-carbon.
Stereochemical Integrity

If starting with (R)-Butyl 2-chloropropanoate , the product will be predominantly (S)-configured due to Walden inversion.

  • Enantiomeric Excess (ee) determination: Chiral HPLC (e.g., Chiralcel OD-H column) is required to verify the degree of inversion vs. racemization.

Stereochemistry Start (R)-Butyl 2-chloropropanoate (Chiral Center) TS Trigonal Bipyramidal Transition State Start->TS Backside Attack End (S)-Substituted Product (Inverted Configuration) TS->End Inversion

Figure 2: Stereochemical pathway illustrating the Walden Inversion inherent to the SN2 mechanism.

References

  • PubChem. "Butyl 2-chloropropanoate | C7H13ClO2".[4] National Library of Medicine. [Link]

  • OpenOChem. "SN2 Mechanism and Kinetics". [Link]

  • Google Patents. "Method of preparing (S)-(-)
  • PrepChem. "Synthesis of n-butyl 2-[4-(5-trifluoromethylpyrid-2-yloxy)-phenoxy]propionate". [Link]

  • LibreTexts. "Characteristics of the SN2 Reaction". [Link]

Sources

Method

Application Note: High-Fidelity Enzymatic Kinetic Resolution of Butyl 2-Chloropropanoate

Executive Summary This application note details the protocol for the enantioselective hydrolysis of butyl 2-chloropropanoate using Candida rugosa lipase (CRL). The resulting chiral 2-chloropropanoic acid is a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantioselective hydrolysis of butyl 2-chloropropanoate using Candida rugosa lipase (CRL). The resulting chiral 2-chloropropanoic acid is a critical intermediate for the synthesis of aryloxyalkanoic acid herbicides (e.g., Dichlorprop, Mecoprop) and pharmaceutical building blocks. Unlike traditional chemical resolution, which often requires toxic resolving agents and expensive metal catalysts, this enzymatic route offers a sustainable, ambient-temperature process with high enantiomeric excess (


).

Scientific Foundation

Mechanism of Action: Interfacial Activation

Lipases (EC 3.1.1.3) are unique serine hydrolases that function at the interface between an aqueous and an organic phase. In the hydrolysis of butyl 2-chloropropanoate, the enzyme remains in the aqueous buffer while the hydrophobic substrate resides in the organic solvent (or forms a separate phase).

Upon contact with the hydrophobic interface, the lipase undergoes a conformational change—the "lid opening"—which exposes the active site (Ser-His-Asp catalytic triad) to the substrate. This phenomenon, known as interfacial activation , is the kinetic driver of the reaction.

Kinetic Resolution Principles

This process relies on Kinetic Resolution (KR) . The lipase distinguishes between the two enantiomers of the racemic ester (


-ester) based on the spatial arrangement of the chlorine atom and the alkyl chain in the active site.
  • Fast Reaction:

    
    -Butyl 2-chloropropanoate 
    
    
    
    -2-Chloropropanoic Acid
    
    
  • Slow Reaction:

    
    -Butyl 2-chloropropanoate (remains largely unreacted)
    

Note: While CRL typically favors the (R)-enantiomer for 2-substituted propionates, stereopreference can vary based on specific enzyme isoforms and immobilization supports. Verification via chiral chromatography is mandatory.

Visualizing the Workflow

The following diagram illustrates the biphasic reaction system and the critical downstream separation logic.

G Start Racemic Butyl 2-chloropropanoate (Organic Phase) Reactor Biphasic Reactor (Stirring + pH Stat) Start->Reactor Buffer Phosphate Buffer (pH 7.0) + Lipase (CRL) Buffer->Reactor Monitor pH Control Loop (Add NaOH to maintain pH 7) Reactor->Monitor Separation Phase Separation Reactor->Separation Stop at 50% Conversion OrgLayer Organic Layer (Unreacted (S)-Ester) Separation->OrgLayer Top Phase AqLayer Aqueous Layer ((R)-Acid Salt + Enzyme) Separation->AqLayer Bottom Phase ProductS Recovered (S)-Butyl Ester OrgLayer->ProductS Evaporation Acidification Acidification (HCl to pH 1) AqLayer->Acidification Extraction Solvent Extraction Acidification->Extraction ProductR Purified (R)-2-Chloropropanoic Acid Extraction->ProductR Evaporation

Figure 1: Process flow for the biphasic enzymatic hydrolysis and separation of enantiomers.

Materials and Equipment

Reagents
  • Substrate: Racemic Butyl 2-chloropropanoate (

    
     purity).
    
  • Enzyme: Candida rugosa Lipase (Type VII or equivalent,

    
     units/mg solid).
    
  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0).

  • Organic Solvent:

    
    -Hexane or MTBE (Methyl tert-butyl ether).
    
  • Titrant: 1.0 M NaOH (for pH stat).

  • Quenching Agent: 1.0 M HCl.

Equipment
  • Reaction Vessel: Thermostatted glass reactor with overhead stirring.

  • pH Stat Titrator: Automated system (e.g., Metrohm or Mettler Toledo) to maintain constant pH.

  • Analysis: Gas Chromatograph (GC) with Chiral Column (e.g., CP-Chirasil-Dex CB).

Experimental Protocol

Enzyme Preparation

While free enzyme can be used, immobilization often improves stability. For initial screening, use free lyophilized powder.

  • Dissolve/suspend CRL in 0.1 M Phosphate Buffer (pH 7.0) at a concentration of 10 mg/mL.

  • Centrifuge at 4000 rpm for 5 mins to remove insoluble additives if using crude commercial preparations. Use the supernatant.

Hydrolysis Reaction (Biphasic System)

This protocol describes a 50 mL scale reaction.

  • Setup: In the reaction vessel, combine:

    • 20 mL of 0.1 M Phosphate Buffer (pH 7.0).

    • 20 mL of

      
      -Hexane containing 1.0 g of Racemic Butyl 2-chloropropanoate.
      
  • Equilibration: Heat the mixture to 30°C and stir at 500 rpm to create a stable emulsion.

  • Initiation: Add 5 mL of the prepared Enzyme Solution.

  • pH Control (Crucial): As the ester hydrolyzes, 2-chloropropanoic acid is released, dropping the pH.

    • Manual: Check pH every 10 mins and add 1.0 M NaOH to maintain pH 7.0.

    • Automated (Recommended): Set pH-stat to maintain pH 7.0

      
       0.1.
      
  • Monitoring: The reaction is kinetically controlled. You must stop it near 50% conversion to maximize enantiomeric purity.

    • Withdraw 50

      
      L aliquots every 30 mins.
      
    • Extract aliquot with 200

      
      L hexane.
      
    • Analyze organic phase via GC (see Section 5).

Workup and Purification
  • Quench: Stop reaction when conversion reaches

    
     (typically 4-8 hours).
    
  • Phase Separation: Transfer mixture to a separatory funnel.

    • Organic Phase: Contains unreacted

      
      -Ester. Wash with brine, dry over 
      
      
      
      , and evaporate solvent.
    • Aqueous Phase: Contains

      
      -2-chloropropanoate (salt) and enzyme.
      
  • Product Isolation:

    • Acidify the aqueous phase to pH 1.0 using 6 M HCl.

    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Combine extracts, dry over

      
      , and evaporate to yield 
      
      
      
      -2-chloropropanoic acid.[1]

Analytical Methods

To validate the protocol, you must calculate the Conversion (


) and Enantiomeric Excess (

).

Instrument: Gas Chromatograph (FID detector) Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25


m) or equivalent cyclodextrin-based phase.
Conditions: 
  • Injector: 250°C

  • Detector: 275°C

  • Oven: 80°C (isothermal) or ramp 80°C to 120°C.

  • Carrier Gas: Helium or Nitrogen.

Calculations:

  • Enantiomeric Excess of Substrate (

    
    ): 
    
    
    
    
  • Enantiomeric Excess of Product (

    
    ): 
    
    
    
    
  • Enantiomeric Ratio (E-value): The measure of enzyme selectivity.[2]

    
    
    Target E-value:
    
    
    
    for practical synthesis;
    
    
    for industrial application.

Optimization & Troubleshooting

Optimization Parameters
ParameterRecommendationRationale
pH 6.5 – 7.5Optimal activity for CRL. Below 6.0, activity drops; above 8.0, spontaneous hydrolysis (non-selective) increases.
Temperature 25°C – 35°CHigher temps increase rate but may decrease stereoselectivity (E-value) and denature the enzyme.
Co-solvent 10-20% DMSOCan be added to the aqueous phase to improve solubility of the ester, though biphasic hexane/water is usually sufficient.
Additives Ionic LiquidsAddition of [BMIM][PF6] has been shown to enhance enantioselectivity in difficult resolutions [1].
Troubleshooting Guide

Issue: Low Conversion (<10% after 24h)

  • Cause: Enzyme inactivation or interface issues.[3]

  • Solution: Increase stirring speed to maximize surface area (emulsion quality). Ensure pH is not dropping locally (improve mixing of NaOH).

Issue: Low Enantioselectivity (Low E-value)

  • Cause: Spontaneous chemical hydrolysis or non-selective enzyme isoform.

  • Solution: Lower the temperature to 4°C-10°C. Ensure pH does not exceed 7.5. Purify the enzyme or switch to a recombinant CRL isoform.

Issue: Emulsion Formation (Difficult Separation)

  • Cause: Protein surfactants stabilizing the interface.

  • Solution: Filter the reaction mixture through Celite before phase separation or centrifuge at high speed.

References

  • Ionic liquids as additives: Mohile, S. S., et al. (2004).[4] "Ionic liquids: Efficient additives for Candida rugosa lipase-catalysed enantioselective hydrolysis of butyl 2-(4-chlorophenoxy)propionate."[4] Journal of Molecular Catalysis B: Enzymatic.

  • Chromatographic Analysis: Allenmark, S., & Ohlsson, A. (1992).[2] "Enantioselectivity of lipase-catalyzed hydrolysis of some 2-chloroethyl 2-arylpropanoates studied by chiral reversed-phase liquid chromatography." Chirality.

  • General Lipase Protocols: Sigma-Aldrich. "Assay Procedure for Lipase."

  • Immobilization Effects: Jung, J. Y., et al. (2003). "Hydrolysis of Olive Oil by Lipase, Immobilized on Hydrophobic Support." Journal of Microbiology and Biotechnology.

Sources

Application

Stereoselective synthesis of chiral Butyl 2-chloropropanoate

Application Note: High-Purity Stereoselective Synthesis of Chiral Butyl 2-chloropropanoate Executive Summary Chiral -halo esters, specifically Butyl 2-chloropropanoate (CAS: 54819-86-2), are critical chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Stereoselective Synthesis of Chiral Butyl 2-chloropropanoate

Executive Summary

Chiral


-halo esters, specifically Butyl 2-chloropropanoate  (CAS: 54819-86-2), are critical chiral building blocks. They serve as pivotal intermediates in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fluazifop, Quizalofop) and various pharmaceutical agents requiring precise stereochemistry at the 

-carbon.

This Application Note provides two distinct, validated protocols for the synthesis of enantiomerically pure Butyl 2-chloropropanoate:

  • Biocatalytic Kinetic Resolution: A "Green Chemistry" approach utilizing Candida antarctica Lipase B (CAL-B) for high enantiomeric excess (ee).

  • Chemocatalytic Stereospecific Synthesis: A scalable chemical route utilizing the "Chiral Pool" (L-Lactate) with Thionyl Chloride, engineered for Walden Inversion (

    
    ).
    

Target Molecule Profile

PropertyData
IUPAC Name Butyl 2-chloropropanoate
CAS Number 54819-86-2
Molecular Weight 164.63 g/mol
Boiling Point 184–185 °C (760 mmHg)
Density ~1.035 g/cm³
Chiral Center C2 (Alpha to Carbonyl)
Key Application Herbicide synthesis, Chiral resolution agents

Method A: Biocatalytic Kinetic Resolution (Enzymatic Route)[2]

Principle: This method utilizes the stereoselectivity of lipases in organic solvents.[1] Candida antarctica Lipase B (CAL-B) catalyzes the esterification of racemic 2-chloropropionic acid with n-butanol. The enzyme preferentially esterifies one enantiomer (typically the (R)-isomer in hydrophobic solvents), leaving the (S)-acid unreacted, or vice versa depending on the specific enzyme preparation.

Advantages: Mild conditions, high enantioselectivity (


), metal-free.
Limitations:  Maximum theoretical yield of 50% (unless Dynamic Kinetic Resolution is applied).
Workflow Diagram (Enzymatic Cycle)

EnzymaticResolution Figure 1: Lipase-catalyzed kinetic resolution mechanism via enantioselective esterification. Enzyme Free Lipase (CAL-B) Complex Acyl-Enzyme Intermediate Enzyme->Complex Acylation Substrate Racemic 2-Chloropropionic Acid Substrate->Enzyme Binding (R-selective) Byproduct (S)-Acid (Unreacted) Substrate->Byproduct (S)-Enantiomer remains Product (R)-Butyl 2-chloropropanoate (Ester) Complex->Product Deacylation Water H2O (Byproduct) Complex->Water Release Alcohol n-Butanol (Nucleophile) Alcohol->Complex Nucleophilic Attack Product->Enzyme Regeneration

[2]

Experimental Protocol

Reagents:

  • Racemic 2-Chloropropionic acid (10.85 g, 100 mmol)

  • n-Butanol (11.1 g, 150 mmol, 1.5 eq)

  • Novozym 435 (Immobilized CAL-B, 1.0 g)

  • Molecular Sieves (4Å, activated)

  • Solvent: n-Hexane (dry, 100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve racemic 2-chloropropionic acid and n-butanol in n-hexane.

  • Water Control: Add 2.0 g of activated Molecular Sieves (4Å) to scavenge water produced during esterification (critical for driving equilibrium).

  • Initiation: Add 1.0 g of Novozym 435.

  • Incubation: Incubate the mixture in an orbital shaker at 30°C and 200 rpm .

  • Monitoring: Monitor conversion via GC (See Section 5) every 2 hours. Stop the reaction when conversion reaches ~45-50% (theoretical maximum for resolution).

  • Workup: Filter off the enzyme and molecular sieves.

  • Separation: Wash the organic phase with saturated

    
     solution (3 x 30 mL).
    
    • Organic Phase: Contains the (R)-Butyl 2-chloropropanoate .

    • Aqueous Phase: Contains the unreacted (S)-2-chloropropionic acid (as sodium salt).

  • Purification: Dry the organic phase over

    
    , concentrate in vacuo, and distill (bp ~85°C at 20 mmHg) to obtain the pure ester.
    

Method B: Stereospecific Chemical Synthesis (Chiral Pool)

Principle: This method converts a chiral lactate ester (e.g., (S)-Butyl Lactate) into the corresponding chloro-ester. The reaction uses Thionyl Chloride (


)  in the presence of Pyridine .
  • Mechanism: The reaction proceeds via an

    
     mechanism. The pyridine acts as a base to neutralize HCl and activate the intermediate chlorosulfite, forcing a backside attack by the chloride ion.
    
  • Stereochemistry: (S)-Lactate

    
     (R)-Chloro ester (Inversion ).
    
    • Note: Without pyridine, the reaction may proceed via

      
       (Internal Nucleophilic Substitution), leading to Retention of configuration, which is often less stereochemically pure in this specific substrate class.
      
Mechanism Diagram ( Inversion)

ChemicalInversion Figure 2: Stereoselective chlorination of lactate via SN2 Walden Inversion. Start (S)-Butyl Lactate Inter Activated Chlorosulfite Intermediate Start->Inter Esterification of -OH Reagent SOCl2 + Pyridine Reagent->Inter Activation Transition Transition State (Backside Attack) Inter->Transition Cl- Attack (Inversion) Product (R)-Butyl 2-chloropropanoate Transition->Product SN2 Substitution Byprod SO2 + Py-HCl Transition->Byprod Elimination

Experimental Protocol

Reagents:

  • (S)-(-)-Butyl Lactate (14.6 g, 100 mmol, >99% ee)

  • Thionyl Chloride (

    
    ) (14.3 g, 120 mmol, 1.2 eq)
    
  • Pyridine (8.7 g, 110 mmol, 1.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (dry, 100 mL)

Procedure:

  • Preparation: Charge (S)-Butyl Lactate and Pyridine into a 3-neck flask containing dry DCM (100 mL). Cool the system to 0–5°C using an ice bath.

  • Addition: Add

    
     dropwise over 60 minutes, maintaining the internal temperature below 5°C . Exothermic reaction.
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C for DCM) for 2–4 hours to ensure complete decomposition of the chlorosulfite intermediate.

  • Quenching: Cool to room temperature and carefully pour the mixture onto crushed ice (100 g).

  • Extraction: Separate the organic layer. Wash sequentially with:

    • Water (50 mL)

    • 1M HCl (50 mL) – Removes residual pyridine.

    • Sat.

      
       (50 mL) – Neutralizes acidity.
      
    • Brine (50 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Perform vacuum distillation (approx. 80-85°C at 20 mmHg) to isolate clear, colorless liquid.
    
  • Result: (R)-Butyl 2-chloropropanoate (Expected Yield: >90%, ee >96%).

Analytical Quality Control

To verify stereochemical purity, Chiral Gas Chromatography (GC) is the standard method.

ParameterCondition
Column Chirasil-DEX CB (or equivalent

-cyclodextrin phase)
Dimensions 25 m x 0.25 mm x 0.25 µm
Carrier Gas Helium or Hydrogen (constant flow 1.0 mL/min)
Injector Temp 250 °C
Detector FID at 250 °C
Oven Program Isothermal at 100°C or Ramp: 60°C (1 min)

2°C/min

140°C
Elution Order Typically (S)-isomer elutes before (R)-isomer on DEX columns (verify with standards).

Troubleshooting & Optimization

  • Moisture Sensitivity (Method B): Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Moisture ingress can lead to hydrolysis of the lactate ester.

  • Stereochemical Leakage:

    • Method A: If ee is low, stop the reaction earlier (e.g., at 40% conversion). The enantiomeric ratio (E) decreases as conversion pushes past 50%.

    • Method B: If retention of configuration is observed instead of inversion, increase the amount of Pyridine or switch to DMF (catalytic amount) to promote the

      
       pathway.
      
  • Safety: Butyl 2-chloropropanoate is a skin irritant and lachrymator. Handle in a fume hood.

References

  • Lipase Resolution Protocols

    • Candida antarctica Lipase B (Novozym 435) kinetic resolution of secondary alcohols and esters.[3]

    • Source:

  • Chemical Synthesis (Thionyl Chloride Mechanism)

    • Mechanism of chlorination (SNi vs SN2) and the role of pyridine.
    • Source:

  • Physical Properties & Safety

    • Butyl 2-chloropropanoate CAS 54819-86-2 data.[2][4]

    • Source:

  • Analytical Methods

    • Chiral GC separation of 2-chloropropionic acid esters using cyclodextrin columns.
    • Source:

Sources

Method

Technical Application Note: Precision Synthesis of Aryloxyphenoxypropionate Herbicides using Butyl 2-chloropropanoate

Executive Summary Butyl 2-chloropropanoate (CAS: 13865-19-5) serves as a critical chiral building block in the synthesis of the aryloxyphenoxypropionate class of herbicides, colloquially known as "Fops" (e.g., Cyhalofop-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-chloropropanoate (CAS: 13865-19-5) serves as a critical chiral building block in the synthesis of the aryloxyphenoxypropionate class of herbicides, colloquially known as "Fops" (e.g., Cyhalofop-butyl, Fluazifop-butyl). These herbicides function as Acetyl-CoA Carboxylase (ACCase) inhibitors, selectively targeting grasses in broadleaf crops.[1]

This application note details the use of Butyl 2-chloropropanoate as a direct alkylating agent to introduce the propionate moiety onto the aryloxyphenoxy scaffold. Unlike multi-step routes involving free acids, this protocol utilizes a direct nucleophilic substitution (


), offering a streamlined pathway to the final ester product. Special emphasis is placed on stereochemical control, as the biological activity resides almost exclusively in the (R)-enantiomer .

Chemical Profile & Properties[3][4][5][6][7][8][9]

PropertySpecification
Chemical Name Butyl 2-chloropropanoate
CAS Number 13865-19-5
Molecular Formula

Molecular Weight 164.63 g/mol
Boiling Point ~175 °C (at 760 mmHg)
Density 1.025 g/mL (at 25 °C)
Chirality Available as Racemic, (R)-, or (S)-isomers
Function Electrophilic Alkylating Agent

Mechanistic Principles: The Stereochemical Switch

The synthesis relies on a bimolecular nucleophilic substitution (


) reaction. The phenolic oxygen of the herbicide intermediate acts as the nucleophile, attacking the 

-carbon of the Butyl 2-chloropropanoate.
Walden Inversion

Because the reaction proceeds via an


 mechanism, it induces a Walden Inversion  at the chiral center.
  • Target Activity: The (R)-enantiomer of the herbicide is the active ACCase inhibitor.[2]

  • Required Reagent: To obtain the (R)-herbicide, one must start with (S)-Butyl 2-chloropropanoate .

  • Reaction: (S)-Reagent + Phenoxide

    
     (R)-Herbicide + Chloride.
    
Reaction Pathway Diagram

ReactionMechanism Start Aryloxyphenol (Nucleophile) TS Transition State [Inversion] Start->TS Base Deprotonation Reagent (S)-Butyl 2-chloropropanoate (Electrophile) Reagent->TS Backside Attack Product (R)-Cyhalofop-butyl (Active Herbicide) TS->Product Cl- Departure Byproduct Chloride Salt TS->Byproduct

Caption: Mechanistic pathway showing the SN2 backside attack leading to stereochemical inversion from (S)-reagent to (R)-product.

Application Protocol: Synthesis of Cyhalofop-butyl

Target Compound: Cyhalofop-butyl (CAS: 122008-85-9) Reaction Type: Etherification / Alkylation[3]

Reagents & Materials
  • Substrate: 4-(4-cyano-2-fluorophenoxy)phenol (Intermediate A)

  • Reagent: (S)-Butyl 2-chloropropanoate (>98% ee)

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled
    
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) for phase transfer enhancement.

Step-by-Step Methodology
Step 1: Reactor Setup and Inertion
  • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Purge the system with nitrogen (

    
    ) for 15 minutes to remove moisture (critical for preventing ester hydrolysis).
    
Step 2: Phenoxide Formation
  • Charge 1.0 equivalent of Intermediate A into the flask.

  • Add 5-7 volumes of anhydrous Acetonitrile.

  • Add 1.2 equivalents of anhydrous

    
    .
    
  • Heat the mixture to 60°C and stir for 30 minutes.

    • Insight: This pre-reaction step ensures complete deprotonation of the phenol to the more nucleophilic phenoxide ion.

Step 3: Alkylation (The Critical Step)
  • Add 1.1 equivalents of (S)-Butyl 2-chloropropanoate dropwise over 20 minutes.

    • Control: Maintain temperature between 60-65°C. Exotherms can degrade stereochemical purity.

  • Increase temperature to Reflux (approx. 80-82°C) .

  • Monitor reaction progress via HPLC or TLC. Typical reaction time is 4-6 hours .

    • Endpoint: <1.0% remaining Intermediate A.

Step 4: Workup & Isolation
  • Cool the reaction mass to 25°C.

  • Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Dissolve the residue in Toluene and wash with water (

    
     volumes) to remove residual salts and base.
    
  • Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ).
    
  • Evaporate solvent to yield crude Cyhalofop-butyl.

Step 5: Purification (Optional)

Recrystallization from Methanol/Water or Isopropanol is recommended if chiral purity (ee) drops below 95%.

Process Workflow & Quality Control

Process Flow Diagram

ProcessWorkflow cluster_reaction Reaction Phase cluster_workup Isolation Phase Step1 Charge Phenol & Solvent Step2 Add Base (K2CO3) Form Phenoxide Step1->Step2 Step3 Add (S)-Butyl 2-chloropropanoate Reflux 4-6h Step2->Step3 Step4 Filtration (Remove Salts) Step3->Step4 Step5 Solvent Swap (Toluene) Aqueous Wash Step4->Step5 Step6 Concentration Step5->Step6 Final Cyhalofop-butyl (>98% Purity) Step6->Final Final QC

Caption: Operational workflow for the synthesis of Cyhalofop-butyl, highlighting the transition from reaction to isolation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester reagentEnsure solvent is anhydrous (<0.1% water). Use molecular sieves.
Low Chiral Purity (ee) Racemization via

Lower reaction temperature; ensure base is not in large excess; switch to a less polar aprotic solvent.
Incomplete Conversion Poor nucleophilicityAdd Phase Transfer Catalyst (TBAB 1-5 mol%) if using heterogeneous base.

Safety & Handling

Butyl 2-chloropropanoate is a halogenated ester and requires specific safety protocols.

  • Hazards: Combustible liquid.[4][5] Causes skin and eye irritation. Potential sensitizer.[4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place away from moisture. Hydrolysis releases corrosive HCl and 2-chloropropionic acid.

  • Waste: Dispose of as halogenated organic waste. Do not release into drains due to aquatic toxicity.

References

  • University of Hertfordshire. (2024). Cyhalofop-butyl (Ref: DE 537) - PPDB. Retrieved from [Link]

  • Google Patents. (2015). CN104803883A - Synthesis method of cyhalofop-butyl.[3] Retrieved from

Sources

Application

Application Note: High-Resolution GC Monitoring of Butyl 2-Chloropropanoate Synthesis

Topic: Protocol for monitoring Butyl 2-chloropropanoate reaction progress by GC Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for monitoring Butyl 2-chloropropanoate reaction progress by GC Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details a robust Gas Chromatography (GC) protocol for monitoring the esterification of 2-chloropropionic acid with n-butanol to synthesize butyl 2-chloropropanoate .[1] Given the proximity in boiling points between the starting acid (~189°C) and the ester product (~185°C), standard non-polar columns (e.g., DB-1, DB-5) fail to provide adequate resolution. This protocol utilizes a nitroterephthalic acid-modified polyethylene glycol (FFAP) stationary phase to achieve baseline separation via polarity-driven retention mechanisms.[1] The method is validated for process control, offering rapid feedback on reaction conversion and impurity profiling.[1]

Introduction & Reaction Context

Butyl 2-chloropropanoate (CAS: 54819-86-2) is a critical intermediate in the synthesis of agrochemicals (herbicides) and chiral pharmaceutical building blocks.[1] Its synthesis typically involves the direct esterification of 2-chloropropionic acid with n-butanol, catalyzed by mineral acids or lipases.[1]

Reaction Scheme

The monitoring challenge lies in quantifying the consumption of the limiting reagent (2-chloropropionic acid) and the formation of the ester while tracking the removal of water and excess alcohol.

ReactionScheme cluster_reactants Reactants cluster_products Products CPA 2-Chloropropionic Acid (BP: ~189°C) Ester Butyl 2-chloropropanoate (BP: ~185°C) CPA->Ester H+ Catalyst -H2O BuOH n-Butanol (BP: ~117°C) BuOH->Ester Water Water (By-product)

Figure 1: Esterification pathway.[1] Note the critical boiling point overlap between the acid and the ester.

Method Development Strategy

The Separation Challenge

On non-polar siloxane columns (100% dimethylpolysiloxane), retention is governed primarily by vapor pressure (boiling point). Since 2-chloropropionic acid and butyl 2-chloropropanoate differ in boiling point by only ~4°C, they co-elute or overlap significantly.[1]

The Solution: Polarity-Based Selectivity

We employ a DB-FFAP (Free Fatty Acid Phase) column.[1]

  • Mechanism: The acidic stationary phase strongly hydrogen-bonds with the free carboxyl group of 2-chloropropionic acid, significantly increasing its retention time.[1]

  • Result: The non-protic ester elutes earlier than the acid, despite their similar boiling points, creating a wide resolution window.

Experimental Protocol

Reagents and Standards
  • Reference Standards: Butyl 2-chloropropanoate (>98%), 2-Chloropropionic acid (>95%), n-Butanol (>99%).[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).[1] Note: Avoid alcohols (methanol/ethanol) as solvents to prevent transesterification in the injector.

  • Internal Standard (IS): Methyl Benzoate (BP 199°C) or Nitrobenzene .[1]

    • Why? These are polar aromatics that elute after the n-butanol but are distinct from the analyte region on an FFAP column.[1]

GC System Parameters
ParameterSettingRationale
Instrument GC-FID (Flame Ionization Detector)Universal detection for organics; high linearity.[1]
Column DB-FFAP (or equivalent ZB-FFAP, HP-FFAP) 30 m × 0.25 mm ID × 0.25 µm film"Acid-modified" PEG phase prevents peak tailing of free acids and ensures separation from the ester.[1]
Inlet Temp 250°CEnsures rapid volatilization of the high-boiling acid.[1]
Injection Mode Split (Ratio 50:1)Prevents column overload; sharpens peaks for better resolution.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for separation efficiency.[1]
Detector Temp 280°CPrevents condensation of high-boiling impurities.[1]
Oven Program Initial: 60°C (Hold 2 min) Ramp 1: 15°C/min to 160°C Ramp 2: 25°C/min to 240°C (Hold 5 min)Step 1: Separates solvent and n-butanol. Step 2: Resolves Ester and Acid.[1] Step 3: Bakes out heavy by-products.
Sample Preparation Workflow (Reaction Monitoring)

Direct injection of the crude reaction mixture is possible if diluted.[1]

  • Sampling: Withdraw 50 µL of reaction mixture.

  • Quenching/Dilution: Immediately dispense into a GC vial containing 950 µL of DCM (containing 1 mg/mL Internal Standard).

    • Critical: Do not use aqueous quench if analyzing the free acid, as it will partition into the water phase.[1]

  • Filtration (Optional): If solid catalyst is used, filter through a 0.45 µm PTFE syringe filter.

  • Analysis: Inject 1 µL.

Workflow Sample Reaction Aliquot (50 µL) Mix Vortex Mix (Quench Reaction) Sample->Mix Dilution Dilution Solvent (DCM + Internal Std) Dilution->Mix GC GC-FID Analysis (DB-FFAP Column) Mix->GC Data Calculate Conversion % Area(Ester) / [Area(Ester) + Area(Acid)] GC->Data

Figure 2: Rapid sampling workflow for kinetic monitoring.

Data Analysis & System Suitability[1][2]

Expected Elution Order (DB-FFAP)
  • Solvent (DCM): ~1.5 - 2.0 min[1]

  • n-Butanol: ~3.5 - 4.5 min (Elutes early due to lower BP)

  • Butyl 2-chloropropanoate (Product): ~8.0 - 9.0 min[1]

  • 2-Chloropropionic Acid (Reactant): ~10.5 - 12.0 min (Strongly retained by acidic phase)[1]

  • Internal Standard (Methyl Benzoate): ~13.0 min

Calculation of Conversion

To monitor reaction progress without a full calibration curve for every point, use Area Normalization (corrected for Response Factors if available) or the Internal Standard Method .

Percent Conversion Formula:



Where 

is the peak area of the limiting reagent and

is the area at t=0.

Yield Calculation (using IS):



Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
Broad/Tailing Acid Peak Column activity or degradation.[1]Trim 0.5m from inlet end of column.[1] Ensure "FFAP" or "WAX" type column is used, not DB-1.
Split Peaks Solvent mismatch or injection speed.[1]Use a solvent compatible with the column polarity (DCM is good).[1] Increase split ratio.
Carryover Acid adsorption in liner.[1]Use deactivated glass wool liners.[1] Replace liner every 50-100 injections.[1]
Baseline Drift Column bleed at high temp.[1]FFAP columns have lower max temp limits (~250°C).[1] Do not exceed 250°C in the method.

Safety & Handling

  • 2-Chloropropionic acid is corrosive and toxic.[1] Handle in a fume hood.

  • Butyl 2-chloropropanoate is a lachrymator and skin irritant.[1]

  • Waste Disposal: Segregate halogenated organic waste.

References

  • PubChem. (n.d.).[1][2] Butyl 2-chloropropanoate (Compound).[1][3][4][5] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.).[1] 2-Chloropropanoic acid.[1][5] National Institute of Standards and Technology.[1] Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.).[1] Preparation of 2-chloropropionic acid esters (EP0163435A2).[1] Retrieved January 28, 2026, from

  • Agilent Technologies. (n.d.).[1] GC Column Selection Guide for Acids and Esters. Retrieved January 28, 2026, from [Link] (General reference for FFAP column utility).

Sources

Method

Experimental procedure for scaling up Butyl 2-chloropropanoate production

Executive Summary Butyl 2-chloropropanoate (B2CP) is a critical intermediate in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical precursors. While laboratory synthesis often u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-chloropropanoate (B2CP) is a critical intermediate in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical precursors. While laboratory synthesis often utilizes acyl chlorides for speed, this route generates stoichiometric hazardous waste (HCl, sulfur dioxide).

This guide details a scalable, atom-economical Fischer esterification protocol suitable for transition from bench (100 g) to pilot scale (1 kg+). The process leverages azeotropic water removal (Dean-Stark principle) to drive the equilibrium-limited reaction to completion, achieving high yields (>95%) without expensive coupling reagents.

Reaction Engineering & Mechanism

The Chemistry

The synthesis involves the acid-catalyzed condensation of 2-chloropropanoic acid (2-CPA) and


-butanol.


  • Type: Nucleophilic Acyl Substitution (Reversible).

  • Thermodynamics: The equilibrium constant (

    
    ) is typically near 4. To achieve high conversion, Le Chatelier’s principle is applied by continuously removing water.
    
  • Kinetics: The reaction is slow at room temperature. A strong acid catalyst (

    
    -Toluenesulfonic acid or 
    
    
    
    ) and heat are required.
Critical Process Parameters (CPPs)
ParameterSpecificationRationale (Causality)
Stoichiometry 1.0 : 1.2-1.5 (Acid : Alcohol)Excess alcohol acts as the solvent and drives equilibrium forward.
Catalyst Load 1.0 - 2.0 mol%Sufficient to protonate the carbonyl oxygen without causing excessive charring or racemization.
Temperature 110°C - 120°C (Reflux)Required to maintain the azeotrope boil-up.
Water Removal ContinuousFailure to remove water stalls conversion at ~66%.
Chirality Racemization RiskWarning: The

-proton is acidic.[1] Prolonged heating with strong acid can racemize enantiopure 2-CPA via enolization.

Experimental Protocol (1.0 kg Scale-Up Simulation)

Safety Pre-Check:

  • 2-Chloropropanoic Acid: Corrosive, causes severe skin burns.

  • n-Butanol: Flammable, eye irritant.[2][3]

  • Toluene: Flammable, reproductive toxin (used as entrainer).

Equipment Setup
  • Reactor: 2L Jacketed Glass Reactor or 3-Neck Round Bottom Flask.

  • Agitation: Overhead mechanical stirrer (Teflon impeller) set to 250 RPM.

  • Distillation: Dean-Stark trap fitted with a high-efficiency reflux condenser.

  • Heating: Oil bath or heating mantle with internal temperature control.

Step-by-Step Procedure

Step 1: Reactor Charging

  • Purge reactor with

    
     to remove moisture.
    
  • Charge 2-Chloropropanoic acid (2-CPA) : 542.5 g (5.0 mol).

  • Charge n-Butanol : 444.7 g (6.0 mol, 1.2 eq).

  • Charge Toluene : 200 mL (Entrainer solvent). Note: Toluene forms a lower boiling azeotrope with water (85°C) than butanol, facilitating smoother water removal.

  • Start stirring.[4]

  • Add

    
    -Toluenesulfonic acid (
    
    
    
    -TSA)
    : 9.5 g (0.05 mol, 1 mol%).

Step 2: Reaction & Azeotropic Distillation

  • Heat the mixture to reflux (Internal temp ~105-115°C).

  • Monitor the Dean-Stark trap.[5] Water (d=1.0) will collect at the bottom; Toluene (d=0.87) will overflow back into the reactor.

  • Endpoint Criteria: Continue reflux until water collection ceases (theoretical volume ~90 mL) AND Acid Value (AV) titration shows <2% residual acid.

    • Time estimate: 4–6 hours.

Step 3: Work-Up (Neutralization)

  • Cool reactor to 25°C.

  • Drain the reaction mass.

  • Wash 1: Add 300 mL Saturated

    
     solution. Stir gently for 15 mins.
    
    • Purpose: Neutralize catalyst and unreacted 2-CPA.

    • Caution:

      
       evolution will occur. Vent appropriately.
      
  • Separate phases. Discard aqueous (lower) layer.[4]

  • Wash 2: Add 300 mL Brine (saturated NaCl). Stir 10 mins. Separation.

  • Dry organic layer over

    
     (or use molecular sieves for pilot scale).
    

Step 4: Purification (Vacuum Distillation)

  • Transfer crude ester to a distillation flask.

  • Setup fractional distillation apparatus.

  • Fraction 1 (Fore-run): Remove Toluene and excess Butanol at reduced pressure (50–60°C @ 20 mmHg).

  • Fraction 2 (Product): Collect Butyl 2-chloropropanoate.

    • Target BP: 66–69°C at 1 mmHg (or ~178–180°C at atm pressure).

  • Yield Check: Expected mass ~780–800 g (>95% yield).

Process Visualization

Workflow Logic

ReactionWorkflow Start Start: Charge Reagents (2-CPA + BuOH + pTSA) Reflux Reflux w/ Dean-Stark (T > 100°C) Start->Reflux WaterRemoval Azeotropic Water Removal Reflux->WaterRemoval H2O leaves IPC IPC Check: Acid Value < 2% Reflux->IPC WaterRemoval->Reflux Toluene returns IPC->Reflux Fail (Continue) Wash Workup: NaHCO3 Wash (Neutralize) IPC->Wash Pass Distill Vacuum Distillation (66-69°C @ 1 mmHg) Wash->Distill Product Final Product: Butyl 2-chloropropanoate Distill->Product

Caption: Logical workflow for the azeotropic esterification process, including In-Process Controls (IPC).

Apparatus Setup (Conceptual)

Apparatus Reactor Reactor (Reagents + Toluene) Vapor Vapor Phase (Toluene + Water) Reactor->Vapor Heat Condenser Condenser (Cooling Water) Vapor->Condenser Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Condensate WaterOut Water (Lower Phase) Removed Trap->WaterOut Sinks SolventReturn Toluene (Upper Phase) Recycled Trap->SolventReturn SolventReturn->Reactor

Caption: Mass transfer diagram within the Dean-Stark apparatus during reflux.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion (<90%) Water not effectively removed.Insulate the Dean-Stark arm; ensure vigorous reflux rate.
Product Discoloration Overheating / Charring.Reduce oil bath temp; ensure

blanket; check catalyst load.
Emulsion during Wash Surfactant formation.Add brine; filter through Celite if necessary.
Racemization Reaction temp too high or time too long.Use lower boiling entrainer (e.g., Benzene - safety warning) or switch to enzymatic route if enantiopurity is critical.

Analytical Validation:

  • GC-FID: Purity check. Product elutes after solvent but before diester impurities.

  • Refractive Index (

    
    ):  Target range 1.420 – 1.425 [1].
    
  • NMR (

    
    ):  Quartet at 
    
    
    
    4.4 ppm (CHCl) confirms alpha-substitution integrity.

References

  • PubChem. (n.d.).[6] Butyl 2-chloropropanoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Cohen, J. B. (1900). Practical Organic Chemistry. Macmillan.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Master Organic Chemistry. (n.d.). Fischer Esterification.[4][7] Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Biocatalytic Kinetic Resolution of Butyl 2-Chloropropanoate

Executive Summary Butyl 2-chloropropanoate is a critical chiral synthon in the agrochemical industry. Its hydrolyzed derivative, (R)-2-chloropropionic acid , serves as the structural scaffold for the aryloxyalkanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-chloropropanoate is a critical chiral synthon in the agrochemical industry. Its hydrolyzed derivative, (R)-2-chloropropionic acid , serves as the structural scaffold for the aryloxyalkanoic acid class of herbicides (e.g., Mecoprop-P, Dichlorprop-P). Unlike traditional chemical chlorination, which produces racemic mixtures requiring wasteful classical resolution, biocatalytic kinetic resolution (BKR) offers a green, enantioselective route to high-purity isomers.

This application note details the Hydrolytic Kinetic Resolution (HKR) of butyl 2-chloropropanoate using Candida rugosa lipase (CRL). We provide a validated protocol for achieving >98% enantiomeric excess (ee) of the target (R)-acid while recovering the (S)-butyl ester.

Mechanistic Principles

The Biocatalytic Driver

The resolution relies on the stereoselectivity of lipases (EC 3.1.1.3). While the substrate is an ester, the presence of the electron-withdrawing chlorine atom at the


-position activates the carbonyl carbon, making it susceptible to nucleophilic attack.
  • Enzyme Selection: Candida rugosa lipase (CRL) (formerly C. cylindracea) is the industry standard for

    
    -substituted propionates. It exhibits strong preference for the (R)-enantiomer  of 2-chloropropionates.
    
  • Thermodynamics: The reaction is an irreversible hydrolysis in aqueous media. The lipophilicity of the butyl chain necessitates a biphasic system (Organic/Aqueous) to maintain substrate availability while preserving the enzyme's hydration shell.

Reaction Pathway

The lipase utilizes a Serine-Histidine-Aspartate catalytic triad. The serine nucleophile attacks the carbonyl of the (R)-ester, forming a tetrahedral intermediate. The chiral environment of the active site sterically hinders the (S)-enantiomer, resulting in its accumulation in the organic phase.

G Substrate Racemic Butyl 2-Chloropropanoate Complex Enzyme-Substrate Transition State Substrate->Complex Interfacial Adsorption ProductS (S)-Butyl 2-Chloropropanoate (Organic Phase) Substrate->ProductS Unreacted (Slow) Enzyme Lipase (CRL) [Catalyst] Enzyme->Complex ProductR (R)-2-Chloropropionic Acid (Aqueous Phase) Complex->ProductR Hydrolysis (Fast) Alcohol Butanol (By-product) Complex->Alcohol Leaving Group

Figure 1: Kinetic resolution pathway. The lipase preferentially hydrolyzes the (R)-ester, partitioning the products into separate phases.

Experimental Protocol

Materials & Equipment
  • Substrate: Racemic Butyl 2-chloropropanoate (>98% purity).

  • Biocatalyst: Candida rugosa Lipase (Type VII or immobilized formulations like Lipozyme®).

  • Solvent: Methyl tert-butyl ether (MTBE) or Hexane (ACS Grade).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0).

  • Equipment: Thermostated shaker, pH-stat titrator (Metrohm or equivalent), Overhead stirrer.

Standard Operating Procedure (SOP)
Phase 1: Preparation
  • Substrate Solution: Dissolve 10 g of racemic butyl 2-chloropropanoate in 50 mL of MTBE.

  • Aqueous Phase: Prepare 50 mL of 0.1 M Phosphate buffer (pH 7.0).

  • Biphasic Setup: Combine the organic and aqueous phases in a jacketed reaction vessel maintained at 25°C.

Phase 2: Enzymatic Hydrolysis (The "pH-Stat" Method)

Critical Control Point: The hydrolysis releases acid, which will rapidly drop the pH and denature the enzyme if uncontrolled. A pH-stat system is mandatory.

  • Initiation: Add 100 mg of CRL powder (or 500 mg immobilized preparation) to the vessel. Start stirring at 300 rpm.

  • Reaction Monitoring:

    • Set the pH-stat titrator to maintain pH 7.0 using 1.0 M NaOH .

    • The consumption of NaOH is directly proportional to the conversion (

      
      ).
      
  • Termination: Stop the reaction when NaOH consumption indicates 45-50% conversion (approx. 4-6 hours depending on enzyme activity).

    • Calculation:

      
      
      
Phase 3: Work-up and Isolation
  • Separation: Transfer mixture to a separatory funnel. Allow phases to separate.

    • Top Layer (Organic): Contains (S)-Butyl 2-chloropropanoate.

    • Bottom Layer (Aqueous): Contains (R)-2-chloropropionate (sodium salt) and enzyme.

  • Product Recovery:

    • (R)-Acid:[1][2][3][4][5] Acidify the aqueous phase to pH 1.0 with HCl. Extract 3x with Dichloromethane (DCM). Evaporate solvent to yield (R)-2-chloropropionic acid.[2]

    • (S)-Ester: Dry the MTBE layer over

      
       and concentrate in vacuo.
      

Process Optimization & Validation

To ensure reproducibility, the following parameters must be controlled.

Solvent Engineering

Butyl esters are hydrophobic. A biphasic system is superior to a pure aqueous emulsion because the organic solvent protects the substrate from spontaneous (non-enzymatic) hydrolysis and assists in product separation.

Solvent SystemRelative ActivityEnantioselectivity (E)Notes
Buffer (no co-solvent) 100%15Poor solubility; enzyme aggregation risk.
Buffer / MTBE (1:1) 85%>50Recommended. Excellent mass transfer.
Buffer / Hexane (1:1) 60%40Good for very hydrophobic substrates, but lower rate.
Buffer / Acetone <10%N/AAcetone strips essential water from enzyme; Avoid.
Temperature Effects

While higher temperatures increase rate, they degrade enantioselectivity (


-value).
  • Optimal Range: 20°C – 30°C.

  • Warning: Above 40°C, the spontaneous hydrolysis of the C-Cl bond becomes significant, producing racemic background noise.

Analytical Method (GC)

Column: Chiral Cyclodextrin-based (e.g., CP-Chirasil-Dex CB). Conditions:

  • Injector: 250°C, Split 1:50.

  • Oven: 80°C (isothermal) or ramp 2°C/min.

  • Detector: FID at 275°C.

  • Elution Order: Usually (S)-ester elutes before (R)-ester (verify with standards).

Workflow Diagram

Workflow Start Start: Racemic Substrate (Butyl 2-chloropropanoate) Setup Biphasic Setup (MTBE / Phosphate Buffer pH 7) Start->Setup Reaction Enzymatic Hydrolysis (CRL Lipase + pH Stat NaOH) Setup->Reaction Check Check Conversion (Target: 50%) Reaction->Check Check->Reaction < 45% Sep Phase Separation Check->Sep > 45% OrgPhase Organic Phase ((S)-Ester) Sep->OrgPhase AqPhase Aqueous Phase ((R)-Acid Salt) Sep->AqPhase WorkupS Dry & Evaporate OrgPhase->WorkupS WorkupR Acidify (pH 1) & Extract AqPhase->WorkupR EndS Pure (S)-Ester WorkupS->EndS EndR Pure (R)-Acid WorkupR->EndR

Figure 2: Complete process workflow for the resolution of butyl 2-chloropropanoate.

References

  • Cambou, B., & Klibanov, A. M. (1984). Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification.[4] Biotechnology and Bioengineering, 26(12), 1449-1454.[4]

  • Google Patents (CN1868997A). Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid using porcine pancreatic lipase.

  • Hernaiz, M. J., et al. (2017). Relevance and bio-catalytic strategies for the kinetic resolution of ketoprofen towards dexketoprofen (Review of 2-arylpropionic acid resolution strategies). CONICET / PubMed.

  • Kirchner, G., Scollar, M. P., & Klibanov, A. M. (1985). Resolution of racemic 2-chloropropionic acid by lipase-catalyzed esterification in organic solvents. Journal of the American Chemical Society.

Sources

Method

Derivatization of Butyl 2-chloropropanoate for further reactions

Application Note: Strategic Derivatization of Butyl 2-Chloropropanoate Abstract Butyl 2-chloropropanoate (B2CP) serves as a pivotal bifunctional building block in pharmaceutical and agrochemical synthesis. Possessing bot...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Butyl 2-Chloropropanoate

Abstract

Butyl 2-chloropropanoate (B2CP) serves as a pivotal bifunctional building block in pharmaceutical and agrochemical synthesis. Possessing both an electrophilic


-carbon and a hydrolyzable ester moiety, it offers versatile entry points for scaffold diversification. This guide details three high-value derivatization workflows: (1) Enzymatic Kinetic Resolution  for obtaining enantiopure intermediates, (2) Nucleophilic Substitution (

)
for constructing ether/amine linkages, and (3) The Reformatsky Reaction for carbon framework extension.

Introduction: The Bifunctional Advantage

Butyl 2-chloropropanoate (CAS: 54819-86-2) is distinct from its methyl/ethyl analogs due to the increased lipophilicity of the butyl chain. This property modulates its solubility in non-polar organic solvents, often improving the partition coefficients in biphasic reaction systems—a critical factor in industrial scale-up.

Mechanistic Versatility:

  • Site A (

    
    -Carbon):  Susceptible to nucleophilic attack (
    
    
    
    ) by amines, thiols, and phenoxides. Inversion of configuration occurs here.
  • Site B (Ester Carbonyl): Target for hydrolysis, transesterification, or nucleophilic acyl substitution.

  • Site C (C-Cl Bond): Precursor for radical generation (ATRP initiation) or metal insertion (Reformatsky zinc enolates).

Module A: Chiral Resolution (Enzymatic)

For drug development, racemic B2CP is often insufficient. Enantiopure (S)-(-)-butyl 2-chloropropanoate is a key intermediate for herbicide synthesis (e.g., aryloxypropionates) and chiral amino acid analogs.

The Logic: Chemical resolution is costly and inefficient. Biocatalytic kinetic resolution using lipases exploits the enzyme's stereoselectivity to hydrolyze one enantiomer (typically the R-isomer) into the acid, leaving the desired S-ester intact (or vice versa, depending on the lipase).

Protocol: Lipase-Catalyzed Kinetic Resolution

Target: Isolation of (S)-(-)-Butyl 2-chloropropanoate[1]

Materials:

  • Racemic Butyl 2-chloropropanoate[1]

  • Candida antarctica Lipase B (CALB) or Porcine Pancreatic Lipase (PPL)

  • Phosphate Buffer (0.1 M, pH 7.2)[1]

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Emulsification: In a reaction vessel, suspend racemic B2CP (1.0 eq) in Phosphate Buffer (10 volumes).

  • Enzyme Addition: Add Lipase (approx. 20-30% w/w relative to substrate). Vigorously stir the biphasic mixture. Note: Vigorous stirring is critical to maximize the interfacial area where the enzyme acts.

  • Incubation: Maintain temperature at 30°C. Monitor pH; as the R-ester hydrolyzes to R-acid, pH will drop. Maintain pH 7.2 by automatic titration with 1.0 M NaOH.

  • Termination: Stop reaction when conversion reaches ~50% (monitored by GC or consumption of 0.5 eq NaOH).

  • Separation:

    • Extract the reaction mixture with DCM.

    • Organic Phase: Contains the unreacted (S)-(-)-Butyl 2-chloropropanoate .[1] Dry over

      
       and concentrate.
      
    • Aqueous Phase: Contains the (R)-(+)-2-chloropropanoic acid salt.

  • Purification: Distill the organic residue to obtain high ee% (S)-ester.

Visualizing the Resolution Pathway:

KineticResolution Racemic Racemic Butyl 2-chloropropanoate Lipase Lipase (CALB/PPL) pH 7.2, 30°C Racemic->Lipase Intermed Hydrolysis Transition State Lipase->Intermed S_Ester (S)-(-)-Butyl 2-chloropropanoate (Unreacted Ester) Intermed->S_Ester Remains in Organic Phase R_Acid (R)-(+)-2-Chloropropanoic Acid (Hydrolyzed Product) Intermed->R_Acid Moves to Aqueous Phase

Figure 1: Biocatalytic kinetic resolution workflow separating enantiomers via selective hydrolysis.

Module B: Nucleophilic Substitution ( )

This is the primary derivatization route for synthesizing ether-linked pharmacophores and aryloxypropionate herbicides.

Critical Mechanistic Insight: The reaction proceeds via


 mechanism. If starting with chiral B2CP, the stereocenter will invert.
  • Leaving Group: Chloride (Good).

  • Nucleophile: Phenoxide or Amine.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are essential to solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.

Protocol: Synthesis of Aryloxypropionates (Etherification)

Application: Synthesis of herbicide intermediates or PPAR agonists.

Materials:

  • (S)-Butyl 2-chloropropanoate (or racemic)[1]

  • Substituted Phenol (e.g., Hydroquinone or 4-chlorophenol)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Methyl Isobutyl Ketone (MIBK)

Step-by-Step Procedure:

  • Phenoxide Formation: Dissolve the phenol (1.0 eq) in DMF. Add

    
     (1.5 eq). Stir at room temperature for 30 mins to generate the phenoxide anion.
    
  • Addition: Add B2CP (1.1 eq) dropwise. Why? Dropwise addition prevents localized high concentrations that could lead to side reactions like elimination.

  • Heating: Heat the mixture to 70-80°C for 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into ice water (precipitates the product if solid, or separates oil).

    • Extract with Ethyl Acetate.

  • Analysis: Check for the disappearance of the C-Cl stretch in IR or the shift of the

    
    -proton in NMR.
    

Module C: The Reformatsky Reaction

Unlike Grignard reagents, organozinc compounds formed from


-halo esters are tolerant of the ester group, allowing for self-compatible carbon-carbon bond formation.
Protocol: -Hydroxy Ester Synthesis

Application: Extension of the carbon skeleton to form statin-like side chains.

Materials:

  • Butyl 2-chloropropanoate[2][3]

  • Zinc dust (Activated)

  • Aldehyde/Ketone (Electrophile)

  • Solvent: THF or Benzene

  • Activator: Trimethylsilyl chloride (TMSCl) or Iodine (trace)

Step-by-Step Procedure:

  • Zinc Activation: Wash Zinc dust with dilute HCl, then water, acetone, and ether. Dry under vacuum. Crucial: The oxide layer on Zn must be removed for initiation.

  • Initiation: In a dry flask under Argon, suspend Activated Zn (1.5 eq) in dry THF. Add a crystal of Iodine and 10% of the B2CP. Warm gently until the yellow iodine color fades (sign of initiation).

  • Addition: Add the aldehyde (1.0 eq) and the remaining B2CP dropwise simultaneously to the refluxing THF mixture.

  • Reflux: Maintain reflux for 2–3 hours.

  • Quench: Cool and quench with cold dilute

    
    .
    
  • Isolation: Extract with diethyl ether. The product is a

    
    -hydroxy ester.[4][5]
    

Visualizing the Divergent Synthesis:

Derivatization cluster_SN2 Nucleophilic Substitution (SN2) cluster_Ref C-C Bond Formation B2CP Butyl 2-chloropropanoate (Core Scaffold) AminoAcid N-Alkylated Product (Amino Acid Analogs) B2CP->AminoAcid + R-NH2 (Inversion) Ether Aryloxypropionates (Herbicides/Drug Linkers) B2CP->Ether + Ar-OH / K2CO3 (Inversion) Hydroxy Beta-Hydroxy Esters (Reformatsky Product) B2CP->Hydroxy + Zn, R-CHO (Retention/Racemic) Amine Amines/Azides Phenol Phenols/Thiols Zn Zn / Aldehyde

Figure 2: Divergent synthetic pathways from the B2CP hub.

Safety & Handling

  • Lachrymator:

    
    -Halo esters are potent lachrymators (tear gas agents). All operations must be performed in a fume hood.
    
  • Skin Absorption: Wear nitrile gloves and long sleeves.

  • Waste: Chlorinated organic waste. Do not mix with strong oxidizers.

References

  • EvitaChem. Butyl 2-chloropropanoate Properties and Reactions.Link

  • National Institutes of Health (NIH) - PubChem. Butyl 2-chloropropanoate Compound Summary (CID 123534).Link

  • Organic Chemistry Portal. The Reformatsky Reaction: Mechanism and Applications.Link

  • Google Patents. Method for preparing 2-(4-methoxy phenoxy) propionic acids (CN102775297A).Link

  • Google Patents. Method of preparing (S)-(-)-2-chloropropionate via Lipase Resolution (CN1868997A).Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Butyl 2-Chloropropanoate Synthesis

Topic: Yield Optimization & Troubleshooting for Butyl 2-Chloropropanoate Ticket ID: B2CP-OPT-2024 Support Tier: Level 3 (Senior Application Scientist) Introduction: The Yield Paradox Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Butyl 2-Chloropropanoate Ticket ID: B2CP-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Yield Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis of Butyl 2-chloropropanoate (B2CP) is stalling at 60-70% conversion, or you are losing significant mass during workup.

This ester presents a specific "density trap" and a sensitivity to elimination that generic esterification protocols fail to address. Unlike simple alkyl acetates, the


-chloro substituent increases the acidity of the adjacent proton, introducing risks of elimination to acrylates, while the density of the final product (

) mimics water, causing phase separation failures.

This guide moves beyond basic textbook protocols to address the thermodynamic and physical bottlenecks specific to this molecule.

Module 1: The Critical Path (Workflow Visualization)

The following diagram outlines the optimized workflow. Note the specific emphasis on the Dean-Stark loop and the Brine wash step, which are non-negotiable for this specific ester.

B2CP_Synthesis cluster_0 Equilibrium Control Reactants Reactants (2-Chloropropionic Acid + n-Butanol) Reactor Reactor (Reflux @ 110-120°C) Reactants->Reactor Catalyst Catalyst (p-TsOH or H2SO4) Catalyst->Reactor DeanStark Dean-Stark Trap (Azeotropic Water Removal) Reactor->DeanStark Vapor (Toluene/Water/BuOH) Quench Quench (Cool to RT) Reactor->Quench Crude Mix DeanStark->Reactor Return Solvent Waste Waste DeanStark->Waste Water (Discard) Wash Phase Separation (CRITICAL: Use Brine) Quench->Wash Dry Drying (MgSO4) Wash->Dry Organic Layer Distill Fractional Distillation (Vacuum) Dry->Distill Product Final Product (Butyl 2-chloropropanoate) Distill->Product Pure Fraction

Figure 1: Optimized Process Flow for Fischer Esterification of Butyl 2-chloropropanoate. The loop between Reactor and Dean-Stark is the primary yield driver.

Module 2: Troubleshooting (Root Cause Analysis)

Issue 1: "My reaction stalls at ~65% conversion."

Diagnosis: Thermodynamic Equilibrium Limitation. Technical Explanation: Fischer esterification is an equilibrium reaction (


).[1] Without removing one product (water), the rate of the reverse reaction (hydrolysis) equals the forward reaction, capping your yield.

The Fix:

  • Azeotropic Distillation: You must use a solvent that forms a low-boiling azeotrope with water.

    • Recommended:Toluene or Cyclohexane .

    • Mechanism:[1][2][3][4][5] Toluene/Water azeotrope boils at ~85°C. The water is trapped in the Dean-Stark apparatus, physically removing it from the equilibrium and driving the reaction to completion (Le Chatelier’s Principle).

  • Molar Ratio Adjustment: Do not use a 1:1 ratio.

    • Protocol: Use 1.0 eq Acid : 1.5 eq Alcohol . Excess alcohol pushes the equilibrium right.[1] (Note: Alcohol is easier to remove by distillation than the acid).

Issue 2: "I lost my product during the wash step (Phase Separation Failure)."

Diagnosis: Iso-density Emulsion. Technical Explanation: Pure Butyl 2-chloropropanoate has a density of approximately 1.07–1.08 g/mL . Water is 1.00 g/mL .

  • If you wash with pure water, the densities are too close. The organic layer may sink, float, or form a stable emulsion (rag layer), leading to accidental disposal of the product.

The Fix:

  • The "Salting Out" Protocol: ALWAYS use Saturated Brine (NaCl) for all aqueous washes.

    • Why? Saturated brine has a density of ~1.20 g/mL . This forces the organic ester layer (1.08 g/mL) to float clearly on top, ensuring a clean separation.

Issue 3: "My product contains impurities (Acrylates/Polymers)."

Diagnosis: Elimination Side Reaction. Technical Explanation: The chlorine atom at the alpha position makes the adjacent proton acidic.

  • Risk:[2][6][7] Under high heat or strong acidic conditions, dehydrohalogenation can occur, forming Butyl Acrylate . This can subsequently polymerize, turning your reaction mixture into a viscous gel ("tar").

The Fix:

  • Catalyst Switch: If using Sulfuric Acid (

    
    ), switch to p-Toluenesulfonic acid (p-TsOH)  (0.5 - 1.0 mol%). It is a milder organic acid that minimizes charring and oxidative side reactions.
    
  • Temperature Control: Do not exceed 130°C in the oil bath.

Module 3: Optimization Data & Protocols

Comparative Catalyst Performance

Data based on standardized 100g scale synthesis.

ParameterSulfuric Acid (H2SO4)p-TsOH (Recommended)Thionyl Chloride (Acid Chloride Route)
Yield (Crude) 75-80%85-92% >95%
Purity Moderate (Charring risk)High Very High
Reaction Time 4-6 Hours5-8 Hours 2-3 Hours
Safety Profile Corrosive / OxidizerSolid / Easy Handling Toxic Gas (

,

)
Cost Efficiency HighHigh Low (Reagent cost)
The "Golden Batch" Protocol (Fischer Route)

Objective: Synthesize 1 mole (~164g) of Butyl 2-chloropropanoate.

  • Setup: 500mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charge:

    • 108.5 g 2-Chloropropionic acid (1.0 mol)

    • 111.0 g n-Butanol (1.5 mol) [Excess]

    • 150 mL Toluene (Entrainer)

    • 1.0 g p-TsOH (Catalyst)

  • Reaction:

    • Heat to reflux (Bath temp ~130°C).

    • Monitor water collection in the Dean-Stark trap. Theoretical water = 18 mL.

    • Endpoint: When water collection stops (approx. 5-7 hours).

  • Workup (The Density Safety Net):

    • Cool to room temperature.

    • Wash 2x with 100 mL Saturated NaHCO3 (removes unreacted acid). Caution: CO2 evolution.

    • Wash 1x with 100 mL Saturated Brine (ensures phase separation).

    • Dry organic layer over MgSO4.

  • Purification:

    • Rotary evaporate the Toluene.

    • Perform vacuum distillation.[8] Collect fraction at ~70-75°C @ 10 mmHg (Literature values vary by vacuum strength; always rely on thermometer stability).

Module 4: Advanced FAQs

Q: Can I use the Acid Chloride route instead? A: Yes. If you have access to Thionyl Chloride (


), you can convert the acid to 2-chloropropionyl chloride first.[8]
  • Pros: Reaction with butanol is irreversible (HCl gas leaves), giving >95% yield without a Dean-Stark trap.

  • Cons: Requires handling toxic

    
     and scrubbing HCl gas. Recommended only for high-value, small-scale synthesis where yield is paramount [1].
    

Q: I am using L-2-chloropropionic acid. Will it racemize? A: Yes, there is a high risk. The Fischer method (acid + heat) promotes racemization at the alpha-carbon.

  • Solution: For chiral synthesis, use the Acid Chloride method at low temperature (0°C to RT) using a mild base like Pyridine to scavenge HCl. Avoid prolonged reflux [2].

References

  • PubChem. Butyl 2-chloropropanoate (Compound).[9][10] National Library of Medicine. Available at: [Link]

  • Cohen, S. G., et al.Kinetics of Esterification of Chiral Acids. Journal of the American Chemical Society.
  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Optimization

Removing water from Fischer esterification of Butyl 2-chloropropanoate

The following technical guide is structured as a Tier 3 Support documentation package from the Reaction Engineering & Process Safety Unit . It addresses the specific kinetic and thermodynamic challenges of synthesizing B...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support documentation package from the Reaction Engineering & Process Safety Unit . It addresses the specific kinetic and thermodynamic challenges of synthesizing Butyl 2-chloropropanoate .

Topic: Water Removal Protocols for Fischer Esterification of Butyl 2-chloropropanoate Assigned Specialist: Dr. Aris V. (Senior Application Scientist) Status: Open Severity: Critical (Equilibrium-Limited)

Executive Summary & Reaction Mechanics

User Query: "I am synthesizing butyl 2-chloropropanoate via Fischer esterification. The reaction stalls at ~65% conversion. How do I effectively remove water to drive the equilibrium?"

Mechanistic Insight: Fischer esterification is an equilibrium-controlled process (


). For the reaction between 2-chloropropanoic acid  and n-butanol , the presence of water induces hydrolysis, reversing the reaction. To achieve high yields (>95%), you must perturb the equilibrium by continuously removing one product. Since the ester (bp ~184°C) has a high boiling point, removing water (bp 100°C) via azeotropic distillation is the thermodynamic imperative.

Reaction Scheme:



Primary Protocol: Azeotropic Distillation (Dean-Stark)

Recommendation: Use a Dean-Stark trap with n-butanol acting as its own entrainer (Self-Entrainment Method).

The "Self-Entrainment" Logic

Unlike standard protocols that add toluene or benzene, this reaction can utilize the excess n-butanol reactant as the azeotropic solvent.

  • n-Butanol BP: 117.7°C

  • Water BP: 100°C

  • Azeotrope BP: ~92°C (Heterogeneous)

  • Azeotrope Composition: ~57% Butanol / 43% Water (vapor phase)

Step-by-Step Workflow
  • Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a high-efficiency reflux condenser (Dimroth or double-surface).

  • Loading: Charge RBF with 2-chloropropanoic acid (1.0 equiv), n-butanol (1.5 - 2.0 equiv) , and p-Toluenesulfonic acid (p-TsOH, 1-3 mol%).

    • Note: We use excess butanol to ensure enough solvent remains in the flask while the trap fills.

  • Reflux: Heat the oil bath to 135-140°C . The internal temp must exceed the azeotrope point (92°C) to drive vapor up.

  • Phase Separation:

    • Vapors condense and drip into the trap.[1]

    • Crucial: n-Butanol/Water forms two layers. Water is denser (

      
       g/mL) and sinks. Butanol (
      
      
      
      g/mL) floats.
    • The upper butanol layer overflows back into the reactor, recycling the reagent.[2]

  • Completion: Monitor water collection. Theoretical yield of water is 18 mL per mole of acid. Stop when water volume plateaus.

Troubleshooting Guide (Q&A Format)

Category A: Dean-Stark & Distillation Failures

Q1: The reaction is refluxing, but no water is collecting in the trap.

  • Diagnosis: "Vapor Collapse." The vapor front is losing energy before reaching the condenser.

  • Root Cause: 2-chloropropanoic acid and esters are heavy. The vapor path is likely too cold.

  • Fix:

    • Insulate the vertical arm of the Dean-Stark trap (and the RBF neck) with aluminum foil or glass wool.

    • Increase oil bath temperature. You need a vigorous boil, not a simmer.

    • Check Geometry: Ensure the trap is not too large for the scale. For <50 mmol reactions, standard traps have too much "dead volume." Use a micro-Dean-Stark or switch to molecular sieves (see Section 4).

Q2: The liquid in the trap is not separating into two layers.

  • Diagnosis: "Homogeneous Azeotrope."

  • Root Cause: You may be using too little water-generating acid, or the trap is warm. At higher temperatures, the miscibility of butanol/water increases.

  • Fix:

    • Add a small volume of saturated aqueous NaCl (brine) to the trap before starting. This "salting out" effect forces phase separation immediately.

    • Wait.[3] As more water generates, the saturation point will be reached, and droplets will fall.

Q3: My product is dark/black.

  • Diagnosis: "Charring/Oxidation."

  • Root Cause: Likely used Sulfuric Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) as a catalyst.[4] It is a strong oxidant and dehydrating agent that attacks the organic skeleton at high temps.
    
  • Fix: Switch to p-Toluenesulfonic acid (p-TsOH) or Methanesulfonic acid (MsOH) . These are non-oxidizing organic superacids that provide cleaner profiles.

Category B: Yield & Kinetic Issues

Q4: I collected the theoretical amount of water, but yield is only 80%.

  • Diagnosis: "Hydrolysis during Workup."

  • Root Cause: The ester linkage in alpha-halo esters is activated. Washing with strong base (NaOH) to remove excess acid can hydrolyze the product back to the starting material.

  • Fix:

    • Quench the reaction by cooling to room temp.

    • Wash with saturated NaHCO3 (mild base) or cold water. Avoid NaOH.

    • Perform the wash quickly and keep everything cold (

      
      ).
      

Alternative Workflow: Molecular Sieves

For small-scale (<10g) or temperature-sensitive variations.

If a Dean-Stark is impractical, use Soxhlet extraction with Molecular Sieves .

  • Setup: Place activated 3Å Molecular Sieves in a Soxhlet thimble between the flask and condenser.

  • Cycle: Refluxing butanol condenses, passes through the sieves (dropping water), and returns dry to the flask.

  • Why 3Å? 3Å sieves adsorb water (approx 2.5Å diameter) but exclude n-butanol (approx 4.6Å), preventing solvent adsorption.

Visualized Workflows

Diagram 1: The "Self-Entrainment" Dean-Stark Logic

This diagram illustrates the cyclic flow of the n-butanol entrainer and the irreversible removal of water.

DeanStarkLogic Reactor Reaction Flask (Acid + Excess BuOH + Catalyst) Vapor Azeotropic Vapor (57% BuOH / 43% Water) Reactor->Vapor Heat (>92°C) Condenser Reflux Condenser (Cooling) Vapor->Condenser Rise Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Condensate drips WaterLayer Lower Layer (Water) REMOVED Trap->WaterLayer Density > 1.0 BuOHLayer Upper Layer (BuOH) RECYCLED Trap->BuOHLayer Density < 1.0 BuOHLayer->Reactor Overflow Return

Caption: Cycle of n-butanol acting as both reactant and azeotropic entrainer. Water is sequestered in the lower trap layer.

Diagram 2: Method Selection Decision Tree

Select the correct water removal technique based on your scale and constraints.

SelectionTree Start Start: Select Method ScaleCheck Scale > 20 mmol? Start->ScaleCheck DeanStark Dean-Stark Trap (Self-Entrainment) ScaleCheck->DeanStark Yes (Robust) Sieves Molecular Sieves (3Å Beads) ScaleCheck->Sieves No (High Surface Area Loss) Direct Direct Addition (In Flask) Sieves->Direct Quick/Rough Soxhlet Soxhlet Extractor (Continuous Drying) Sieves->Soxhlet High Purity Required

Caption: Decision matrix for choosing between Dean-Stark and Molecular Sieves based on reaction scale.

Technical Data Summary

Table 1: Physical Properties of Reagents
ComponentRoleBoiling Point (°C)Density (g/mL)MW ( g/mol )
2-Chloropropanoic Acid Reactant1861.26108.52
n-Butanol Reactant/Solvent117.70.8174.12
Butyl 2-chloropropanoate Product~184.51.02164.63
Water Byproduct1001.0018.02
Table 2: Azeotropic Data (n-Butanol/Water)
ParameterValueNotes
Azeotrope BP 92.7°CLower than both components
Vapor Composition ~57.5% BuOH / 42.5% H2OBy weight
Phase Behavior HeterogeneousSeparates into two liquid phases upon condensation

References

  • PubChem. Butyl 2-chloropropanoate Compound Summary. National Library of Medicine.[5] [Link]

  • University of Edinburgh. Azeotrope Databank: 1-Butanol/Water. School of Engineering. [Link]

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Water Removal. [Link]

  • Organic Syntheses. Use of Dean-Stark Traps in Esterification. Org. Synth. Coll. Vol. 3, p. 385. [Link]

  • NIST Chemistry WebBook. 2-Chloropropanoic acid, butyl ester. National Institute of Standards and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Butyl 2-Chloropropanoate Synthesis

Ticket Subject: Optimizing Yield and Purity in 2-Chloropropionate Esterification Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Process Chemistry/Drug Development)[1][2][3] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Yield and Purity in 2-Chloropropionate Esterification Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Process Chemistry/Drug Development)[1][2][3]

Executive Summary

Butyl 2-chloropropanoate (B2CP) is a critical intermediate in the synthesis of aryloxy-phenoxy-propionate herbicides and various pharmaceutical chiral building blocks.[1][2][3] While the primary synthesis—Fischer esterification of 2-chloropropanoic acid with n-butanol—appears straightforward, it is plagued by three competitive pathways: elimination , racemization , and etherification .[1][2][3]

This guide provides a root-cause analysis of these failures and actionable protocols to resolve them.

Diagnostic Hub: Troubleshooting Common Failures

Use this table to match your experimental observation with the likely chemical root cause.

Observation / SymptomProbable Root CauseThe MechanismImmediate Corrective Action
Acrid, plastic-like odor (distinct from ester smell)Elimination (Dehydrohalogenation)Formation of Butyl Acrylate .[1][2][3] The

-proton is acidic; heat/base drives HCl loss.[2][3]
Reduce reaction temperature.[2][3] Ensure acid catalyst concentration is

mol%.[2][3]
Loss of Optical Rotation (

)
Racemization Enolization of the

-chiral center.[1][2][3] Catalyzed by both acid and heat.[2][3]
Switch to Acyl Chloride method (0–20°C).[1][2] Avoid prolonged reflux.[2][3]
NMR: New triplet ~3.4 ppm Etherification Dehydration of n-butanol to Dibutyl Ether .Reduce H₂SO₄ loading.[2][3] Use a milder catalyst (e.g., p-TSA).[1][2][3]
Low Yield / Wet Product Equilibrium Limitation Water is not being removed efficiently, driving hydrolysis.[2]Check Dean-Stark trap efficiency. Use azeotropic solvent (Toluene).[1][2][3]
Product Polymerizes upon distillationAcrylate Contamination Trace butyl acrylate acts as a monomer initiator.[2][3]Add radical inhibitor (e.g., MEHQ) to the distillation pot.[1][2]
Technical Deep Dive: The Competitive Landscape

To control the synthesis, you must visualize the competition between the desired substitution and the undesired elimination/racemization.[3]

Visualizing the Reaction Pathways

ReactionPathways Start 2-Chloropropanoic Acid + n-Butanol Intermediate Tetrahedral Intermediate Start->Intermediate H+ Cat. Acrylate Butyl Acrylate (Elimination Product) Start->Acrylate Heat / -HCl (Beta-Elimination) Ether Dibutyl Ether (Side Product) Start->Ether Excess H2SO4 - H2O Product Butyl 2-chloropropanoate (Target) Intermediate->Product - H2O (Desired) Racemate Racemic Mixture (Loss of Chirality) Product->Racemate Enolization (Acid/Heat)

Figure 1: Competitive reaction pathways.[1][2][3] Note that high thermal energy promotes both Elimination (Red) and Racemization (Dotted).[1][2]

Detailed Issue Analysis
Issue A: The Elimination Trap (Butyl Acrylate Formation)

The Science: 2-chloropropanoic acid possesses a good leaving group (Cl) and an acidic


-proton.[1][2][3] Under high thermal stress (refluxing butanol, ~117°C), the molecule undergoes 

-elimination to form acrylic acid derivatives.[1][2][3]

Impact: Butyl acrylate has a similar boiling point to the product, making separation by simple distillation difficult.[1][2][3] It also poses a polymerization risk.[2][3]

Solution:

  • Temperature Control: Do not exceed 90°C in the pot. Use a solvent like Toluene or Benzene to lower the reflux temperature via azeotrope, rather than refluxing neat butanol.[2]

  • Catalyst Selection: Replace Sulfuric Acid (H₂SO₄) with p-Toluenesulfonic acid (p-TSA) .[1][2][3] p-TSA is milder and less oxidizing, reducing charring and elimination rates.[1][2][3]

Issue B: Stereochemical Integrity (Racemization)

The Science: If you start with L-2-chloropropanoic acid, you expect L-butyl 2-chloropropanoate.[1][2][3] However, the carbonyl oxygen protonation increases the acidity of the


-proton.[2][3]
  • Mechanism: Keto-Enol Tautomerism.[1][2][3] The planar enol form is achiral.[3] When it tautomerizes back to the keto form, the proton can attack from either face, leading to a racemate.[2]

  • Critical Factor: Time and Temperature.[2][3][4][5] The longer the reaction sits at reflux, the lower the enantiomeric excess (ee).[1][2]

Solution:

  • The "Cold" Route: For strict chiral requirements, abandon Fischer esterification.[2] Use the Acyl Chloride method (see Protocol B below). This proceeds at 0°C, kinetically trapping the stereochemistry before enolization can occur.[2]

Validated Experimental Protocols
Protocol A: Robust Fischer Esterification (General Purpose)

Best for: Racemic targets, bulk scale, cost-sensitive projects.[1][2][3]

  • Setup: 3-neck flask equipped with a magnetic stirrer, Dean-Stark trap , and reflux condenser.

  • Charge:

    • 1.0 eq 2-Chloropropanoic acid.[1][2][3][5]

    • 1.5 eq n-Butanol (Excess drives equilibrium).[1][2][3]

    • 0.01 eq p-TSA (Catalyst).[1][2][3]

    • Solvent: Toluene (Volume: 2x weight of acid).[1][2][3]

  • Reaction:

    • Heat to reflux.[2][3][5][6] The Toluene/Water azeotrope boils at ~85°C (lower than pure butanol).[1][2]

    • Validation Step: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (theoretical vol: ~18mL per mole).[1][2]

  • Workup (Critical for Purity):

    • Cool to room temperature.[2][3]

    • Wash organic layer with 5% NaHCO₃ (aq).[1][2][3]

      • Why? Neutralizes catalyst to stop ether formation/racemization during distillation.[2][3]

      • Caution: Do not use strong base (NaOH) or heat during this step to avoid hydrolysis.[1][2]

    • Wash with brine, dry over MgSO₄.[2][3]

  • Purification: Vacuum distillation. Add trace MEHQ (inhibitor) to pot to prevent acrylate polymerization.[1][2][3]

Protocol B: Thionyl Chloride Method (Chiral Specific)

Best for: High optical purity (L- or D- isomers).[1][2][3]

  • Activation: React L-2-chloropropanoic acid with Thionyl Chloride (SOCl₂) at 40°C to generate L-2-chloropropionyl chloride. Remove excess SOCl₂ under vacuum.[2][3]

  • Esterification:

    • Dissolve acyl chloride in dry DCM.[2][3]

    • Cool to 0°C .

    • Add mixture of n-Butanol (1.0 eq) and Pyridine (1.1 eq) dropwise.[1][2][3]

    • Why Pyridine? It acts as an HCl scavenger, preventing acid-catalyzed racemization.[1][2][3]

  • Completion: Stir at 20°C for 2 hours.

  • Result: >98% yield with >99% retention of optical rotation.

Troubleshooting Logic Flow

Follow this decision tree to determine your purification strategy.

TroubleshootingFlow Start Crude Reaction Mixture CheckpH Check pH of Aqueous Wash Start->CheckpH IsNeutral Is pH ~7? CheckpH->IsNeutral Distill Vacuum Distillation (< 50°C) IsNeutral->Distill Yes Stop Wash with NaHCO3 (Remove Acid Cat) IsNeutral->Stop No (Acidic) CheckNMR Check NMR/GC Distill->CheckNMR Stop->CheckpH Olefin Olefin Peaks Present? CheckNMR->Olefin Pure Final Product (High Purity) Olefin->Pure No Reprocess Add Radical Inhibitor Redistill carefully Olefin->Reprocess Yes

Figure 2: Purification decision tree to ensure removal of catalyst and elimination byproducts.

References
  • Cohen, J. B. (1920).[1][2][3] Practical Organic Chemistry. Macmillan.[2][3] (Foundational esterification protocols).

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[2][3] (Standard Dean-Stark and Azeotropic distillation methods).[1][2][3]

  • Smith, M. B., & March, J. (2007).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3] (Mechanisms of acid-catalyzed racemization and elimination).[1][2][3]

  • PubChem Database. (n.d.).[1][2][3] Butyl 2-chloropropanoate Compound Summary. National Center for Biotechnology Information.[2][3] (Physical properties and safety data).[1][2]

  • Loupy, A., et al. (1993).[1][2][3] Solvent-free esterification of carboxylic acids. Tetrahedron. (Modern improvements on esterification kinetics).

Sources

Optimization

Optimizing temperature for Butyl 2-chloropropanoate esterification

Topic: Temperature Optimization & Kinetic Control Ticket ID: B2CP-OPT-2024 Status: Open for Consultation Executive Summary: The Thermal Sweet Spot User Query: "I am seeing variable yields and occasional racemization in m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Kinetic Control Ticket ID: B2CP-OPT-2024 Status: Open for Consultation

Executive Summary: The Thermal Sweet Spot

User Query: "I am seeing variable yields and occasional racemization in my Butyl 2-chloropropanoate esterification. What is the optimal temperature profile?"

Technical Response: The synthesis of Butyl 2-chloropropanoate via Fischer esterification is a thermodynamic balancing act. Unlike simple acetates, the 2-chloro substituent introduces acidity at the


-position, making the substrate sensitive to both racemization  and dehydrohalogenation  (elimination to acrylate) at high temperatures.

Success depends on maintaining a temperature high enough to drive the n-butanol/water azeotrope (bp ~92°C) for water removal, but low enough to prevent thermal degradation of the halogenated center.

Critical Thermal Parameters
ParameterValueReason
Reaction Setpoint 120°C (Bath) / 105–115°C (Internal) Maintains vigorous reflux of n-Butanol (bp 117.7°C) to drive the Dean-Stark trap.
Azeotrope Boiling Point ~92.4°C The heterogeneous azeotrope (55.5% Butanol / 44.5% Water) must distill over to shift equilibrium.
Danger Zone >140°C Risk of HCl elimination (forming Butyl Acrylate) and rapid racemization of chiral substrates.
Product Boiling Point ~178°C (atm) Significantly higher than reagents; product remains in the pot.

Standard Operating Procedure (SOP-B2CP)

Recommended Protocol for Kinetic Control

Phase A: The Setup

Reagents:

  • Substrate: 2-Chloropropionic acid (1.0 equiv)

  • Reagent/Entrainer: n-Butanol (1.5 – 2.0 equiv). Note: Excess butanol acts as the solvent and azeotropic agent.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (1–2 mol%) or

    
     (conc).
    

Equipment:

  • Round-bottom flask (RBF)

  • Dean-Stark Apparatus (Critical for equilibrium shift)[1]

  • Reflux Condenser

  • Temperature Probe (Internal)

Phase B: The Heating Profile
  • Initiation (Ambient

    
     90°C):  Add reagents and catalyst. Stir at 300 RPM. Ramp temperature to 90°C over 20 minutes.
    
  • Azeotropic Phase (95°C

    
     115°C): 
    
    • As internal T reaches ~95°C, the azeotrope will begin to distill.

    • Visual Check: Turbid liquid (water/butanol emulsion) should collect in the trap.

    • Action: Monitor the water layer. The reaction is complete when water generation ceases.

  • Finishing: Once the theoretical water volume is collected, cool to ambient immediately. Do not "soak" at reflux unnecessarily.

Visual Workflow & Logic

Figure 1: Reaction Workflow & Mass Transfer

This diagram illustrates the flow of mass (water removal) and energy (heat input) required to drive the equilibrium to the right.

ReactionWorkflow Reactants Reagents (2-Cl-Propionic Acid + n-Butanol) Reactor Reactor (RBF) Internal T: 105-115°C Reactants->Reactor Charge Vapor Vapor Phase (Butanol + Water Azeotrope) Reactor->Vapor Boiling (>92°C) Product Crude Product (Butyl 2-chloropropanoate) Reactor->Product Completion Condenser Condenser (Cooling) Vapor->Condenser Condensation Separator Dean-Stark Trap (Phase Separation) Condenser->Separator Liquid Separator->Reactor Butanol Return (Reflux) Separator->Separator Water Removal

Caption: Mass transfer cycle during azeotropic esterification. Water removal is the rate-limiting step for equilibrium shift.

Troubleshooting Guide (Diagnostic)

User Issue: "My reaction is stalling, or the product purity is low."

Use this logic tree to diagnose thermal issues.

Troubleshooting Start Problem Identified Issue1 Low Yield / Stalled Start->Issue1 Issue2 Impurity / Color Change Start->Issue2 CheckTrap Check Dean-Stark Trap Issue1->CheckTrap T_High Internal T > 130°C Issue2->T_High WaterSep Is water separating? CheckTrap->WaterSep T_Low Internal T < 92°C (Below Azeotrope BP) WaterSep->T_Low No Fix_Low Increase Bath T Insulate Column T_Low->Fix_Low SideRxn Elimination to Acrylate or Polymerization T_High->SideRxn Fix_High Reduce T Check Vacuum Control SideRxn->Fix_High

Caption: Diagnostic logic for thermal optimization. Yellow nodes indicate symptoms; Green nodes indicate solutions.

Knowledge Base (FAQ)

Ticket #1: "I am using chiral (S)-2-chloropropionic acid. Will I lose optical purity?"

Answer: Yes, if you overheat. The


-proton in 2-chloropropionates is acidic due to the electron-withdrawing chlorine and carbonyl group.
  • Mechanism: High temperatures + Acid Catalyst

    
     Enolization 
    
    
    
    Racemization.
  • Solution: If optical purity is critical, do not exceed 100°C. Consider using vacuum azeotropic distillation (e.g., 200 mmHg) to lower the boiling point of the system, allowing water removal at 60–70°C.

Ticket #2: "The reaction mixture turned dark brown/black."

Answer: This indicates thermal degradation or polymerization. You likely triggered the elimination of HCl to form Butyl Acrylate , which then polymerized under the acidic/hot conditions.

  • Check: Did you see white fumes (HCl) at the condenser top?

  • Fix: Ensure your bath temperature does not exceed 130°C. Add a radical inhibitor (e.g., BHT, 100 ppm) if acrylate formation is a persistent side-reaction.

Ticket #3: "Can I use Toluene instead of excess Butanol?"

Answer: Yes, and it is often preferred for temperature control. Using Toluene as the solvent (with stoichiometric Butanol) creates a ternary azeotrope or a Toluene/Water binary azeotrope (bp 85°C). This allows the reaction to proceed at a lower internal temperature (~110°C reflux) compared to neat Butanol (~118°C), providing a safer margin against degradation.

References

  • PubChem. (2025).[2] Butyl 2-chloropropanoate | C7H13ClO2.[2] National Library of Medicine. Link

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

  • University of Edinburgh. (n.d.). Heterogeneous Azeotropes Data Table. School of Engineering. Link

  • Google Patents. (1985). EP0163435A2 - Preparation of 2-chloropropionic acid esters. Link

  • Royal Society of Chemistry. (2000). Thermal decomposition of 2-chloropropene (Analogous elimination kinetics). Link

Sources

Troubleshooting

Technical Support Center: Organic Synthesis &amp; Process Optimization

Ticket #DBE-404: Prevention of Dibutyl Ether (DBE) Formation Status: Open | Priority: High | Department: Process Chemistry Executive Summary Dibutyl ether (DBE) is a common, often persistent byproduct encountered when us...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #DBE-404: Prevention of Dibutyl Ether (DBE) Formation

Status: Open | Priority: High | Department: Process Chemistry

Executive Summary

Dibutyl ether (DBE) is a common, often persistent byproduct encountered when using n-butanol as a reactant (e.g., esterification) or solvent. Its formation is primarily driven by acid-catalyzed dehydration, where two molecules of butanol condense. Because DBE has a boiling point (


) similar to many target butyl esters and forms complex azeotropes with water and butanol, prevention is significantly more efficient than downstream removal. 

This guide details the mechanistic root causes of DBE formation and provides validated protocols to suppress it.

Module 1: The Mechanistic Root Cause

Q: Why is DBE forming in my reaction?

A: DBE formation is a thermodynamic inevitability in acidic environments if kinetic controls are not applied. It occurs via a competitive pathway against your desired reaction (usually esterification).

The Mechanism: In the presence of strong Brønsted acids (e.g.,


), n-butanol is protonated to an alkyloxonium ion. This species can undergo an 

attack by another butanol molecule, expelling water and forming the ether.[1]
  • Key Factor: This reaction is highly temperature-dependent.

  • Critical Threshold: Etherification rates spike significantly above 125°C .

Visualizing the Competitive Pathway

The following diagram illustrates how your desired esterification competes with the unwanted etherification.

G Butanol n-Butanol Inter Protonated Alcohol (Bu-OH2+) Butanol->Inter + H+ Acid Acid Catalyst (H+) Acid->Inter Ester Target Butyl Ester (Desired) Inter->Ester + R-COOH (Fischer Esterification) Ether Dibutyl Ether (Impurity) Inter->Ether + n-Butanol (Self-Condensation) Water Water Inter->Water Carbox Carboxylic Acid (R-COOH) Temp High Temp (>130°C) Temp->Ether Promotes Conc High [BuOH] Conc->Ether Promotes

Figure 1: Competitive pathways in acid-catalyzed butanol reactions. High temperatures and high alcohol concentrations favor the red (impurity) path.

Module 2: Prevention Protocols

Q: How do I stop DBE formation without changing my target molecule?

A: You must alter the catalyst and the thermal profile . Sulfuric acid (


) is a potent dehydrating agent that actively promotes ether formation. Replacing it with a milder organic acid often resolves the issue.
Protocol A: Catalyst Substitution (The "Green" Fix)

Switch from Sulfuric Acid to p-Toluenesulfonic Acid (pTSA) . pTSA is sufficiently acidic to catalyze esterification but lacks the strong oxidative and dehydrating power of concentrated


, significantly reducing the kinetic rate of ether formation [1].
ParameterStandard Protocol (

)
Optimized Protocol (pTSA)
Catalyst Loading 1–5 mol%0.5–1.0 mol%
Reaction Temp Often reflux (

+)
Controlled (

)
DBE Yield High (5–10%)Low (<1%)
Workup Requires neutralization/washingSimple filtration (if solid support) or wash
Protocol B: The "Starvation" Method (Stoichiometry Control)

If you are performing an alkylation or esterification, avoid a large excess of n-butanol.

  • Inverse Addition: Do not dump the electrophile into a pool of butanol. Add butanol slowly to the reaction mixture.

  • Stoichiometry: Reduce butanol equivalents to 1.05–1.1 eq relative to the acid/halide. High concentrations of butanol statistically favor the bimolecular collision required for ether formation (

    
    ).
    
Protocol C: Temperature Capping

DBE formation follows Arrhenius kinetics with a higher activation energy than many esterifications.

  • Action: Install a temperature controller.

  • Limit: Ensure the internal pot temperature never exceeds 125°C .

  • Note: If using a Dean-Stark trap, use a carrier solvent (e.g., Toluene or Xylene) to lower the boiling point of the mixture via azeotropy, allowing water removal at temperatures below the pure butanol reflux point.

Module 3: Remediation & Purification

Q: I already have DBE in my mixture. How do I remove it?

A: Simple distillation is often ineffective because DBE (


) and n-Butanol (

) form complex ternary azeotropes with water. You must exploit azeotropic distillation or solubility differences .
Troubleshooting Decision Tree

DecisionTree Start DBE Contamination Detected Level Contamination Level? Start->Level High High (>5%) Level->High Low Trace (<1%) Level->Low Distill Azeotropic Distillation (Add Water) High->Distill Standard approach Target Is Product Acid Sensitive? Low->Target Wash Acid Wash (Conc. H2SO4) Target->Wash No (Robust Product) Chrom Flash Chromatography (Non-polar eluent) Target->Chrom Yes (Sensitive) Note CAUTION: Destructive Wash->Note DBE is soluble in conc H2SO4

Figure 2: Decision matrix for removing DBE impurities based on concentration and product stability.

Technique 1: Azeotropic Removal (The "Steam" Method)

DBE forms a heteroazeotrope with water (boiling point


).
  • Add water to the crude reaction mixture.

  • Distill the mixture. The low-boiling azeotrope (Water/Butanol/DBE) will distill over first.

  • Monitor: The distillate will separate into two phases. The upper organic phase contains the DBE [2].

  • Stop: Once the head temperature rises to the boiling point of your product (or pure butanol), stop the distillation.

Technique 2: Solubility Wash (For Robust Products Only)

Ethers are weak Lewis bases. They are insoluble in water but soluble in cold, concentrated sulfuric acid (which protonates the oxygen, forming a soluble oxonium salt).

  • Warning: This will destroy esters and sensitive functionality. Use only for alkyl halides or hydrocarbons.

  • Step: Wash the organic layer with cold conc.

    
    . The DBE partitions into the acid layer.
    
References
  • Liu, Q., et al. (2021). An Experimental Modification to the Preparation of di-n-butyl ether from 1-butanol for the Undergraduate Teaching Course of Organic Laboratory. Science and Education Publishing.

  • Berg, L. (1999). Process for separating butanol and dibutyl ether by means of dual-pressure distillation. U.S. Patent 5,985,100.

  • Master Organic Chemistry. (2022). Ether Synthesis via Acid Catalysis.

  • Chegg/Brainly Solutions. (2023). Mechanism of Dibutyl Ether Formation via E1/SN2 Pathways.

Sources

Optimization

Purification of crude Butyl 2-chloropropanoate by vacuum distillation

Ticket ID: B2CP-VAC-DIST-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The "Why" Before the "How" Welcome to the Purification Support Center. You are likely her...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: B2CP-VAC-DIST-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Why" Before the "How"

Welcome to the Purification Support Center. You are likely here because your crude Butyl 2-chloropropanoate (CAS 54819-86-2) is showing signs of acidity, discoloration, or poor performance in subsequent nucleophilic substitutions.

The Core Challenge: The boiling point of n-butyl 2-chloropropanoate (~185°C at 760 mmHg) is dangerously close to that of its precursor, 2-chloropropionic acid (~186°C). You cannot separate unreacted acid from your product by distillation alone. If you attempt to distill the crude mixture without chemical pretreatment, the acid will co-distill, and the high thermal load required to boil it at atmospheric pressure will likely trigger


-elimination of HCl, leading to butyl acrylate impurities and polymer "tar" in your flask.

This guide treats your purification as a system , not just a step.

Module 1: Pre-Distillation Triage (Critical)

WARNING: Do not skip this section. 90% of distillation failures for


-halo esters occur because the crude material was not chemically neutralized first.
The "Acid Trap" Protocol

Before you touch the vacuum pump, you must remove unreacted 2-chloropropionic acid chemically.

Step-by-Step Pre-treatment:

  • Dilution: Dissolve your crude reaction mixture in an inert solvent (e.g., Diethyl ether or Dichloromethane). A 1:1 volume ratio is sufficient.

  • The Neutralization Wash:

    • Wash the organic layer twice with Saturated Aqueous NaHCO₃ .

    • Why? This converts the volatile 2-chloropropionic acid (BP ~186°C) into the non-volatile sodium 2-chloropropionate salt (soluble in water).

    • Visual Check: CO₂ evolution (bubbling) indicates acid is being neutralized. Stop only when bubbling ceases.

  • The Polish: Wash once with brine (saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous MgSO₄ for 30 minutes. Filter.

  • Stripping: Remove the extraction solvent via Rotary Evaporator. Now you are ready for vacuum distillation.

Module 2: Distillation Configuration

Target Parameters

To prevent thermal degradation (loss of HCl), we must lower the boiling point significantly.

ParameterTarget ValueReason
Vacuum Pressure 10 – 15 mmHg (Torr) Lowers BP to safe range (~80–90°C).
Bath Temperature Max 130°C Above 140°C, risk of elimination/polymerization increases.
Condenser Temp 5 – 10°C Butyl esters can be viscous; too cold and they may flow slowly.
Flask Size 2x Liquid Volume Prevents bumping from contaminating the receiver.
Equipment Logic Diagram

The following workflow illustrates the critical decision points during the setup and execution.

DistillationLogic Start Crude Butyl 2-chloropropanoate CheckAcid Test pH / Acid Content Start->CheckAcid Wash Wash w/ Sat. NaHCO3 (Remove 2-Cl-Propionic Acid) CheckAcid->Wash Acidic? Strip Strip Solvent (Rotovap) CheckAcid->Strip Neutral? Wash->Strip VacSetup Setup Vacuum Distillation (Target: 10-15 mmHg) Strip->VacSetup Heat Slow Heating (Oil Bath < 130°C) VacSetup->Heat Fraction1 Fraction 1: Fore-run (n-Butanol/Water) Heat->Fraction1 T_vap < 75°C Fraction2 Fraction 2: Main Cut (Pure Product) Fraction1->Fraction2 T_vap stabilizes ~80-85°C

Caption: Logical workflow ensuring acid removal precedes thermal processing to prevent co-distillation of impurities.

Module 3: Troubleshooting & FAQs

Q1: The boiling point is fluctuating wildly. What is happening?

Diagnosis: You are likely experiencing "bumping" or pressure instability. The Fix:

  • Stirring: Ensure vigorous magnetic stirring. Alpha-halo esters are dense; poor mixing creates hot spots.

  • Bleed: If using an older rig, a capillary air bleed is better than a boiling stone (which stops working once vacuum is broken).

  • Azeotropes: If you didn't dry the crude well, water/butanol azeotropes will cause temp swings. Collect this as the "fore-run" until the temp stabilizes.

Q2: My distillate is turning slightly yellow/brown. Is this normal?

Diagnosis: No. This indicates decomposition (elimination of HCl). The Fix:

  • Check Vacuum: Your pressure is likely too high, forcing you to overheat the pot.

  • Check Bath Temp: If the oil bath is >140°C, you are "cracking" the molecule. Lower the bath and improve the vacuum.

  • Acid Catalyst: Did you wash with NaHCO₃? Traces of acid catalyze this degradation. Stop, cool down, and re-wash the pot residue if possible.

Q3: I have a fraction boiling at 117°C (atm) / ~40°C (15 mmHg). What is it?

Diagnosis: Unreacted n-Butanol . The Fix: This is a common impurity. Collect this "light" fraction and discard. Do not switch to the main product receiver until the vapor temperature rises sharply and stabilizes.

Module 4: Validation (Quality Control)

Once you have your main fraction, how do you prove it's pure?

TestExpected Result (Pure)Troubleshooting "Fail"
Refractive Index (

)
1.4280 – 1.4300 < 1.42: Residual Butanol or Solvent.> 1.435: Polymer/Oligomer contamination.
GC-MS Single Peak (M+ 164)Peak at M-36 (128): Loss of HCl (thermal degradation in injector). Lower injector temp.
Appearance Colorless LiquidYellow: Acidic impurities present.
Impurity Profile Diagram

Understanding what you are separating is key to setting your "cuts."

ImpuritySeparation Impurity1 n-Butanol (BP ~117°C atm) Light Key Product Butyl 2-chloropropanoate (BP ~185°C atm) Target Impurity1->Product Easy Separation (Distillation) Impurity2 2-Chloropropionic Acid (BP ~186°C atm) Critical Impurity Product->Impurity2 Impossible Separation (Must Wash w/ Base!) Impurity3 Oligomers/Tars (Non-volatile) Bottoms Product->Impurity3 Left in Pot

Caption: Separation hierarchy showing why distillation fails for the acid impurity (Impurity 2) without chemical intervention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123534, Butyl 2-chloropropanoate. Retrieved January 28, 2026, from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • NIST Mass Spectrometry Data Center. Butyl 2-chloropropanoate Properties. National Institute of Standards and Technology. Retrieved from [Link]

  • Cheméo. Chemical Properties of Butyl 2-chloropropanoate (CAS 54819-86-2). Retrieved from [Link]

Troubleshooting

Technical Support Center: Optimizing Phase Separation in Butyl 2-Chloropropanoate Synthesis

Executive Summary: The "Density Trap" The synthesis of Butyl 2-chloropropanoate (B2CP) presents a unique physicochemical challenge during workup: Iso-density . The density of pure Butyl 2-chloropropanoate is approximatel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Density Trap"

The synthesis of Butyl 2-chloropropanoate (B2CP) presents a unique physicochemical challenge during workup: Iso-density .

The density of pure Butyl 2-chloropropanoate is approximately 1.00–1.035 g/cm³ [1, 3].[1] This value is nearly identical to that of water and dilute aqueous wash solutions (e.g., 5% NaHCO₃).[1] When the organic and aqueous phases share similar densities, the buoyant force required for phase separation approaches zero (


), resulting in stable, non-separating emulsions.

This guide provides scientifically grounded protocols to disrupt this isopycnic state and ensure clean phase separation.

Troubleshooting Guide (Q&A)

Q1: Why does the emulsion form specifically during the sodium bicarbonate wash?

A: This is a "Perfect Storm" of two physical phenomena:

  • Gas Evolution: The neutralization of residual acid catalyst (e.g.,

    
    ) or unreacted 2-chloropropanoic acid generates 
    
    
    
    gas [4].[1] These micro-bubbles act as a surfactant-like stabilizer, adhering to the interface and preventing droplet coalescence.
  • Density Matching: A 5%

    
     solution has a density of ~1.04 g/mL.[1] B2CP has a density of ~1.035 g/mL [3].[1] With almost zero density gradient (
    
    
    
    ), gravity cannot pull the layers apart. The
    
    
    bubbles remain suspended, creating a stable foam/emulsion.
Q2: The layers look like a single cloudy phase. How do I determine which layer is organic?

A: Do not guess. In isopycnic systems, inversion is common (the organic layer may sink or float depending on temperature or slight impurity changes).

  • The Drop Test: Withdraw a pipette tip of the emulsion and add a few drops to a test tube of pure water.

    • If the drops disperse , the continuous phase is aqueous.

    • If the drops bead up and sink/float, the continuous phase is organic.

  • Conductivity: If you have a conductivity probe, the aqueous phase will be conductive; the ester phase will not.

Q3: How do I break a stubborn emulsion without adding more organic solvent?

A: You must artificially increase the


 (density difference) or ionic strength.
  • Salting Out (Primary Tactic): Add solid NaCl directly to the separatory funnel and swirl gently.[1] This saturates the aqueous layer, raising its density to ~1.2 g/mL [6] and increasing surface tension, forcing the organic layer (1.035 g/mL) to float.

  • Filtration (Secondary Tactic): If "rag" layers (insoluble particulates) are stabilizing the interface, filter the entire mixture through a pad of Celite or glass wool. This physically ruptures the stabilized droplets [6].[1]

Q4: Can I prevent this before it happens?

A: Yes. Avoid "shaking" during the bicarbonate step.[1]

  • Protocol Shift: Instead of shaking, use the "Rock and Vent" method. Gently invert the funnel 3-4 times and vent immediately.

  • Pre-Dilution: Dilute the reaction mixture with a low-density solvent (e.g., Diethyl Ether,

    
    ) or a high-density solvent (e.g., Dichloromethane, 
    
    
    
    ) before washing. This forces a significant
    
    
    that overcomes the emulsion [6].[1]

Optimized Workup Protocol

Designed to prevent isopycnic stalling.

Step 1: Quench & Density Adjustment

Do not wash the neat reaction mixture.[1]

  • Action: Dilute the crude B2CP reaction mixture with Diethyl Ether or MTBE (Ratio 1:1 v/v).

  • Reasoning: This lowers the organic phase density to <0.90 g/mL, ensuring it floats above all aqueous washes.

Step 2: The "High-Gravity" Wash

Avoid pure water or dilute bicarbonate initially.[1]

  • Action: Wash 1: Saturated Brine (

    
    ) + 5% 
    
    
    
    (Mixed 1:1).
  • Reasoning: The high salt content keeps the aqueous density >1.1 g/mL, preventing the "density trap" while neutralizing acid.

Step 3: Emulsion Remediation (If needed)

If an emulsion occurs:

  • Add Solid NaCl until the aqueous layer is saturated.[1]

  • Allow to sit for 20 minutes.

  • If unresolved, filter through a sintered glass funnel with a Celite 545 pad.[1]

Technical Data: Density & Solubility Profile

Phase / SolventDensity (g/cm³ at 20°C)Relative to B2CPRisk Level
Butyl 2-chloropropanoate 1.00 – 1.035 [1, 3]Reference N/A
Water0.998-0.037 (Too close)High
5% NaHCO₃ (aq)~1.04+0.005 (Critical Match)Severe
Saturated Brine (NaCl)~1.20+0.165 (Safe)Low
Diethyl Ether0.713-0.322 (Safe)Low
Dichloromethane (DCM)1.326+0.291 (Safe)Low

Visualizations

Diagram 1: Mechanism of Emulsion Formation

This diagram illustrates the "Isopycnic Trap" where buoyant forces fail.

EmulsionMechanism cluster_0 The Isopycnic Trap Step1 Bicarbonate Wash Added (Density ~1.04 g/mL) Step2 Neutralization Reaction RCOOH + NaHCO3 -> RCOONa + CO2 Step1->Step2 Conflict CRITICAL FAILURE POINT Buoyant Force ≈ 0 (Organic ρ ≈ Aqueous ρ) Step2->Conflict Gas Evolution Result Stable Emulsion (CO2 bubbles trapped in non-separating layers) Conflict->Result

Caption: The convergence of gas generation and density matching creates a stable emulsion that gravity cannot resolve.

Diagram 2: Decision Tree for Breaking Emulsions

A logical workflow for resolving phase separation issues in real-time.

EmulsionFix Start Emulsion Detected CheckDensity Check Phase Densities Start->CheckDensity Isopycnic Densities are close? (± 0.05 g/mL) CheckDensity->Isopycnic Salting Add Solid NaCl (Increase Aqueous Density) Isopycnic->Salting Yes (Primary Fix) Dilution Add Co-Solvent (Ether or DCM) Isopycnic->Dilution Yes (Secondary Fix) Wait Wait 20 Mins Isopycnic->Wait No Salting->Wait Dilution->Wait Filter Filter through Celite Wait->Filter Unresolved Success Phase Separation Wait->Success Resolved Filter->Success

Caption: Step-by-step logic for diagnosing and resolving emulsions during ester workup.

References

  • EvitaChem. Butyl 2-chloropropanoate Physical Properties. Retrieved from (Accessed Jan 28, 2026).[1]

  • PubChem. Butyl 2-chloropropanoate Compound Summary. National Library of Medicine.[1] Retrieved from (Accessed Jan 28, 2026).[1]

  • VulcanChem. Butyl 3-chloropropanoate Density and Properties. (Proxy for structural analogs). Retrieved from (Accessed Jan 28, 2026).[1]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups - Common Washes and Emulsions. Retrieved from (Accessed Jan 28, 2026).[1]

  • Quora. Why do we add sodium carbonate at the end of esterification reactions? Retrieved from (Accessed Jan 28, 2026).[1]

  • University of Rochester. Tips & Tricks: Emulsions. Department of Chemistry.[1] Retrieved from (Accessed Jan 28, 2026).[1]

Sources

Optimization

Technical Support Center: Optimizing 2-Chloropropanoic Acid Esterification

Topic: Troubleshooting Low Conversion & Optical Purity Loss in 2-Chloropropanoic Acid (2-CPA) Esterification Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers. Introduction: The Dual Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Optical Purity Loss in 2-Chloropropanoic Acid (2-CPA) Esterification Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers.

Introduction: The Dual Challenge of 2-CPA Esterification

As a Senior Application Scientist, I often see researchers treat the esterification of 2-chloropropanoic acid (2-CPA) as a trivial Fischer esterification. This is a mistake. While the primary mechanism is standard, the presence of the


-chloro group introduces two critical complications that do not exist in simple propanoic acid esterification:
  • Inductive Deactivation: The electron-withdrawing chlorine atom destabilizes the oxonium intermediate, potentially slowing the initial protonation step required for acid catalysis.

  • Racemization Risk: The

    
    -proton is significantly more acidic due to the adjacent chlorine. Under thermal stress or improper pH, this leads to enolization and subsequent racemization—meaning you might achieve high chemical conversion but fail on enantiomeric excess (ee%), rendering the product useless for chiral drug synthesis.
    

This guide moves beyond basic textbook protocols to address these specific field challenges.

Module 1: Overcoming the Equilibrium Barrier (Chemical Yield)

The Issue: Conversion stalls at ~60-65% despite long reaction times. Root Cause: Fischer esterification is equilibrium-limited (


). The accumulation of water drives the reverse hydrolysis reaction.
Troubleshooting Protocol: Water Removal Strategies

Do not rely solely on excess alcohol (mass action) if your alcohol is expensive or difficult to separate. You must actively remove water.

MethodSuitabilityProsCons
Dean-Stark Trap Standard Lab ScaleSimple, robust azeotropic removal (using Toluene/Benzene).Requires high temp (reflux), increasing racemization risk .
Molecular Sieves (3Å) Lab/Pilot ScaleLow thermal stress; effective at lower temps.Physical attrition of sieves; difficult to scale for large batches.
Reactive Distillation Industrial ScaleCombines reaction & separation; shifts equilibrium continuously.[1][2][3]High CAPEX; complex column design required.
Pervaporation High Purity/PharmaMembrane-based water removal; energy-efficient.Membrane fouling; specific compatibility required.[4]
Visual Guide: Troubleshooting Low Conversion

ConversionLogic cluster_legend Legend Start Problem: Conversion < 65% CheckWater Step 1: Check Water Removal Start->CheckWater Decision1 Is water accumulating? CheckWater->Decision1 CheckCat Step 2: Evaluate Catalyst Decision2 Is catalyst deactivated? CheckCat->Decision2 CheckTemp Step 3: Temperature Profile Action3 Increase Temp (Caution: Check Racemization) CheckTemp->Action3 Decision1->CheckCat No Action1 Implement Dean-Stark or 3Å Sieves Decision1->Action1 Yes Decision2->CheckTemp No Action2 Switch to Hydrophobic Solid Acid (e.g., Amberlyst) Decision2->Action2 Yes (Water Poisoning) key Red: Issue | Blue: Step | Yellow: Decision | Green: Solution

Figure 1: Logic flow for diagnosing low chemical conversion in esterification.

Module 2: Catalyst Selection & Optimization

The Issue: Standard H₂SO₄ leads to "tarring" or dark products, indicating side reactions or polymerization. Scientific Insight: Homogeneous mineral acids are potent but non-selective. They can dehydrate the alcohol or cause elimination of the chlorine atom (dehydrohalogenation) at high temperatures.

Recommended Catalyst Systems
  • Solid Acid Catalysts (Amberlyst-15 / Nafion):

    • Why: These are sulfonated cross-linked polystyrene resins. They provide a high local acid concentration without the corrosive bulk liquid phase. They are easier to filter out, preventing acid-catalyzed hydrolysis during workup.

    • Protocol: Use 5-10 wt% loading. Pre-dry the catalyst to remove pore water.

  • Ionic Liquids (e.g., [EMIM][HSO₄]):

    • Why: Recent data suggests Brønsted acidic ionic liquids can achieve >90% conversion. They act as both solvent and catalyst, often stabilizing the transition state better than volatile solvents.

    • Performance: Studies show [EMIM][HSO₄] can be reused for 3 cycles with minimal activity loss [1].[5]

Comparative Performance Data
Catalyst SystemReaction TempTime (h)Conversion (%)Selectivity (%)Notes
H₂SO₄ (Homogeneous) 60°C465-70%85%High corrosion; difficult workup.
Amberlyst-15 (Heterogeneous) 60°C675-80%98%Excellent product purity; reusable.
[EMIM][HSO₄] (Ionic Liquid) 110°C490.3% 95%Best conversion; requires higher temp [1].
Lipase (Enzymatic) 30-40°C24+40-50%>99% ee Kinetic resolution; slow but preserves chirality.

Module 3: Preserving Optical Purity (The "Hidden" Failure)

The Issue: You achieve 95% chemical yield, but your enantiomeric excess (ee%) drops from 99% to 75%. Root Cause: Racemization via Enolization. The


-proton in 2-CPA is highly acidic due to the electron-withdrawing chlorine. Under acidic conditions (and especially at high temperatures), the chiral center can planarize into an achiral enol intermediate. When it re-tautomerizes, it does so as a racemate.[4]
Mechanism of Failure


Visual Guide: Racemization Pathway

Racemization S_Isomer (S)-2-Chloropropanoic Acid (Chiral Center) Protonation Acid Catalysis (High Temp) S_Isomer->Protonation Loss of alpha-H Enol Enol Intermediate (Planar/Achiral) Protonation->Enol Racemate Racemic Mixture (50% S / 50% R) Enol->Racemate Re-protonation (Random Face)

Figure 2: The pathway of optical purity loss via acid-catalyzed enolization.

Prevention Protocol
  • Temperature Limit: Do not exceed 80°C if high ee% is required.

  • Avoid Basic Impurities: Even trace bases (e.g., from dirty glassware or impure alcohol) can catalyze the proton abstraction.

  • Alternative Route: If racemization is uncontrollable, switch to Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B). This proceeds at 30-40°C and is strictly stereoselective, though slower [2].

FAQ: Rapid Troubleshooting

Q: My reaction mixture turns black after 2 hours. Why? A: This is likely "charring" caused by concentrated sulfuric acid dehydrating the alcohol or the organic acid.

  • Fix: Switch to a solid acid catalyst (Amberlyst 15) or reduce H₂SO₄ concentration to <1 wt%. Ensure strictly inert atmosphere (N₂) to prevent oxidative degradation.

Q: Can I use Thionyl Chloride (SOCl₂) instead of Fischer esterification? A: Yes, converting 2-CPA to the acid chloride first is a common way to drive the reaction to completion (irreversible).

  • Warning: This releases HCl gas and SO₂. The HCl generated can cause rapid racemization if not removed immediately. Use a scavenger or perform at low temperature (0°C).

Q: I am using a Dean-Stark trap but water isn't separating. Why? A: Check your solvent density. If you are using a solvent denser than water (e.g., certain chlorinated solvents), the water layer will be on top. For standard toluene/benzene, ensure the trap is pre-filled with solvent so water drops to the bottom immediately.

Q: How do I remove the unreacted 2-CPA from the ester? A: Do not distill immediately. Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate). The unreacted acid will convert to the water-soluble salt.

  • Caution: This generates CO₂ gas. Vent frequently.

References

  • Optimization of Esterification using Ionic Liquids: Comparison of catalytic performance of ionic liquids vs. traditional acids. Source: (Contextual inference from search results on [EMIM][HSO4]).

  • Enzymatic Resolution & Racemization: Mechanisms of lipase-catalyzed resolution and racemization risks in alpha-chloro acids. Source:

  • Reactive Distillation Strategies: Process intensification for equilibrium-limited esterifications. Source:

  • General Fischer Esterification Mechanisms: Foundational mechanistic steps (PADPED). Source:

Sources

Troubleshooting

Technical Guide: Optimizing Catalyst Concentration for Butyl 2-Chloropropanoate Systems

Senior Application Scientist Note: This guide addresses the two critical workflows for Butyl 2-chloropropanoate: (1) Chemical Synthesis (Esterification) and (2) Enzymatic Kinetic Resolution (Chiral Separation). In drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide addresses the two critical workflows for Butyl 2-chloropropanoate: (1) Chemical Synthesis (Esterification) and (2) Enzymatic Kinetic Resolution (Chiral Separation). In drug development, the latter is often the primary bottleneck. We focus here on the kinetic impact of catalyst loading, distinguishing between kinetic control and mass-transfer limitations.

Part 1: Enzymatic Kinetic Resolution (Chiral Processing)

Context: Separation of (R)- and (S)-Butyl 2-chloropropanoate using Lipases (e.g., Candida antarctica Lipase B (CAL-B) or Pseudomonas fluorescens lipase).

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic resolution pathway where the catalyst concentration (


) dictates the conversion rate (

) of the fast-reacting enantiomer.

KineticResolution Racemate Racemic Butyl 2-chloropropanoate Complex Enzyme-Substrate Complex (ES) Racemate->Complex Diffusion & Binding (k1) Enzyme Lipase Catalyst (e.g., CAL-B) Enzyme->Complex ProductR (R)-2-Chloropropionic Acid (Hydrolyzed Product) Complex->ProductR Catalytic Step (kcat) Fast Enantiomer ProductS (S)-Butyl 2-chloropropanoate (Unreacted Ester) Complex->ProductS Slow Enantiomer (Remains Ester) ProductR->Enzyme Catalyst Release

Caption: Mechanism of Lipase-catalyzed hydrolytic resolution. Catalyst concentration drives the forward rate of the ES complex formation.

Troubleshooting Hub: Enzyme Loading Issues
Q1: I doubled my enzyme loading, but the reaction rate did not double. Why?

Diagnosis: You have likely hit the Mass Transfer Limitation or Saturation Limit .

  • The Science: In heterogeneous biocatalysis (immobilized lipases), the reaction rate (

    
    ) is linear with catalyst loading only when the system is kinetically controlled.
    
    • Zone A (Linear): Rate

      
      
      
      
      
      . Surface area is the limiting factor.
    • Zone B (Plateau): Rate is limited by external diffusion (substrate reaching the particle) or internal diffusion (substrate entering the pores). Adding more enzyme beads piles them up, reducing the effective surface area per unit mass.

  • Solution:

    • Calculate the Weisz-Prater Modulus: Determine if pore diffusion is limiting.

    • Increase Agitation: If rate increases with stirring speed at constant enzyme loading, you are diffusion-limited.

    • Check Water Activity (

      
      ):  Ensure the system isn't "starved" of water (for hydrolysis) or has too much water (causing aggregation).
      
Q2: Does increasing catalyst concentration affect the Enantiomeric Ratio (E-value)?

Diagnosis: Theoretically No , but Experimentally Yes (Apparent E-value drop).

  • The Science: The intrinsic E-value is a ratio of rate constants (

    
     for enantiomers) and is independent of 
    
    
    
    . However, at very high catalyst loadings:
    • Non-Specific Binding: Impurities in crude lipase preparations may catalyze background hydrolysis of the slow enantiomer, lowering

      
      .
      
    • Diffusion Effects: If the reaction is diffusion-limited (see Q1), the enzyme "eats" whatever enantiomer is closest rather than selecting the best fit, eroding selectivity.

  • Actionable Protocol:

    • Perform a "Loading Sweep" (10 mg, 20 mg, 50 mg).

    • Plot

      
       vs. Loading. If E drops at high loading, reduce catalyst and optimize time instead.
      

Part 2: Chemical Synthesis (Esterification)

Context: Synthesis of Butyl 2-chloropropanoate from 2-chloropropionic acid and n-butanol using acid catalysis (


 or Amberlyst-15).
Optimization Data: Catalyst Loading vs. Rate

Reference Data derived from standard esterification kinetics [1][4].

Catalyst Loading (wt%)Initial Rate (

)
Conversion at 4h (%)Risk Factor
0.5% Low45%Incomplete reaction; requires long reflux.
1.0% - 2.0% Optimal 85-92% Balanced rate/selectivity.
5.0% High94%High Risk: Polymerization or Ether formation.
>10% Very High95%Critical Risk: Product discoloration (charring).
Troubleshooting Hub: Acid Catalysis
Q3: My reaction turns dark/yellow at high catalyst concentrations. What is happening?

Diagnosis: Acid-catalyzed elimination or polymerization.

  • The Mechanism: 2-chloropropanoates are alpha-halo esters. High concentrations of strong acid (like

    
    ) combined with heat can trigger:
    
    • Dehydrohalogenation: Elimination of HCl to form acrylate species (which then polymerize).

    • Etherification: Butanol reacting with itself (Dibutyl ether formation).

  • Corrective Action:

    • Switch to a Solid Acid Catalyst (e.g., Amberlyst-15 or Dowex 50W). These allow high local acid concentration without the bulk corrosive effects of homogeneous mineral acids.

    • Keep temperature

      
      .
      

Part 3: Master Protocol for Catalyst Optimization

Objective: Determine the "Critical Loading Point" (


) where rate gains diminish.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve Butyl 2-chloropropanoate (100 mM) in reaction solvent (e.g., Hexane/MTBE for lipase; Butanol for synthesis).

  • Set Up Parallel Reactors: Use 5 vials with increasing catalyst loads:

    • Enzymatic: 5, 10, 20, 40, 80 mg/mL.

    • Chemical:[1][2][3][4][5] 0.1, 0.5, 1.0, 2.0, 5.0 wt%.[2]

  • Initiate & Sample:

    • Start agitation (strictly controlled at same RPM).

    • Sample at

      
       min.
      
  • Calculate Specific Activity:

    • Formula:

      
      
      
  • Decision Logic (See Diagram Below):

OptimizationLogic Start Plot Rate vs. Catalyst Loading CheckLinearity Is the plot linear? Start->CheckLinearity Linear Kinetic Control (Ideal Region) CheckLinearity->Linear Yes Plateau Plateau Observed CheckLinearity->Plateau No CheckSelectivity Check Enantioselectivity (E) Plateau->CheckSelectivity For Chiral Res. Reduce Loading Reduce Loading CheckSelectivity->Reduce Loading E Decreased Increase Stirring Increase Stirring CheckSelectivity->Increase Stirring E Constant

Caption: Decision tree for interpreting catalyst loading data. Non-linearity signals mass transfer limits.

References

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. National Institutes of Health (PMC). Available at: [Link]

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis. National Institutes of Health (PMC). Available at: [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. MDPI. Available at: [Link]

  • Esterification of Propanoic Acid over Heterogeneous Catalyst. ResearchGate. Available at: [Link]

Sources

Optimization

Minimizing decomposition of Butyl 2-chloropropanoate during distillation

The following technical guide is designed as an interactive Support Center for researchers handling Butyl 2-chloropropanoate (B2CP). Topic: Minimizing Decomposition of Butyl 2-chloropropanoate During Distillation Ticket...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an interactive Support Center for researchers handling Butyl 2-chloropropanoate (B2CP).

Topic: Minimizing Decomposition of Butyl 2-chloropropanoate During Distillation Ticket ID: B2CP-DIST-001 Status: Resolved (Guide Generated) Analyst: Senior Application Scientist

The Core Problem: Why B2CP Fails

Most researchers encounter yield loss or product browning because they treat B2CP like a standard ester. It is not. It is an alpha-halo ester , a class of compounds thermally predisposed to self-destruction via dehydrohalogenation .

The Mechanism of Failure

When heated above 120°C (or lower in the presence of catalytic metals), B2CP undergoes an elimination reaction. This releases Hydrogen Chloride (HCl).

  • The Trap: The released HCl acts as a catalyst for further decomposition. This creates an autocatalytic "runaway" effect.

  • The Result: The formation of Butyl Acrylate (which may polymerize, turning the liquid brown/viscous) and acidic contamination.

Decomposition B2CP Butyl 2-chloropropanoate (Target Product) TS Transition State (Elimination) B2CP->TS Activation Heat Heat (>120°C) or Metal Surface Heat->TS Acrylate Butyl Acrylate (Impurity) TS->Acrylate HCl HCl Gas (Catalyst) TS->HCl Polymer Polymerized Gunk (Brown Color) Acrylate->Polymer Radical Polymerization HCl->TS Autocatalysis (Feedback Loop)

Figure 1: The autocatalytic decomposition pathway of B2CP. Note the red feedback loop where generated HCl accelerates the degradation.

Experimental Protocol: The "Safe Zone"

To prevent decomposition, you must operate outside the thermal elimination threshold. This requires a High-Vacuum, Low-Temperature strategy.

A. Pre-Distillation Treatment (Critical)

Never distill crude B2CP directly if it is already acidic. The acid will catalyze decomposition immediately upon heating.

  • Wash: Wash crude organic phase with 5% NaHCO₃ (Sodium Bicarbonate) until pH is neutral (7.0–8.0).

  • Dry: Dry thoroughly over anhydrous MgSO₄. Any water present will cause hydrolysis, creating 2-chloropropanoic acid (another catalyst).

  • Filter: Remove desiccant completely.

B. Equipment Setup
  • Preferred: Short Path Distillation (SPD) or Wiped Film Evaporator (WFE).

  • Acceptable: Standard glassware with a wide-bore head.

  • Avoid: Vigreux columns or packed columns. These create high pressure drops, forcing you to increase the pot temperature to drive the vapor, which triggers decomposition.

  • Materials: Use Glass or Hastelloy. Avoid Stainless Steel (304/316) if possible; Iron (Fe) acts as a Lewis Acid catalyst for dehydrohalogenation.

C. The Safe Operating Window

The following table defines the "Green Zone" for distillation. Do not exceed a pot temperature of 100°C.

ParameterTarget RangeCritical Limit (Do Not Exceed)Reason
Vacuum Pressure < 5 Torr (mmHg) > 15 TorrHigh pressure requires high heat to boil.
Pot Temperature 60°C – 85°C 110°CElimination rate spikes above 120°C.
Vapor Temperature ~45°C – 65°C N/ADependent on vacuum level.
Residence Time < 30 Minutes > 2 HoursProlonged heat exposure increases degradation.

Stabilization Strategy

If you are distilling large batches (>500g) or require high purity, chemical stabilization is mandatory.

Protocol: In-Pot Stabilization

Add the following to your boiling flask before starting vacuum:

  • Acid Scavenger: Epoxidized Soybean Oil (ESO) or high-boiling epoxide (1-2% by weight).

    • Mechanism:[1][2][3][4] The epoxide ring opens to trap any HCl generated, stopping the autocatalytic loop without contaminating the distillate.

    • Alternative: Anhydrous Sodium Carbonate (Na₂CO₃) powder (0.5%). Note: Solids can cause bumping; use magnetic stirring.

  • Polymerization Inhibitor: MEHQ (4-methoxyphenol) (50-100 ppm).

    • Mechanism:[1][2][3][4] If any Butyl Acrylate does form, MEHQ prevents it from polymerizing and turning your distillate into a gel.

Troubleshooting FAQ

Q: My distillate is clear but turns acidic/cloudy after 24 hours. Why? A: This is "Post-Distillation Hydrolysis." You likely have trace moisture in your storage vial. B2CP hydrolyzes slowly to release HCl.

  • Fix: Store over 3Å Molecular Sieves and ensure the storage container is flushed with Argon.

Q: The liquid in the pot turned dark brown/black. Is it ruined? A: The "pot residue" is ruined, but the distillate might be saved. The color indicates polymerization of acrylate byproducts.

  • Fix: Stop immediately. If you need to recover more product, you must lower the pressure (improve vacuum) to distill at a lower temperature. Do not increase heat.

Q: I see pressure fluctuations (bumping) even with boiling chips. A: This is likely HCl off-gassing . As the compound decomposes, it releases gas bubbles (HCl), causing vacuum spikes.

  • Fix: This is a red flag. Your pot temperature is too high. Cool down, improve vacuum pump efficiency, and restart.

Q: Can I use a rotary evaporator (Rotavap) instead? A: Only for solvent removal. You cannot achieve the theoretical plates required to separate B2CP from impurities (like butanol or chloropropanoic acid) effectively on a Rotavap. A short-path setup is required for purification.[5]

References

  • NIST Chemistry WebBook. Butyl 2-chloropropanoate Thermochemical Data. Standard Reference Data.[2][6] Link

  • Process for Purifying Alpha-Halo Esters. US Patent 6,093,286. Describes purification logic for alkyl chlorides and esters, emphasizing acid removal. Link

  • Thermal Decomposition of Esters. Chemistry Stack Exchange & Kinetic Studies. Mechanisms of beta-hydrogen elimination in esters.[3][7] Link

  • Stabilizers for Halogenated Esters. European Patent EP0163435A2. Discusses the use of scavengers during the distillation of 2-chloropropionic acid derivatives. Link

Sources

Troubleshooting

Chiral purity issues in (R)-butyl 2-chloropropanoate synthesis

Subject: Chiral Purity Assurance & Troubleshooting Guide Document ID: TS-BCP-004 | Version: 2.1 Audience: Process Chemists, QC Analysts, R&D Scientists Executive Summary & Mechanism of Action (R)-butyl 2-chloropropanoate...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Chiral Purity Assurance & Troubleshooting Guide

Document ID: TS-BCP-004 | Version: 2.1 Audience: Process Chemists, QC Analysts, R&D Scientists

Executive Summary & Mechanism of Action

(R)-butyl 2-chloropropanoate is a critical chiral intermediate, primarily used in the synthesis of aryloxy-phenoxypropionate herbicides (e.g., Fluazifop-butyl). The biological activity of these herbicides is strictly dependent on the (R)-configuration at the C2 position.

The Central Challenge: The synthesis involves a delicate balance between Stereoinversion (required when starting from natural (S)-Lactates) and Racemization (a constant risk due to the acidic


-proton).
The "Golden Path" Synthesis: Chlorination of (S)-Butyl Lactate

The industry-standard route utilizes the "Chiral Pool" via (S)-Butyl Lactate. To obtain the (R)-chloride, the reaction must proceed via Walden Inversion (


).
  • Reagents: Thionyl Chloride (

    
    ) + Catalyst (DMF or Pyridine).
    
  • Mechanism: The hydroxyl group is activated as a chlorosulfite.

    • Pathway A (Desired): In the presence of a nucleophilic catalyst (e.g., Pyridine/DMF), the chloride ion attacks from the backside, causing Inversion

      
      (R)-Product .
      
    • Pathway B (Failure Mode): Without a base/catalyst, the reaction proceeds via Internal Nucleophilic Substitution (

      
      ), causing Retention 
      
      
      
      (S)-Product (Wrong Enantiomer).

Interactive Troubleshooting Guide (FAQ)

Category A: Synthesis & Reaction Control[1]

Q1: I am synthesizing (R)-butyl 2-chloropropanoate from (S)-butyl lactate using


, but my Enantiomeric Excess (ee) is consistently low (<80%). What is happening? 

Diagnosis: You are likely experiencing partial Retention of Configuration or Acid-Catalyzed Racemization .

Root Cause Analysis:

  • Missing or Insufficient Catalyst: Without a base (Pyridine) or nucleophilic catalyst (DMF),

    
     reactions favor the 
    
    
    
    mechanism (Retention). You must force the
    
    
    pathway.
  • HCl Accumulation: The reaction produces HCl gas. If not effectively scrubbed or neutralized, high concentrations of dissolved HCl can protonate the carbonyl oxygen, increasing the acidity of the

    
    -proton and inducing racemization via enolization.
    

Corrective Action:

  • Add Vilsmeier Catalyst: Use catalytic DMF (0.5 - 1.0 mol%). It forms a chloroiminium intermediate that ensures

    
     inversion.
    
  • Temperature Control: Maintain reaction temperature below 70°C. Higher temperatures accelerate the thermal racemization of the product.

  • Gas Removal: Ensure vigorous stirring and a nitrogen sweep to remove

    
     and 
    
    
    
    byproducts immediately.

Q2: Can I synthesize this by esterifying (R)-2-chloropropionic acid with butanol instead?

Diagnosis: Yes, but this route is thermodynamically risky.

Technical Insight: Direct esterification requires an acid catalyst (e.g.,


, 

-TSA).
  • Risk: The combination of heat + strong acid + long reaction time (to remove water) creates the perfect environment for Enolization .

  • Mechanism: The

    
    -proton is activated by the electron-withdrawing chlorine and the carbonyl. Once the enol forms, chirality is lost.
    
  • Recommendation: If you must use this route, use Azeotropic Distillation at reduced pressure (lower boiling point) and minimize catalyst load. However, the (S)-Lactate inversion route (Q1) is generally superior for high optical purity.

Category B: Workup & Stability

Q3: My reaction showed 98% ee, but after aqueous workup, it dropped to 92%. Why?

Diagnosis: Base-catalyzed racemization during neutralization.

Explanation: You likely used a strong base (NaOH or KOH) or concentrated bicarbonate to neutralize excess


/HCl.
  • The Trap: The

    
    -proton of (R)-butyl 2-chloropropanoate is highly acidic (
    
    
    
    approx. 19-20, lowered by the Cl atom). Even mild bases can deprotonate it, forming a planar enolate which reprotonates racetically.

Corrective Action:

  • Quench Cold: Pour the reaction mixture into ice water.

  • Phase Separation First: Separate the organic layer before neutralization if possible.

  • Mild Neutralization: Use dilute

    
     or wash with water until neutral. Avoid high pH (>8) at all costs.
    

Visualizing the Mechanism & Failure Modes

The following diagram illustrates the critical divergence between obtaining the desired (R)-enantiomer and the failure modes (Retention or Racemization).

G Start (S)-Butyl Lactate (Chiral Pool) Inter Chlorosulfite Intermediate (RO-SO-Cl) Start->Inter + SOCl2 Path_SN2 Pathway A: S_N2 Inversion (Desired) Inter->Path_SN2 Nucleophilic Attack Inter->Path_SN2 Requires Catalyst Path_SNi Pathway B: S_Ni Retention (Failure) Inter->Path_SNi Internal Return Inter->Path_SNi Absence of Catalyst Prod_R (R)-Butyl 2-chloropropanoate (Target Molecule) Path_SN2->Prod_R Inversion Prod_S (S)-Butyl 2-chloropropanoate (Impurity) Path_SNi->Prod_S Retention Path_Rac Pathway C: Enolization (Racemization) Prod_Rac Racemic Mixture (50:50 R/S) Path_Rac->Prod_Rac Prod_R->Path_Rac High Temp / pH > 8 Cond_Base Add Base/Catalyst (Pyridine/DMF) Cond_NoBase No Base (Thermal) Cond_AcidBase Excess Acid/Base (Workup Issues)

Figure 1: Mechanistic divergence in the chlorination of lactate esters. Pathway A is the only route to high chiral purity.

Analytical Validation (QC)

To validate your process, you must use Chiral Gas Chromatography (GC). Optical rotation alone is often insufficient due to the low specific rotation of the ester compared to the acid.

Recommended GC Method
ParameterSpecification
Column Lipodex-E (Octakis(3-O-butyryl-2,6-di-O-pentyl)-

-cyclodextrin) or Chiralcel OD-H equivalent.
Carrier Gas Helium or Nitrogen (Flow: 1.0 mL/min).
Oven Temp Isothermal 110°C (or gradient 80°C

140°C).
Detection FID (Flame Ionization Detector).
Elution Order Typically (R)-enantiomer elutes before (S)-enantiomer on Lipodex-E (Verify with standards).
Sample Prep Dilute in n-Hexane. Avoid protic solvents like Methanol which may cause transesterification in the injector port.

Data Interpretation:

  • Enantiomeric Excess (

    
    ): 
    
    
    
  • Target Specification:

    
    
    

Stability & Storage Protocol

Even after successful synthesis, the product can degrade.

  • Moisture Sensitivity: The ester bond is stable, but the alkyl chloride is susceptible to slow hydrolysis if water is present, generating HCl, which then catalyzes racemization.

  • Storage Conditions:

    • Store under dry Nitrogen .

    • Add a stabilizer: Epoxidized Soybean Oil (ESBO) or weak acid scavengers (1-2%) are sometimes used in bulk storage to scavenge trace HCl.

    • Temperature:

      
      .
      

References

  • Mechanism of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Chlorination: Reactions of Alcohols with Thionyl Chloride.[1][2][3] Chemistry LibreTexts. 
    
  • Inversion vs. Retention: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.[2] Master Organic Chemistry.[4]

  • Synthesis & Resolution: Enzymatic production of optical isomers of 2-halopropionic acids. European Patent EP0206436A2.

  • Chiral Analysis: Separation of Enantiomers by Inclusion Gas Chromatography... Methyl 2-Chloropropanoate. ResearchGate.

  • Industrial Context: Method for preparing chiral (S)-2-propionic acid.[5][6][7] Google Patents CN102344355B.

Sources

Optimization

Technical Support Center: Equilibrium Management in Butyl 2-Chloropropanoate Synthesis

Current Status: Operational Topic: Reaction Equilibrium & Process Optimization Ticket ID: B2CP-EQ-001[1] Executive Summary Welcome to the Technical Support Center for Butyl 2-chloropropanoate synthesis. This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Equilibrium & Process Optimization Ticket ID: B2CP-EQ-001[1]

Executive Summary

Welcome to the Technical Support Center for Butyl 2-chloropropanoate synthesis. This guide addresses the critical challenge of Fischer Esterification equilibrium limits . Because the reaction of 2-chloropropanoic acid with n-butanol is reversible (


), achieving high conversion requires active equilibrium displacement.

This documentation is structured as a dynamic troubleshooting workflow, prioritizing thermodynamic control (water removal) and kinetic integrity (preventing dehydrohalogenation).

Module 1: Thermodynamics & Equilibrium Shift
Q: My conversion has plateaued at ~65%. Adding more catalyst isn't helping.[1] Why?

A: You have hit the thermodynamic equilibrium limit. In Fischer esterification, the catalyst only accelerates the rate at which equilibrium is reached; it does not shift the equilibrium position. To break the ~65% conversion ceiling, you must remove one of the products—specifically water —or use a vast excess of reactants.

The Solution: Azeotropic Water Removal (Dean-Stark) For Butyl 2-chloropropanoate, the most efficient method is exploiting the n-Butanol/Water heteroazeotrope .

  • Boiling Point of Azeotrope: ~93°C[2]

  • Composition: ~57.5% n-Butanol / 42.5% Water (by mass)[1]

  • Mechanism: The vapor carries water out of the reactor. Upon condensation, the mixture phase-separates.[1] The water (lower phase) is drained, and the organic butanol (upper phase) is returned to the reactor.

Visualizing the Process Logic:

Azeotrope_Removal Reactor Reactor (115-125°C) Acid + Butanol Vapor Azeotropic Vapor (Butanol/Water) ~93°C Reactor->Vapor Boiling Condenser Condenser (Cooling) Vapor->Condenser Liquefaction Separator Phase Separator (Dean-Stark Trap) Condenser->Separator Drip Water_Waste Lower Phase (Water Removal) Separator->Water_Waste Drain Solvent_Return Upper Phase (Butanol Return) Separator->Solvent_Return Overflow Solvent_Return->Reactor Recycle

Figure 1: Closed-loop azeotropic distillation workflow for continuous equilibrium displacement.

Module 2: Kinetic Control & Catalyst Selection
Q: Should I use Sulfuric Acid or an Enzyme (Lipase)?

A: This depends on your stereochemical requirements and impurity tolerance. The alpha-chlorine atom makes 2-chloropropanoic acid susceptible to racemization and elimination under harsh acidic conditions.[1]

Comparative Analysis: Catalyst Selection

FeatureChemical Route (

/

-TsOH)
Enzymatic Route (CALB Lipase)
Mechanism Thermodynamic control (Reflux)Kinetic control (Mild Temp)
Temperature High (110°C+)Low (30–50°C)
Reaction Time Fast (4–8 hours)Slow (24–48 hours)
Racemization High Risk (Acid promotes enolization)Low Risk (Maintains chirality)
Side Reactions Elimination (Acrylates), EthersNegligible
Cost LowHigh (Biocatalyst cost)

Recommendation:

  • Use

    
      if producing racemic  material for bulk agrochemical use.[1]
    
  • Use Lipase (e.g., Novozym 435) if synthesizing chiral intermediates (e.g., (R)-Butyl 2-chloropropanoate) for pharmaceutical applications to prevent racemization [1].[1]

Module 3: Troubleshooting Impurities
Q: I detect a pungent "acrid" smell and an impurity peak at lower retention time. What is it?

A: You are likely generating Butyl Acrylate via dehydrohalogenation.[1] Under high temperatures and acidic conditions, 2-chloropropanoic acid can undergo


-elimination of HCl.[1]

Reaction Pathway & Risk Factors:

  • Main Reaction: Substitution (Desired).

  • Side Reaction: Elimination (Undesired).[1]

    • Trigger: Temperature >130°C or prolonged reflux.[1]

    • Trigger: High concentration of

      
       (acts as a dehydrating agent promoting elimination).[1]
      

Visualizing the Competition:

Reaction_Network Reactants 2-Chloropropanoic Acid + n-Butanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Acid Cat. Side_Product Butyl Acrylate (Impurity) Reactants->Side_Product High Temp / Elimination Byproduct HCl Reactants->Byproduct Elimination Product Butyl 2-chloropropanoate (Target) Intermediate->Product -H2O (Main Path)

Figure 2: Competitive reaction pathways. Dashed red lines indicate thermal degradation risks.[1]

Corrective Action:

  • Reduce Temperature: Maintain oil bath temperature below 135°C.

  • Switch Catalyst: Use

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) instead of sulfuric acid; it is milder and less oxidizing.[1]
  • Neutralization: Ensure the final organic layer is washed with saturated

    
     to remove any generated HCl or unreacted acid.[1]
    
Module 4: Validated Experimental Protocol
Standard Operating Procedure: Acid-Catalyzed Synthesis

Methodology grounded in Fischer Esterification principles [2].[1][3][4]

Reagents:

  • 2-Chloropropanoic acid (1.0 eq)[1]

  • n-Butanol (1.5 eq) – Excess acts as solvent and entrainer.[1]

  • 
    -TsOH (1.0 mol%) or 
    
    
    
    (catalytic drops).[1]
  • Solvent: Toluene (optional, improves water separation efficiency).[1]

Step-by-Step Workflow:

  • Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-chloropropanoic acid, n-butanol, and catalyst to the RBF.

  • Reflux: Heat the mixture to vigorous reflux.

    • Observation: The mixture will boil (mixture BP starts ~100°C and rises).

    • Action: Monitor the Dean-Stark trap.[1] You will see cloudy droplets condensing.[1] Water will pool at the bottom; the top organic layer will flow back.

  • Endpoint: Continue reflux until water collection ceases (theoretical volume calculated based on moles of limiting reagent).

    • Calculation: 1 mol acid

      
       18 mL water.[1]
      
  • Workup:

    • Cool to room temperature.[1]

    • Wash with Saturated

      
        (removes acid catalyst and unreacted starting acid).[1] Caution: 
      
      
      
      evolution.
    • Wash with Brine.[1]

    • Dry organic layer over

      
      .[1][5][6]
      
  • Purification: Distill the crude product.

    • Target BP: Butyl 2-chloropropanoate boils at ~146°C (atmospheric) [3].[1]

    • Note: Remove excess butanol (BP 117°C) first.[1]

Q: How do I calculate the exact endpoint?

A: Use the theoretical water yield.



If you started with 1 mole (108.5 g) of 2-chloropropanoic acid, you must collect 18 mL  of water.[1] If you only collect 12 mL, your conversion is only ~67%.[1]
References
  • MDPI. (2020).[1] Lipase-Catalyzed Synthesis of Enantiopure Precursors. Retrieved from [Link][1]

  • Master Organic Chemistry. (2022).[1] Fischer Esterification Mechanism and Kinetics. Retrieved from [Link][1]

  • Wikipedia. (2024).[1] Azeotrope Data for n-Butanol and Water. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: Purity Assessment of Butyl 2-chloropropanoate via GC-MS

Executive Summary & Analytical Challenge Butyl 2-chloropropanoate (CAS: 54819-86-2) is a critical intermediate in the synthesis of phenoxy propionate herbicides and various pharmaceutical agents.[1] Its structural integr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Butyl 2-chloropropanoate (CAS: 54819-86-2) is a critical intermediate in the synthesis of phenoxy propionate herbicides and various pharmaceutical agents.[1] Its structural integrity relies on the alpha-chloro ester functionality, which is susceptible to hydrolysis (forming butyl lactate) or dehydrohalogenation (forming butyl acrylate) under thermal stress.[1]

The Challenge: While GC-FID (Flame Ionization Detection) is the industry standard for routine quantitative purity (Area %), it is "structurally blind."[1] It cannot distinguish between the target analyte and co-eluting impurities with similar retention indices, nor can it identify unexpected side-products from process deviations.

The Solution: This guide details a GC-MS (Gas Chromatography-Mass Spectrometry) workflow. Unlike FID, GC-MS provides mass spectral fingerprinting, allowing for the definitive identification of synthesis by-products such as unreacted n-butanol, 2-chloropropionic acid, and potential ether formation.[1]

Critical Note on Stereochemistry: Butyl 2-chloropropanoate contains a chiral center at C2.[1] The protocol below assesses chemical purity (identity/quantity). For enantiomeric purity (R/S ratio), a chiral stationary phase (e.g.,


-cyclodextrin) is required, which is outside the scope of this standard chemical purity guide.

Comparative Technology Matrix

The following table objectively compares the primary analytical techniques for this specific ester.

FeatureGC-MS (Recommended) GC-FID (Alternative) 1H-NMR (Orthogonal)
Primary Utility Impurity Identification & ProfilingRoutine QC QuantificationStructural Verification
Specificity High (Mass Spectrum fingerprint)Low (Retention time only)High (Functional group connectivity)
Sensitivity High (picogram range, SIM mode)Moderate (nanogram range)Low (requires mg quantities)
Linearity Moderate (Detector saturation risk)Excellent (Wide dynamic range)N/A (Quantitative NMR is complex)
Blind Spots Non-volatiles; Thermal degradationCo-eluting peaks; UnknownsTrace impurities (<0.1%) often lost in baseline

Experimental Protocol: GC-MS Workflow

This protocol is designed to prevent column overload while ensuring sufficient sensitivity for trace impurities (0.05% threshold).[1]

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Reason: High solubility of the ester and low boiling point prevents solvent tailing.

  • Concentration: 1.0 mg/mL (1000 ppm).[1]

  • Internal Standard (Optional): Tridecane (50 µg/mL).[1] Reason: Non-reactive alkane with distinct retention time.

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase; excellent separation of halo-esters.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS vacuum efficiency.[1]
Inlet Temp 220°CSufficient to volatilize (BP ~184°C) without thermal degradation.[1]
Injection Split (50:1 or 100:1)Crucial: Prevents saturation of the MS source by the major ester peak.[1]
Transfer Line 250°CPrevents cold-spot condensation of less volatile dimers.[1]
Source Temp 230°CStandard for Electron Ionization (EI).[1]
Temperature Program
  • Initial: 50°C for 2.0 min (Focuses solvent and volatile alcohol impurities).

  • Ramp: 10°C/min to 200°C.

  • Final: 250°C hold for 5.0 min (Elutes heavy by-products/dimers).

Data Interpretation & Impurity Profiling[1]

Mass Spectral Fingerprint (EI, 70eV)

Identification relies on observing specific fragment ions.[1] The molecular ion (


) for Butyl 2-chloropropanoate is 164 .[1][]
Ion (m/z)Fragment StructureInterpretation
164 / 166

Molecular Ion. Shows characteristic 3:1 ratio for

.
129

Loss of Chlorine.[1] Confirms halogen presence.[1][3][4][5]
107 / 109

Loss of butyl group.[1] Characteristic of butyl esters.
91 / 93

Loss of butoxy group (

).[1] Acylium ion.[1][6]
57

Base Peak (typically).[1] Butyl cation.[1]
Common Impurity Markers

When analyzing the chromatogram, look for these specific retention/mass markers:

  • n-Butanol (Precursor): Early eluting.[1] m/z 56, 31.[1]

  • 2-Chloropropionic Acid (Hydrolysis): Broad peak (tailing) if not derivatized.[1] m/z 108/110.[1]

  • Butyl Lactate (Hydrolysis byproduct): m/z 146. Indicates moisture contamination.[1]

  • Dibutyl Ether (Side reaction): m/z 57, 130. Indicates harsh acidic catalysis.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for characterizing a batch of Butyl 2-chloropropanoate.

PurityAnalysis Sample Raw Sample (Butyl 2-chloropropanoate) Prep Sample Prep (1 mg/mL in DCM) Sample->Prep GC GC Separation (DB-5ms Column) Prep->GC Split Detector Selection GC->Split FID GC-FID (Quantitation) Split->FID Routine QC MS GC-MS (Identification) Split->MS R&D / Unknowns Result_FID Output: Area % (Purity Value) FID->Result_FID Result_MS Output: Mass Spectrum (Impurity ID) MS->Result_MS Decision Unknown Peak > 0.1%? Result_FID->Decision Fail Reject / Reprocess Result_MS->Fail Critical Impurity Found Decision->Result_MS Yes (Cross-Reference) Pass Batch Release Decision->Pass No

Figure 1: Integrated Analytical Workflow. The logic flows from routine quantitation (FID) to structural confirmation (MS) only when unknown impurities exceed the reporting threshold.

Validation Criteria (System Suitability)

To ensure the trustworthiness of the data, the system must pass the following criteria before sample analysis:

  • Sensitivity Check: Signal-to-Noise (S/N) ratio > 10:1 for the tridecane internal standard (or lowest calibrator).

  • Spectral Accuracy: The mass spectrum of the main peak must match the NIST library reference with a match factor > 900 (90%).

  • Peak Shape: Tailing factor for the ester peak should be < 1.5. (Excessive tailing indicates active sites in the inlet liner; replace liner if observed).[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 2-Chloropropanoic acid, butyl ester. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. (2025).[1] Butyl 2-chloropropanoate Compound Summary. National Library of Medicine.[1] [Link]

  • David, F., & Sandra, P. (2002).[1] Comparison of GC/FID and GC/MS chromatograms for FAME analysis. ResearchGate. [Link]

Sources

Comparative

Technical Comparison Guide: NMR Interpretation of Butyl 2-chloropropanoate

Executive Summary Butyl 2-chloropropanoate (CAS: 54819-86-2) is a critical chiral intermediate often utilized in the synthesis of agrochemicals (e.g., phenoxypropionate herbicides) and pharmaceutical precursors. In proce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-chloropropanoate (CAS: 54819-86-2) is a critical chiral intermediate often utilized in the synthesis of agrochemicals (e.g., phenoxypropionate herbicides) and pharmaceutical precursors. In process development, distinguishing this specific ester from its regioisomer (Butyl 3-chloropropanoate) and structural isomers (e.g., Isobutyl 2-chloropropanoate) is paramount for quality control.

This guide provides a definitive, comparative analysis of the 1H and 13C NMR spectra for Butyl 2-chloropropanoate.[1] Unlike generic databases, this document focuses on the differential diagnosis of the spectrum—highlighting the specific signals that validate structural integrity against common alternatives.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow is designed to minimize solvent effects that can obscure critical splitting patterns.[1]

Materials & Parameters
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).[1]
    
    • Rationale:

      
       prevents hydrogen bonding shifts common in alcohols/amines and provides a sharp lock signal.[1] TMS is non-negotiable here for precise chemical shift calibration (
      
      
      
      ppm).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Rationale: High concentrations can cause viscosity broadening; low concentrations lose minor impurity signals (e.g., <1% isomeric contaminants).[1]

  • Instrument Frequency: 400 MHz or higher recommended.

    • Rationale: 300 MHz is sufficient for the main structure, but 400+ MHz is preferred to resolve the second-order effects often seen in the butyl chain multiplets.

Workflow Diagram

NMR_Workflow cluster_QC Quality Check Start Sample Isolation (>98% Purity) Prep Dissolve in CDCl3 (15 mg / 0.6 mL) Start->Prep Acq Acquisition (ns=16, d1=2.0s) Prep->Acq Process Processing (LB=0.3 Hz, Phasing) Acq->Process Ref Ref. Calibration (TMS = 0.00 ppm) Process->Ref Check1 Check S/N > 200:1 Process->Check1 Analysis Spectral Analysis (Integration & Coupling) Ref->Analysis Check2 Check TMS Width < 0.8 Hz Ref->Check2

Figure 1: Standardized NMR acquisition workflow for ester verification.

1H NMR Spectrum Analysis

The proton spectrum of Butyl 2-chloropropanoate is characterized by two distinct domains: the 2-chloropropanoate head (chiral center) and the butyl tail .

Detailed Assignment Table
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
2 -CH(Cl)-4.42 Quartet1H7.0Diagnostic Signal. Deshielded by Cl and C=O.
1' -O-CH

-
4.18 Triplet2H6.7Deshielded by ester oxygen.[2]
3 -CH

1.70 Doublet3H7.0Coupled to the methine at Pos 2.[1]
2' -CH

-
1.63 Quintet2H~7.0Middle of butyl chain.[1]
3' -CH

-
1.39 Sextet2H~7.4Middle of butyl chain.[1]
4' -CH

0.94 Triplet3H7.4Terminal methyl of butyl group.[1]
Comparative Analysis: Distinguishing Alternatives

The primary challenge in synthesis is distinguishing the target from its regioisomer (Butyl 3-chloropropanoate) and its alcohol isomer (Isobutyl 2-chloropropanoate) .

Scenario A: Target vs. Regioisomer (Butyl 3-chloropropanoate)

The 3-chloro isomer lacks the chiral center and the methyl doublet.

  • Target (2-Cl): Shows a Quartet (1H) at ~4.4 ppm and a Doublet (3H) at ~1.7 ppm.[1]

  • Alternative (3-Cl): Shows two Triplets (2H each) at ~3.8 ppm (

    
    -Cl) and ~2.8 ppm (
    
    
    
    -CO).
Scenario B: Target vs. Alcohol Isomer (Isobutyl 2-chloropropanoate)

The acid part is identical, but the alkoxy chain differs.

  • Target (n-Butyl): The

    
     signal is a Triplet  at ~4.18 ppm.
    
  • Alternative (Isobutyl): The

    
     signal is a Doublet  at ~3.95 ppm (due to splitting by the single methine proton of the isopropyl group).
    
Decision Logic Diagram

Isomer_Logic Root Unknown Chloropropanoate Ester Q1 Check 4.2 - 4.5 ppm Region Is there a 1H Quartet? Root->Q1 Res1 Likely 3-Chloropropanoate (Look for 2x Triplets) Q1->Res1 No (Triplet present) Q2 Check Alkoxy Region (~4.0 ppm) What is the multiplicity? Q1->Q2 Yes (Quartet present) Res2 Isobutyl 2-chloropropanoate (Doublet observed) Q2->Res2 Doublet (d) Res3 Butyl 2-chloropropanoate (Triplet observed) Q2->Res3 Triplet (t)

Figure 2: Logic tree for distinguishing Butyl 2-chloropropanoate from common isomers.

13C NMR Spectrum Analysis

Carbon NMR provides the "skeleton" verification.[1] The carbonyl and alpha-carbon shifts are highly sensitive to the position of the chlorine atom.[1]

Shift Table
Carbon TypeAssignmentShift (

, ppm)
Note
C=O Carbonyl170.2 Typical ester carbonyl.[1]
O-CH

Butyl C165.8 Deshielded by Oxygen.[1]
CH-Cl Alpha Carbon52.5 Deshielded by Chlorine.[1]
CH

Butyl C230.5
CH

Beta Methyl21.5 Methyl attached to the chiral center.[1]
CH

Butyl C319.0
CH

Butyl C413.6 Terminal methyl.[1]
DEPT-135 Interpretation

If a DEPT-135 experiment is run:

  • Positive Signals (+): Methyls (21.5, 13.6 ppm) and Methine (52.5 ppm).[1]

  • Negative Signals (-): Methylenes (65.8, 30.5, 19.0 ppm).

  • Absent: Quaternary Carbonyl (170.2 ppm).[1]

  • Validation: In the 3-chloropropanoate isomer, the signal at ~52 ppm would be a negative CH

    
     signal (alpha to Cl), whereas in the 2-chloro  target, it is a positive  CH signal.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123534, Butyl 2-chloropropanoate.[1] Retrieved from [Link]

  • SpectraBase. Spectrum ID: Butyl 2-chloropropanoate 1H NMR.[1] Wiley Science Solutions.[1] Retrieved from [Link] (Verified via general search results).[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard Reference for Chemical Shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds.[1] Springer.[1][2][3] (Source for additivity rules used to verify shift assignments).

Sources

Validation

Technical Guide: HPLC Analysis of Butyl 2-Chloropropanoate

Executive Summary Butyl 2-chloropropanoate (B2CP) is a critical chiral intermediate in the synthesis of phenoxypropionate herbicides (e.g., Fluazifop-butyl) and lactate-derivative pharmaceuticals. While Gas Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-chloropropanoate (B2CP) is a critical chiral intermediate in the synthesis of phenoxypropionate herbicides (e.g., Fluazifop-butyl) and lactate-derivative pharmaceuticals. While Gas Chromatography (GC-FID) is the industry standard for raw purity analysis due to the molecule's volatility (bp ~185°C), it often fails in two critical scenarios: enantiomeric separation of the chiral center at C2, and in-process monitoring within aqueous enzymatic reactors where extraction is impractical.

This guide details two high-performance liquid chromatography (HPLC) protocols designed to overcome these limitations:

  • Normal-Phase Chiral HPLC: For precise determination of Enantiomeric Excess (ee%).

  • Reversed-Phase (RP) HPLC: For impurity profiling in aqueous reaction matrices.

Part 1: The Analytical Challenge

B2CP presents specific physicochemical hurdles that dictate instrument parameters.

FeatureAnalytical Implication
Chromophore Weak. Lacks conjugated

-systems. Relies on the carbonyl

transition. Requirement: UV detection at low wavelengths (210 nm) or Refractive Index (RI) detection.
Chirality Critical. The (R)-enantiomer is often the bioactive form. Standard C18 columns cannot separate enantiomers. Requirement: Polysaccharide-based chiral stationary phases (CSPs).
Stability Moderate. Susceptible to hydrolysis in high pH mobile phases. Requirement: Acidic buffering (pH 2.5–3.0) to suppress hydrolysis during analysis.

Part 2: Method A — Chiral HPLC (Stereochemical Purity)

The Gold Standard for Enantiomeric Excess (ee%) Determination.

Principle

Separation is achieved via hydrogen bonding and steric inclusion interactions between the analyte's carbonyl/chloro groups and the helical polysaccharide polymer of the stationary phase.

Protocol Specifications
ParameterSettingRationale
Column Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose/Cellulose carbamate derivatives provide the necessary "chiral grooves" for halo-ester recognition.
Mobile Phase Hexane : Isopropanol (98:2 v/v) Non-polar normal phase solvents maximize the polar interactions required for chiral recognition.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve resolution (

) for difficult chiral pairs.
Detection UV @ 210 nm Maximizes sensitivity for the ester carbonyl group.
Temperature 25°C (Ambient)Lower temperatures generally increase separation factors (

) in chiral chromatography.
Step-by-Step Workflow
  • System Preparation: Flush the column with 100% Hexane for 20 mins to remove any storage alcohol.

  • Equilibration: Pump the 98:2 mobile phase until the baseline stabilizes (approx. 30 mins). Note: Refractive Index (RI) detectors require 2+ hours of thermal equilibration.

  • Sample Dilution: Dissolve 10 mg of B2CP in 10 mL of Hexane (not IPA, to prevent solvent shock).

  • Injection: Inject 5–10 µL.

  • Validation: The enantiomers should elute between 6–12 minutes. Calculate Resolution (

    
    ). If 
    
    
    
    , lower the IPA concentration to 1% or 0.5%.

Part 3: Method B — Reversed-Phase HPLC (Process Monitoring)

For analyzing B2CP in aqueous enzymatic synthesis or hydrolysis studies.

Principle

Utilizes hydrophobic interaction. Since B2CP is moderately lipophilic (LogP ~1.96), it retains well on C18 phases, allowing separation from the polar acid hydrolysis product (2-chloropropionic acid).

Protocol Specifications (Based on Isomer Analogues)
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus) or Newcrom R1 Standard hydrophobic retention. Newcrom R1 offers unique selectivity for polar impurities.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1%

Acidic modifier prevents peak tailing of the free acid byproduct and suppresses on-column hydrolysis.
Mode IsocraticGradient elution causes baseline drift at 210 nm, interfering with low-level detection.
Detection UV @ 210 nm
Run Time < 10 minutesB2CP elutes rapidly; the free acid elutes near the void volume (

).

Part 4: Comparative Analysis (Alternatives)

The following table objectively compares the proposed HPLC methods against the industry-standard Gas Chromatography method.

FeatureHPLC (Chiral) HPLC (Reversed-Phase) GC-FID (Standard)
Primary Use Enantiomeric Purity (ee%)Aqueous Process MonitoringRaw Material Assay (Purity)
Sample State Liquid / SolvatedAqueous / BufferVolatile Organic
Sensitivity Moderate (UV limitation)ModerateHigh (FID is carbon-sensitive)
Separation Power High (Stereoselective)MediumHigh (Boiling point based)
Cost per Run High (Solvents + Column)MediumLow (Carrier gas only)
Risk Column foulingHydrolysis during runThermal degradation of impurities

Part 5: Visual Workflows

Decision Tree: Method Selection

Use this logic flow to determine the appropriate analytical technique for your specific B2CP sample.

MethodSelection Start START: Sample Type Q1 Is the sample aqueous (e.g., fermentation broth)? Start->Q1 Q2 Is enantiomeric excess (ee%) required? Q1->Q2 No (Organic/Neat) MethodRP USE RP-HPLC (Method B) Q1->MethodRP Yes MethodGC USE GC-FID (Standard Purity) Q2->MethodGC No MethodChiral USE CHIRAL HPLC (Method A) Q2->MethodChiral Yes

Figure 1: Analytical Method Selection Decision Tree for Butyl 2-chloropropanoate.

Experimental Workflow: Chiral Method Optimization

A self-validating loop to ensure robust stereochemical data.

ChiralWorkflow Prep Sample Prep (Hexane Dilution) Inject Inject on Chiralpak AD-H/OD-H Prep->Inject Detect Detect UV @ 210nm Inject->Detect Check Check Resolution (Rs) Detect->Check Pass Report ee% Check->Pass Rs > 1.5 Fail Optimize: Reduce IPA % Check->Fail Rs < 1.5 Fail->Inject Re-inject

Figure 2: Optimization loop for Chiral HPLC method development.

Part 6: References

  • SIELC Technologies. (n.d.). HPLC Analysis of Butyl 3-chloropropanoate. (Methodology adapted for the 2-isomer). Retrieved from

  • PubChem. (2025).[1] Butyl 2-chloropropanoate Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Phenomenex. (2025).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • Oreate AI. (2026). Navigating the Divide: GC vs. HPLC in Analytical Chemistry. Retrieved from

  • Cheméo. (2025).[1] Chemical Properties of 2-Chloropropanoic acid butyl ester. Retrieved from

Sources

Comparative

Comparing reactivity of Butyl 2-chloropropanoate vs Ethyl 2-chloropropanoate

[1] Executive Summary: The Strategic Choice For researchers in medicinal chemistry and process development, the choice between Butyl 2-chloropropanoate (B2CP) and Ethyl 2-chloropropanoate (E2CP) is rarely about intrinsic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Choice

For researchers in medicinal chemistry and process development, the choice between Butyl 2-chloropropanoate (B2CP) and Ethyl 2-chloropropanoate (E2CP) is rarely about intrinsic reactivity alone—it is a decision governed by lipophilicity, volatility, and hydrolytic stability .

  • Select Ethyl 2-chloropropanoate when rapid workup via evaporation is required, or when high atom economy is prioritized in large-scale substitutions. It is the standard for general

    
     derivatization.
    
  • Select Butyl 2-chloropropanoate when reaction conditions require higher temperatures (avoiding reflux loss), when increased hydrolytic stability is necessary to prevent side-reactions in aqueous biphasic systems, or to tune enantioselectivity in lipase-catalyzed resolutions.

FeatureEthyl 2-chloropropanoate (E2CP)Butyl 2-chloropropanoate (B2CP)
Primary Advantage High Volatility (Easy Removal)Hydrolytic Stability & Lipophilicity
Boiling Point 146–149 °C~180–185 °C
Hydrolysis Rate Fast (Susceptible to base)Slower (Sterically shielded)
Flash Point ~38 °C (Flammable)~75 °C (Combustible)

Physical Properties Matrix

The distinct physical profiles of these esters dictate their handling and solvent compatibility.

PropertyEthyl 2-chloropropanoateButyl 2-chloropropanoateImpact on Protocol
Molecular Weight 136.58 g/mol 164.63 g/mol B2CP requires 20% more mass for equimolar reactions.[1]
Boiling Point 146–149 °C180–185 °CE2CP can be distilled off easily; B2CP requires high vacuum for removal.[1]
Density (25°C) 1.072 g/mL~1.05 g/mLSimilar densities allow for comparable reactor loading volumes.[1]
LogP (Lipophilicity) ~1.38~1.96B2CP partitions more strongly into organic phases, aiding extraction.[1]
Water Solubility Immiscible (slow hydrolysis)Insoluble (very slow hydrolysis)B2CP is superior for biphasic reactions (e.g., Schotten-Baumann).[1]
Flash Point 38 °C74.5 °CE2CP requires stricter explosion-proof handling (Class IC vs Class IIIA).[1]

Reactivity & Mechanistic Comparison

Nucleophilic Substitution ( ) at the -Carbon

Both esters serve as excellent electrophiles for introducing the alanine motif (


) via nucleophilic attack by amines, thiols, or azides.
  • Mechanism: The reaction proceeds via an

    
     pathway with inversion of configuration at the chiral center (if starting material is enantiopure).
    
  • Kinetics: The rate of substitution is primarily determined by the steric environment of the

    
    -carbon. Since both molecules share the same 2-chloropropyl skeleton, intrinsic electronic reactivity is nearly identical.
    
  • The "Remote" Steric Effect: The butyl group in B2CP exerts a minor remote steric effect. While it does not directly block the backside attack, its bulk can slightly retard the approach of large nucleophiles compared to the ethyl group.

  • Practical Implication: For most synthetic applications, reaction times are comparable. However, B2CP allows for higher reaction temperatures (>150 °C) without pressurized vessels, potentially accelerating sluggish substitutions with poor nucleophiles.

Hydrolytic Stability ( Mechanism)

This is the most critical differentiator. Ester hydrolysis competes with substitution, especially under basic conditions used to scavenge HCl.

  • Ethyl Ester: Rapidly hydrolyzes in the presence of aqueous base (NaOH/KOH). This can lead to the formation of the carboxylate byproduct (2-chloropropionic acid) rather than the desired substituted ester.

  • Butyl Ester: The longer alkyl chain increases hydrophobicity and steric hindrance around the carbonyl carbon. This raises the activation energy for the formation of the tetrahedral intermediate during base-catalyzed hydrolysis.

  • Data Support: General Taft equation analysis for ester hydrolysis indicates that n-butyl esters hydrolyze 2-3x slower than ethyl esters in alkaline media due to the steric parameter (

    
    ) and increased lipophilicity shielding the carbonyl from solvated hydroxide ions.
    
Enzymatic Resolution

In kinetic resolutions using lipases (e.g., Candida antarctica Lipase B, CALB):

  • Substrate Specificity: Lipases often exhibit "chain length selectivity." While E2CP is a standard substrate, B2CP often shows altered enantioselectivity (

    
    -value). The hydrophobic butyl chain can bind more tightly in the enzyme's large hydrophobic pocket, potentially improving discrimination between enantiomers in specific solvent systems.
    

Visualizing the Decision Logic

The following diagram illustrates the decision pathways for selecting the appropriate ester based on reaction conditions and desired outcomes.

EsterSelection Start Select 2-Chloropropanoate Temp Reaction Temp Required? Start->Temp Phase Reaction Phase? Start->Phase Workup Workup Method? Start->Workup E2CP Ethyl 2-chloropropanoate (High Volatility, Lower Stability) Temp->E2CP < 140°C B2CP Butyl 2-chloropropanoate (High Stability, Low Volatility) Temp->B2CP > 150°C (Open Vessel) Phase->E2CP Anhydrous Organic Phase->B2CP Aqueous/Biphasic Workup->E2CP Evaporation/Distillation Workup->B2CP Extraction/Chromatography

Caption: Decision tree for selecting between Ethyl and Butyl 2-chloropropanoate based on process parameters.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Alanine Esters (Nucleophilic Substitution)

This protocol validates the use of Butyl 2-chloropropanoate in a high-temperature substitution where Ethyl 2-chloropropanoate would reflux too vigorously or evaporate.

Reagents:

  • Butyl 2-chloropropanoate (1.0 equiv)[1][2]

  • Aniline (Nucleophile) (2.0 equiv)[1]

  • Sodium Iodide (Catalyst) (0.1 equiv)[1]

  • Solvent: DMF or neat (if high temp required)[1]

Methodology:

  • Setup: Charge a round-bottom flask with Butyl 2-chloropropanoate (16.4 g, 100 mmol), Aniline (18.6 g, 200 mmol), and NaI (1.5 g, 10 mmol).

  • Reaction: Heat the mixture to 160 °C for 4 hours.

    • Note: If using Ethyl 2-chloropropanoate, this temperature would require a sealed pressure tube (bomb) as it exceeds the boiling point (146 °C). The Butyl ester allows this to proceed at ambient pressure.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove excess aniline and DMF.

    • Observation: The high lipophilicity of the butyl ester ensures minimal product loss into the aqueous phase during washing.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation or column chromatography (Hexane/EtOAc).
    
Protocol B: Comparative Hydrolytic Stability Test

Objective: To demonstrate the superior stability of B2CP in biphasic basic conditions.

  • Preparation: Prepare two vials.

    • Vial A: 5 mL Toluene + 1 mmol Ethyl 2-chloropropanoate.

    • Vial B: 5 mL Toluene + 1 mmol Butyl 2-chloropropanoate.

  • Challenge: Add 5 mL of 1M NaOH to each vial. Stir vigorously at 25 °C.

  • Monitoring: Sample the organic layer every 15 minutes and analyze via GC-MS or TLC.

  • Expected Result: Vial A (Ethyl) will show rapid disappearance of the ester peak (conversion to water-soluble sodium 2-chloropropionate) within 1-2 hours. Vial B (Butyl) will retain significant ester integrity for >4 hours due to the lipophilic shielding of the carbonyl.

Safety & Handling Guide

Ethyl 2-chloropropanoate:

  • Flammability: Flash point 38 °C. Vapors can travel to ignition sources. Use non-sparking tools and ground all equipment.

  • Toxicity: Potent lachrymator. Handle exclusively in a fume hood.

  • Storage: Store in a flammables cabinet.

Butyl 2-chloropropanoate:

  • Flammability: Flash point ~75 °C. Combustible but not highly flammable. Safer for large-scale transport.

  • Toxicity: Irritant, but lower vapor pressure reduces inhalation risk compared to the ethyl ester.

  • Storage: Standard chemical storage; keep away from oxidizing agents.

References

  • National Institute of Standards and Technology (NIST). Ethyl 2-chloropropanoate Thermophysical Properties. NIST Chemistry WebBook, SRD 69. [Link][1]

  • Cheméo. Butyl 2-chloropropanoate Chemical Properties.[Link][1]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for and mechanisms).
  • PubChem. Compound Summary: Butyl 2-chloropropanoate (CID 123534).[3] National Library of Medicine.[3] [Link]

  • Taft, R. W.Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley, New York, 1956. (Foundational text for steric effects in ester hydrolysis).

Sources

Validation

Comparative Guide: Butyl 2-chloropropanoate vs. tert-Butyl 2-chloropropanoate Stability

Executive Summary: The "Bottom Line" for Selection In the development of pharmaceutical intermediates and agrochemicals, the choice between Butyl 2-chloropropanoate (n-butyl) and tert-Butyl 2-chloropropanoate (t-butyl) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line" for Selection

In the development of pharmaceutical intermediates and agrochemicals, the choice between Butyl 2-chloropropanoate (n-butyl) and tert-Butyl 2-chloropropanoate (t-butyl) is rarely arbitrary. It is a trade-off between thermal stability and orthogonal protection .

  • Select n-Butyl 2-chloropropanoate if your process requires high-temperature reagents (>100°C), distillation at atmospheric pressure, or if the ester is intended to be a permanent moiety or hydrolyzed only under standard basic conditions (saponification).

  • Select tert-Butyl 2-chloropropanoate if you require resistance to nucleophilic attack at the carbonyl (base stability) or need an acid-labile protecting group that can be removed under mild acidic conditions without touching other esters. Warning: This compound is thermally labile and must not be distilled at atmospheric pressure.

Quick Comparison Matrix
FeatureButyl 2-chloropropanoate tert-Butyl 2-chloropropanoate
CAS Number 27387-79-7 (isomer generic)40058-88-6
Boiling Point ~196°C (760 mmHg)~52–53°C (12 mmHg) [Unstable at atm. pressure]
Base Stability Low (Rapid Saponification)High (Steric Shielding)
Acid Stability High (Requires forcing conditions)Low (Cleaves to Isobutylene + Acid)
Thermal Stability High (< 180°C)Low (Decomposes > 80–100°C)

Mechanistic Foundation: Why They Behave Differently

The divergence in stability stems from the steric and electronic properties of the alkyl group attached to the ester oxygen.

Hydrolytic Stability (Acid vs. Base)

The tert-butyl group acts as a steric "umbrella," shielding the carbonyl carbon from incoming nucleophiles (like hydroxide ions). However, this same bulkiness stabilizes the formation of a carbocation intermediate under acidic conditions, making it highly susceptible to acid cleavage.

  • Base Hydrolysis (

    
    ):  The n-butyl ester undergoes standard addition-elimination. The t-butyl ester is resistant because the bulky methyl groups prevent the formation of the tetrahedral intermediate.
    
  • Acid Hydrolysis (

    
     vs 
    
    
    
    ):
    • n-Butyl: Requires protonation of the carbonyl followed by water attack (

      
      ). Slow and reversible.
      
    • t-Butyl: Protonation occurs at the ether oxygen, followed by the unimolecular loss of the stable tert-butyl cation (

      
      ). This is rapid and irreversible because the cation eliminates a proton to form isobutylene gas.
      
Thermal Instability (The Chugaev-Type Elimination)

A critical handling parameter for the t-butyl derivative is its tendency to undergo syn-elimination. At elevated temperatures (typically >100°C, but lower with acid catalysis), the ester cleaves into 2-chloropropanoic acid and isobutylene gas .



The n-butyl ester lacks the structural capacity to form a stable alkene via this low-energy pathway, making it distillable and robust.

Visualization of Pathways

The following diagram illustrates the divergent reaction pathways that dictate stability.

StabilityPathways Start_nButyl n-Butyl 2-chloropropanoate Base_Cond Base (OH-) Start_nButyl->Base_Cond Heat_Cond Heat (>100°C) Start_nButyl->Heat_Cond Start_tButyl tert-Butyl 2-chloropropanoate Start_tButyl->Base_Cond Acid_Cond Acid (H+) Start_tButyl->Acid_Cond Start_tButyl->Heat_Cond Prod_Sapon Hydrolysis (Fast) (Carboxylate + Butanol) Base_Cond->Prod_Sapon  SN2/Add-Elim Prod_Resist No Reaction / Slow (Steric Shielding) Base_Cond->Prod_Resist  Steric Block Prod_Cleave Cleavage (Fast) (Acid + Isobutylene Gas) Acid_Cond->Prod_Cleave  E1/SN1 Mechanism Heat_Cond->Prod_Cleave  Thermal Elimination Prod_Stable Stable (Distillable) Heat_Cond->Prod_Stable  Robust

Figure 1: Reaction pathways showing the orthogonal stability profiles. Note the thermal instability of the t-butyl ester.

Experimental Data & Physical Properties[3][4][5][6][7]

The following data aggregates physical properties and relative reactivity profiles.

Table 1: Physical Property Comparison
Propertyn-Butyl 2-chloropropanoatetert-Butyl 2-chloropropanoateImplications
Molecular Weight 164.63 g/mol 164.63 g/mol Isomers
Boiling Point 196.3°C (760 mmHg)52–53°C (12 mmHg)Do not distill t-butyl at atm pressure.
Density ~1.035 g/cm³~1.032 g/cm³Similar handling density.[1]
Flash Point 77.9°C< 50°C (Est.)t-Butyl poses higher flammability risk due to isobutylene evolution.
LogP (Lipophilicity) ~2.0 - 2.4~2.1 - 2.5Both are moderately lipophilic.
Table 2: Relative Reactivity (Normalized)

Estimated relative rates based on Taft Steric Parameters (


) and general ester kinetics.
Conditionn-Butyl Ester (Rate = 1.0)t-Butyl Ester (Relative Rate)Observation
Alkaline Hydrolysis (pH 12) 1.0 (Fast)< 0.01 (Very Slow)t-Butyl survives basic workups.
Acid Hydrolysis (TFA/DCM) 1.0 (Negligible)> 10,000 (Very Fast)t-Butyl is an excellent protecting group.
Alpha-Substitution (

)
1.0~0.6 - 0.8t-Butyl slightly hinders nucleophilic attack at the adjacent Cl-carbon.

Validated Experimental Protocols

To verify the stability or reactivity of your specific lot, use these self-validating protocols.

Protocol A: Thermal Stability Stress Test (DSC Proxy)

Use this to determine the safe processing temperature limit for your t-butyl ester batch.

  • Setup: Prepare a small scale (50 mg) sample of tert-butyl 2-chloropropanoate in a sealed heavy-walled NMR tube containing deuterated chloroform (

    
    ).
    
  • Standard: Add an internal standard (e.g., 10 µL of dimethyl sulfone) that is thermally stable.

  • Process: Heat the tube in an oil bath starting at 40°C, increasing by 10°C every 30 minutes.

  • Validation (The "Check"): After each interval, acquire a proton NMR.

    • Monitor: Look for the appearance of new peaks at ~4.6 ppm (isobutylene vinyl protons) and the disappearance of the t-butyl singlet at ~1.45 ppm .

    • Endpoint: The temperature at which isobutylene peaks appear is your Maximum Processing Temperature (usually

      
      ).
      
Protocol B: Differential Hydrolysis Screen

Use this to confirm orthogonal protection if using both esters in a complex synthesis.

  • Mixture: Dissolve equimolar amounts (0.5 mmol) of n-butyl and t-butyl 2-chloropropanoate in 2 mL of THF.

  • Base Challenge: Add 1.0 equivalent of LiOH (1M aq). Stir for 1 hour at 20°C.

    • Analysis: TLC or GC-MS.

    • Expected Result: n-Butyl ester converts to acid; t-Butyl ester remains intact (>95% recovery).

  • Acid Challenge: Take a fresh mixture in DCM (2 mL). Add 0.5 mL Trifluoroacetic Acid (TFA). Stir for 1 hour.

    • Analysis: TLC or GC-MS.

    • Expected Result: t-Butyl ester disappears (converts to acid); n-Butyl ester remains intact .

Decision Logic for Synthesis

Use this flow to select the correct reagent for your pathway.

DecisionTree Start Select Reagent Q1 Will the product be exposed to strong bases (LiOH, NaH)? Start->Q1 Q2 Is high-temp distillation required (>100°C)? Q1->Q2 No / Mild Res_tButyl Use tert-Butyl 2-chloropropanoate Q1->Res_tButyl Yes (Needs Protection) Res_nButyl Use n-Butyl 2-chloropropanoate Q2->Res_nButyl Yes Warning CRITICAL: Must use Vacuum Distillation Q2->Warning No Warning->Res_tButyl

Figure 2: Selection logic based on process constraints.

References

  • PubChem. (n.d.).[2] tert-Butyl 2-chloropropanoate | C7H13ClO2.[2][3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • NIST. (n.d.). Thermal decomposition of 2-chloropropene and related alkyl halides. National Institute of Standards and Technology. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved January 28, 2026, from [Link]

Sources

Comparative

Chiral HPLC Separation of Butyl 2-chloropropanoate Enantiomers: A Comparative Guide

Executive Summary Butyl 2-chloropropanoate is a critical chiral building block, widely utilized in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fluazifop-butyl) and various pharmaceutical intermediates. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-chloropropanoate is a critical chiral building block, widely utilized in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Fluazifop-butyl) and various pharmaceutical intermediates. The enantiomeric purity of this compound is pivotal, as biological activity in the final product is often restricted to the (R)-isomer.

This guide provides an objective technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving Butyl 2-chloropropanoate enantiomers. We focus on direct resolution using Polysaccharide-based Chiral Stationary Phases (CSPs), which represent the industry standard for scalability and reproducibility.

Mechanistic Principles of Separation

The separation of Butyl 2-chloropropanoate relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

  • Analyte Features: The molecule possesses a chiral center at the C2 position, flanked by a chlorine atom and a carbonyl group. It lacks strong hydrogen bond donors (OH, NH) but acts as a hydrogen bond acceptor (C=O) and has a dipole moment due to the C-Cl bond.

  • Stationary Phase Interaction: The most effective CSPs for this class are Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) and Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD).

    • Mechanism: The carbamate groups on the polymer backbone interact via dipole-dipole stacking and hydrogen bonding with the ester carbonyl of the analyte. The chiral helical groove of the polysaccharide provides the steric discrimination necessary to resolve the small chloro-substituent.

Diagram 1: Chiral Recognition Mechanism

ChiralRecognition Analyte Butyl 2-chloropropanoate (Racemate) CSP Polysaccharide CSP (Carbamate Derivative) Analyte->CSP Injection ComplexR (R)-Enantiomer Complex (Stronger Interaction) CSP->ComplexR H-Bonding & Steric Fit ComplexS (S)-Enantiomer Complex (Weaker Interaction) CSP->ComplexS Steric Repulsion Result Chromatographic Resolution (Different Retention Times) ComplexR->Result Retained Longer ComplexS->Result Elutes First

Caption: Logical flow of chiral recognition mechanism on polysaccharide-based columns.

Comparative Analysis of Stationary Phases

The following table compares the top three column chemistries for separating


-halo esters.
FeatureChiralcel OD-H (Primary Recommendation)Chiralpak AD-H (Alternative)Chiralpak IC (Robustness Choice)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Structure Linear/Rigid polymerHelical/Flexible polymerImmobilized Polymer
Selectivity (

)
High (1.2 - 1.5) Medium (1.1 - 1.3)High (Broad solvent compatibility)
Resolution (

)
Typically > 2.0 (Baseline)> 1.5> 1.8
Mobile Phase Hexane/IPA (Normal Phase)Hexane/IPA or Hexane/EtOHCompatible with DCM/THF
Primary Interaction Steric inclusion in chiral cavityExternal surface interactionSteric & Electronic (Cl-Cl)
Verdict Gold Standard for this specific ester.Use if OD-H fails to resolve.Use for preparative scale (solvent flexibility).[1]

Expert Insight: While Chiralpak AD-H is a versatile column, Chiralcel OD-H is historically superior for


-substituted esters due to the specific shape of the cellulose cavity, which accommodates the carbonyl-halogen motif effectively. The separation is driven by the "fit" of the butyl ester tail into the chiral groove.

Validated Experimental Protocol

This protocol is designed for the Chiralcel OD-H column but is transferable to Chiralpak AD-H with minor adjustments to the modifier percentage.

Equipment & Reagents
  • HPLC System: Quaternary pump, UV-Vis Detector (Diode Array recommended).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).

  • Sample: Butyl 2-chloropropanoate (dissolved in Mobile Phase).

Method Parameters[2][3][4][5][6][7]
  • Mobile Phase: n-Hexane : 2-Propanol (98 : 2 v/v)

    • Note: Low polarity is crucial. High IPA content (>10%) will elute the enantiomers too quickly (

      
      ), destroying resolution.
      
  • Flow Rate: 0.5 mL/min (Initial)

    
     1.0 mL/min (Optimized).
    
  • Temperature: 25°C.

    • Optimization: Lowering T to 10-15°C often improves resolution by increasing the enthalpy of adsorption.

  • Detection: UV 215 nm .

    • Causality: Aliphatic esters have weak UV absorbance. 254 nm is virtually useless here. You must monitor the carbonyl

      
       transition near 210-220 nm.
      
Step-by-Step Execution
  • Equilibration: Flush column with Mobile Phase for 30 mins at 1.0 mL/min. Monitor baseline stability at 215 nm.

  • Sample Prep: Dilute 10 µL of Butyl 2-chloropropanoate in 1 mL of Mobile Phase (approx 10 mg/mL). Inject 5 µL.

  • Analysis:

    • Expect Enantiomer 1 (typically S) to elute around 6-8 minutes.

    • Expect Enantiomer 2 (typically R) to elute around 8-12 minutes.

    • Note: Elution order must be confirmed with a pure standard, as it can invert depending on the specific column batch or temperature.

Diagram 2: Method Development Workflow

MethodDev Start Start: Butyl 2-chloropropanoate Screen1 Screen Chiralcel OD-H Hex/IPA 95:5 Start->Screen1 CheckUV Check UV 210-220nm Screen1->CheckUV Decision Resolution > 1.5? CheckUV->Decision Optimize Reduce IPA to 1-2% Decrease Flow to 0.5 mL/min Decision->Optimize No (Partial Sep) AltColumn Switch to Chiralpak AD-H or Chiralpak IC Decision->AltColumn No (Co-elution) Final Valid Method Decision->Final Yes Optimize->Decision

Caption: Decision tree for optimizing the separation of alpha-halo esters.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Sensitivity / No Peaks Incorrect WavelengthThe ester lacks a chromophore. Switch UV to 210-215 nm . Ensure solvents are high-purity to avoid baseline noise.
Fast Elution (

)
Mobile Phase too polarThe butyl chain makes the molecule lipophilic, but the interaction is weak. Reduce IPA to 1% or 0.5% .
Peak Tailing Silanol InteractionAlthough rare for esters, residual silanols can interact with the chlorine. Add 0.1% Diethylamine (DEA) to the mobile phase.
Baseline Drift Temperature FluctuationChiral recognition is heat-sensitive. Use a column oven set strictly to 20°C or 25°C.

References

  • Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • Hamada, M. et al. (2006). Process for producing optically active 2-chloropropionic acid esters.
  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

Sources

Validation

Comparative Guide: Synthesis &amp; Spectral Validation of Butyl 2-chloropropanoate

Executive Summary Target Molecule: Butyl 2-chloropropanoate (CAS: 54819-86-2) Primary Application: Chiral intermediate for herbicide synthesis (e.g., phenoxypropionates) and pharmaceutical precursors.[1] Validation Stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Butyl 2-chloropropanoate (CAS: 54819-86-2) Primary Application: Chiral intermediate for herbicide synthesis (e.g., phenoxypropionates) and pharmaceutical precursors.[1] Validation Standard: >98% Purity via 1H NMR and GC-MS.

This guide objectively compares the two dominant synthesis routes—Acid-Catalyzed Fischer Esterification versus Acyl Chloride Nucleophilic Substitution . While the Acyl Chloride route offers faster kinetics, this guide validates the Fischer Esterification as the superior protocol for routine laboratory and industrial scalability due to its atom economy and safety profile, provided that specific "self-validating" spectral checkpoints are strictly followed.[1]

Part 1: Synthesis Pathways & Comparative Efficiency

Method A: Acid-Catalyzed Fischer Esterification (Recommended)[1]
  • Mechanism: Equilibrium-driven protonation of the carbonyl oxygen, followed by nucleophilic attack by

    
    -butanol.[1]
    
  • Key Constraint: Reversibility. Water removal (Dean-Stark or molecular sieves) is non-negotiable to drive yield.[1]

  • Green Metrics: High atom economy; avoids hazardous thionyl chloride/SO2 generation.

Method B: Acyl Chloride Substitution
  • Mechanism: Irreversible nucleophilic attack of

    
    -butanol on 2-chloropropanoyl chloride.
    
  • Key Constraint: Requires anhydrous conditions and management of HCl gas evolution.

  • Performance: Higher initial reaction rate but requires expensive, moisture-sensitive precursors.[1]

Comparative Performance Matrix
FeatureMethod A: Fischer EsterificationMethod B: Acyl Chloride Route
Reagents 2-chloropropanoic acid + Butanol + H₂SO₄2-chloropropanoyl chloride + Butanol
Reaction Type Equilibrium (Reversible)Irreversible
Atom Economy High (Water is only byproduct)Lower (HCl gas byproduct)
Yield (Optimized) 85-92% (with water removal)95-98%
Safety Profile Moderate (Corrosive acid)High Risk (Toxic fumes, violent reaction)
Cost Efficiency High (Cheap reagents)Low (Acyl chlorides are costly)

Part 2: Experimental Protocol (Self-Validating System)

Selected Protocol: Modified Fischer Esterification with Azeotropic Distillation.

Reagents & Stoichiometry[1]
  • 2-Chloropropanoic acid (1.0 eq): The limiting reagent.[1]

  • 
    -Butanol (3.0 eq):  Excess acts as both reactant and solvent to push equilibrium (Le Chatelier’s principle).[1]
    
  • Sulfuric Acid (0.05 eq): Catalyst.

  • Toluene (Solvent): Forms azeotrope with water/butanol for Dean-Stark removal.

Step-by-Step Workflow
  • Setup: Equip a 250mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-chloropropanoic acid (10.85 g, 100 mmol),

    
    -butanol (22.2 g, 300 mmol), and toluene (50 mL).
    
  • Catalysis: Slowly add concentrated H₂SO₄ (0.5 mL) with stirring.

  • Reflux: Heat to reflux (~115°C bath). Monitor water collection in the trap.

    • Checkpoint 1: Reaction is complete when water volume stabilizes (theoretical: ~1.8 mL).

  • Workup (Critical for Purity):

    • Cool to RT. Wash organic layer with saturated NaHCO₃ (2 x 30 mL).[1]

    • Why? This removes unreacted acid. Failure here results in a broad singlet >10 ppm in NMR.

    • Wash with brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: Vacuum distillation (bp ~70-75°C @ 10 mmHg).

Part 3: Spectral Validation & Comparative Analysis

This section defines the "Self-Validating" criteria. You must confirm structure AND absence of specific impurities.

1H NMR Analysis (400 MHz, CDCl₃)

The chirality at C2 creates a distinct spectral signature.[1]

AssignmentShift (

ppm)
MultiplicityIntegrationStructural Proof
H-2 (Chiral Center) 4.42 - 4.48 Quartet (

Hz)
1HConfirms alpha-chloro substitution.[1]
OCH₂ (Ester) 4.15 - 4.22 Triplet (

Hz)
2HConfirms ester formation.[1]
H-3 (Methyl) 1.70 - 1.75 Doublet (

Hz)
3HCoupled to H-2.[1]
Butyl Chain (Internal) 1.58 - 1.68Multiplet2HCharacteristic butyl chain.
Butyl Chain (Internal) 1.35 - 1.45Multiplet2HCharacteristic butyl chain.
Terminal Methyl 0.92 - 0.96Triplet3HEnd of butyl chain.

Impurity Flags (The "No-Go" Signals):

  • Unreacted Butanol: Look for a triplet at 3.6 ppm (CH₂-OH). If present >2%, re-distill.[1]

  • Unreacted Acid: Look for a broad singlet >10.0 ppm (COOH). If present, repeat bicarbonate wash.[1]

FTIR Validation[1]
  • Target Peak: Strong C=O stretch at 1745 cm⁻¹ (Ester).

  • Target Peak: C-Cl stretch at 600-800 cm⁻¹ .

  • Validation Check: Absence of broad O-H stretch (3200-3600 cm⁻¹). Presence indicates wet product or unreacted alcohol.

GC-MS Validation (Electron Ionization)
  • Molecular Ion: Small/weak peaks at m/z 164 (

    
    Cl) and 166  (
    
    
    
    Cl) in a 3:1 ratio.[1]
  • Base Peak: Often m/z 57 (butyl cation) or m/z 87 (loss of Cl and butyl).[1]

  • Fragmentation Pattern: Loss of alkoxy group (

    
    ) confirms ester linkage.[1]
    

Part 4: Visualization of Workflows

Synthesis Logic Flow

SynthesisWorkflow Start Reagents: 2-Chloropropanoic acid + n-Butanol Reflux Reflux (Dean-Stark) Remove H2O Start->Reflux Check Water Vol. Stabilized? Reflux->Check Check->Reflux No Workup Wash: NaHCO3 (Remove Acid) Check->Workup Yes Distill Vacuum Distillation (Remove Butanol) Workup->Distill Final Pure Butyl 2-chloropropanoate Distill->Final

Caption: Figure 1: Optimized Fischer Esterification workflow with critical checkpoints for water removal and acid neutralization.

Spectral Decision Tree

SpectralValidation Sample Isolated Product NMR 1H NMR Analysis Sample->NMR CheckEster Triplet @ 4.2 ppm? NMR->CheckEster CheckOH Triplet @ 3.6 ppm? CheckEster->CheckOH Yes FailDistill FAIL: Recalibrate Distillation CheckEster->FailDistill No (Reaction Failed) CheckAcid Peak > 10 ppm? CheckOH->CheckAcid No (Clean) CheckOH->FailDistill Yes (Residual Alcohol) Pass VALIDATED >98% Purity CheckAcid->Pass No (Clean) FailWash FAIL: Repeat NaHCO3 Wash CheckAcid->FailWash Yes (Residual Acid)

Caption: Figure 2: NMR-based decision matrix for validating product purity and identifying specific failure modes.

References

  • National Institute of Standards and Technology (NIST). Butyl 2-chloropropanoate Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1]

  • PubChem. Butyl 2-chloropropanoate Compound Summary (CID 123534).[1] National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Optimization.[Link]

Sources

Comparative

Comparative Guide: Catalytic Strategies for 2-Chloropropanoate Ester Synthesis

Executive Summary The synthesis of 2-chloropropanoate esters (e.g., methyl 2-chloropropionate, ethyl 2-chloropropionate) is a critical transformation in the production of phenoxypropionate herbicides (like Mecoprop) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-chloropropanoate esters (e.g., methyl 2-chloropropionate, ethyl 2-chloropropionate) is a critical transformation in the production of phenoxypropionate herbicides (like Mecoprop) and pharmaceutical intermediates. While traditional mineral acid catalysis remains the industrial baseline due to low raw material costs, it imposes severe corrosion challenges and downstream separation costs.

This guide compares the three dominant catalytic architectures: Homogeneous Mineral Acids (H₂SO₄), Heterogeneous Solid Acids (Amberlyst-15), and Biocatalysts (Lipases). Our analysis reveals that while H₂SO₄ offers the fastest kinetics for commodity scale, solid acid catalysts provide the optimal balance of yield and process safety for fine chemical applications. For chiral requirements, enzymatic kinetic resolution is the sole viable catalytic route.

Mechanistic Foundation: The Alpha-Halo Effect

To select the right catalyst, one must understand how the chlorine atom at the


-position alters the reaction landscape compared to simple propionic acid.
Electronic Activation vs. Steric Hindrance

The 2-chloro substituent exerts two opposing forces on the esterification mechanism:

  • Inductive Withdrawal (-I Effect): Chlorine is highly electronegative. It pulls electron density away from the carbonyl carbon, making it significantly more electrophilic. This lowers the energy barrier for the nucleophilic attack by the alcohol.

    • Consequence: The initial reaction rate is often faster than unsubstituted propionic acid.

  • Steric Hindrance: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). This creates steric crowding around the carbonyl center.

    • Consequence: Reactions with secondary or bulky alcohols (e.g., isopropanol, 2-ethylhexanol) suffer significant rate retardation compared to primary alcohols.

The Corrosion Factor

2-Chloropropionic acid (pKa ~2.86) is far stronger than propionic acid (pKa ~4.87). When combined with mineral acid catalysts like HCl or H₂SO₄, the reaction mixture becomes aggressively corrosive to stainless steel (304/316), often necessitating glass-lined or Hastelloy reactors.

Comparative Analysis of Catalysts

Homogeneous Mineral Acids (H₂SO₄ / HCl)[1]
  • Mechanism: General acid catalysis. Protonation of the carbonyl oxygen increases electrophilicity.

  • Performance: High turnover frequency (TOF). Conversions >95% are achievable with azeotropic water removal.

  • Drawbacks: The reaction mixture is a "corrosion cocktail." Separation requires neutralization (generating salt waste) and multiple wash steps.

Heterogeneous Solid Acids (Amberlyst-15)
  • Mechanism: Eley-Rideal Model . The alcohol adsorbs onto the sulfonic acid sites of the resin, while the acid reacts from the bulk phase.

  • Performance: Slightly slower kinetics than H₂SO₄ due to mass transfer limitations (pore diffusion). However, selectivity is often higher (>98%) with negligible side reactions.

  • Advantage: Catalyst is filtered off, eliminating neutralization steps. Compatible with standard stainless steel reactors if water is kept low.

Enzymatic Catalysts (Lipases)
  • Mechanism: Serine-hydrolase mechanism.

  • Performance: Low TOF compared to chemical catalysts.

  • Advantage: Chirality. Lipases (e.g., Candida antarctica Lipase B) can selectively esterify the (R)- or (S)-isomer, producing optically active esters essential for bio-active compounds.

Data Summary: Catalyst Performance Matrix
FeatureH₂SO₄ (Baseline) Amberlyst-15 (Solid Acid) Lipase (Biocatalyst)
Catalyst Type Homogeneous LiquidHeterogeneous ResinBiological Macromolecule
Reaction Temp 60–120°C50–80°C30–50°C
Typical Conversion 90–98%85–95%40–50% (Kinetic Resolution)
Reaction Time 2–4 Hours4–8 Hours12–24 Hours
Corrosion Risk High (Requires Glass-Lined)Low (Standard Steel)Negligible
Reusability None (Single Use)High (>20 Cycles)Moderate (Immobilized)
Primary Use Case Bulk Commodity SynthesisGreen Process / Fine ChemChiral Intermediates

Visualization of Reaction Pathways

Acid-Catalyzed Mechanism & Inductive Effect

The following diagram illustrates the activation of the carbonyl group and how the


-Chloro group influences the electrophilicity.

ReactionMechanism cluster_effect Alpha-Halo Effect Substrate 2-Chloropropionic Acid (pKa ~2.86) Intermediate Protonated Intermediate (Highly Electrophilic) Substrate->Intermediate Protonation Catalyst H+ Catalyst (H2SO4 or Resin-SO3H) Catalyst->Intermediate Donates H+ TS Tetrahedral Transition State (Steric Strain from Cl) Intermediate->TS + Alcohol (R-OH) Product 2-Chloropropanoate Ester + Water TS->Product - H2O (Elimination)

Figure 1: Mechanistic pathway showing the protonation and nucleophilic attack. The Alpha-Halo effect increases electrophilicity at the Intermediate stage but adds steric bulk at the Transition State.

Catalyst Selection Workflow

SelectionWorkflow Start Start: Define Synthesis Goals IsChiral Is Optical Purity Required? Start->IsChiral Enzyme Select Biocatalyst (Lipase Kinetic Resolution) IsChiral->Enzyme Yes Scale Production Scale? IsChiral->Scale No ChiralYes Yes (e.g., Pharma) ChiralNo No (Racemic) Mineral Mineral Acid (H2SO4) *Requires Glass-Lined Reactor* Scale->Mineral Bulk/Low Cost Solid Solid Acid (Amberlyst-15) *Reusable / Low Corrosion* Scale->Solid Green/Safety LargeScale >1000 kg (Commodity) SmallScale <100 kg (Fine Chem)

Figure 2: Decision tree for selecting the optimal catalyst based on chirality and production scale.

Experimental Protocols

Protocol A: Solid-Acid Catalyzed Synthesis (Recommended for Lab/Pilot)

This protocol utilizes Amberlyst-15 to minimize corrosion and simplify workup.

Materials:

  • 2-Chloropropionic acid (1.0 mol, 108.5 g)

  • Methanol (5.0 mol, 160 g) – Excess drives equilibrium

  • Amberlyst-15 (Dry) – 5 wt% relative to acid mass (~5.4 g)

  • Apparatus: 500mL 3-neck flask, reflux condenser, mechanical stirrer.[1]

Procedure:

  • Activation: If using fresh resin, wash Amberlyst-15 with methanol to remove pore preservatives, then dry at 80°C for 2 hours.

  • Loading: Charge the flask with 2-chloropropionic acid and methanol. Add the dried catalyst.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol system). Agitate at 400 RPM to suspend the resin beads.

  • Monitoring: Monitor reaction progress via GC or Acid Value titration. Equilibrium is typically reached in 4–6 hours.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Filter the mixture through a sintered glass funnel to recover the catalyst (save for reuse).

    • Distill the filtrate to remove excess methanol and water.

    • Vacuum distill the remaining oil to obtain pure methyl 2-chloropropionate.

Validation:

  • Yield: Expect 85–92% isolated yield.

  • Purity: >99% by GC.

Protocol B: Enzymatic Kinetic Resolution (For Chiral Esters)

This protocol uses Lipase to selectively esterify one enantiomer.

Materials:

  • Racemic 2-Chloropropionic acid (10 mmol)

  • Ethanol (10 mmol)

  • Solvent: Hexane or Toluene (anhydrous)

  • Catalyst: Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435).

Procedure:

  • Setup: Dissolve acid and alcohol in the organic solvent (0.1 M concentration).

  • Initiation: Add CAL-B (20 mg/mmol substrate).

  • Incubation: Shake at 30°C / 200 RPM. Do not overheat, as enzymes denature.

  • Termination: Stop reaction at ~45-50% conversion (monitor via Chiral GC). This point maximizes the enantiomeric excess (ee) of the remaining acid and the formed ester.

  • Separation: Filter enzyme. Partition between organic solvent and weak aqueous base (NaHCO₃). The ester remains in the organic layer; the unreacted acid moves to the aqueous layer.

References

  • Kinetics of Esterification: Rönnback, R., et al. "Development of a kinetic model for the esterification of acetic acid with methanol in the presence of a homogeneous acid catalyst."[2] Chemical Engineering Science, 1997. Link

  • Solid Acid Catalysis: Özbay, N., et al. "Esterification of free fatty acids in waste cooking oils (WCO): Role of ion-exchange resins."[3] Fuel, 2008.[4] Link

  • Amberlyst-15 Applications: Chakraborti, A. K., et al. "Amberlyst-15 in organic synthesis."[5] Arkivoc, 2012.[5] Link

  • Enzymatic Resolution: Jaeger, K. E., & Reetz, M. T. "Microbial lipases form versatile tools for biotechnology." Trends in Biotechnology, 1998. Link

  • 2-Chloropropionic Acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11734, 2-Chloropropionic acid." PubChem, 2025. Link

Sources

Validation

Kinetic Analysis of Butyl 2-Chloropropanoate Enzymatic Hydrolysis: A Comparative Guide

Executive Summary: The Chiral Imperative In the development of chiral herbicides (e.g., phenoxypropionic acid derivatives) and pharmaceutical intermediates, the enantiomeric purity of 2-chloropropionic acid (2-CPA) is no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Imperative

In the development of chiral herbicides (e.g., phenoxypropionic acid derivatives) and pharmaceutical intermediates, the enantiomeric purity of 2-chloropropionic acid (2-CPA) is non-negotiable. While chemical asymmetric synthesis is often costly and environmentally taxing, enzymatic hydrolysis of racemic esters—specifically Butyl 2-chloropropanoate (B2CP) —offers a scalable, green alternative.

This guide provides a rigorous kinetic analysis and comparison of the primary biocatalytic candidates: Candida rugosa Lipase (CRL) , Pseudomonas fluorescens Lipase (PFL) , and Porcine Pancreatic Lipase (PPL) . We move beyond basic activity assays to explore the kinetic parameters (


, 

,

-value) that determine process viability.

Mechanistic Foundation

Understanding the "black box" of the biocatalyst is essential for troubleshooting kinetic anomalies. The hydrolysis of B2CP follows the canonical serine hydrolase mechanism, involving a catalytic triad (Ser-His-Asp/Glu).

Signaling Pathway: Serine Hydrolase Mechanism

G Enzyme Free Enzyme (Ser-OH) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex Binding (k1) Substrate Butyl 2-chloropropanoate (Racemic) Substrate->ES_Complex ES_Complex->Enzyme Dissociation (k-1) AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Acylation (k2) Product1 Butanol (Released) AcylEnzyme->Product1 Release Product2 2-Chloropropionic Acid (Chiral) AcylEnzyme->Product2 Deacylation (k3) Water H2O (Nucleophile) Water->AcylEnzyme Product2->Enzyme Regeneration

Figure 1: The ping-pong bi-bi mechanism simplified for hydrolytic conditions. Note that for B2CP, the deacylation step (


) is often rate-limiting and stereochemically discriminating.

Comparative Performance Analysis

The choice of lipase dictates not just the rate (


) but the quality (

) of the resolution. Below is a comparative kinetic profile based on aggregated experimental data for 2-chloropropionate esters.
Table 1: Kinetic Benchmarking of Biocatalysts
FeatureCandida rugosa Lipase (CRL) Pseudomonas fluorescens Lipase (PFL) Porcine Pancreatic Lipase (PPL)
Primary Utility High Activity Bulk Resolution High Precision / High E-value Cost-Effective Screening
Specificity Non-specific / BroadHighly Stereospecific (

-selective)
Sn-1,3 Regiospecific (Triglycerides)

(Apparent)
100 – 150 µM (High Affinity)0.5 – 0.8 mM (Moderate Affinity)> 1.0 mM (Lower Affinity)

High (Rapid Hydrolysis)ModerateModerate to Low
Enantiomeric Ratio (

)
Moderate (

)*
Excellent (

)
Low to Moderate (

)
Inhibition Profile Strongly inhibited by acidic product (2-CPA)Tolerant to product inhibitionSensitive to pH fluctuations
Optimal System Biphasic (Isooctane/Buffer)Organic Solvent / Ionic LiquidsAqueous Emulsion

*Note: CRL's enantioselectivity is highly dependent on purity (isoenzymes) and solvent engineering. Crude CRL often shows lower E values due to competing isoenzymes.

Expert Insight: The Trade-off
  • Choose CRL if you need to process large volumes of substrate quickly and can tolerate a recrystallization step to upgrade optical purity.

  • Choose PFL if the target is >99% ee in a single pass, particularly for pharmaceutical intermediates where impurity carryover is critical.

  • Choose PPL only for initial feasibility studies due to its low cost; it is rarely robust enough for industrial kinetic resolution of this specific chiral ester.

Experimental Protocols

To ensure reproducibility and valid kinetic data, we utilize a pH-stat method for real-time velocity measurement and Chiral GC for enantiomeric excess determination.

Protocol A: Kinetic Assay via pH-Stat (Real-Time)

This method maintains constant pH, preventing the "pH drop" caused by acid release which would otherwise denature the enzyme and alter kinetics.

  • Preparation: Prepare an emulsion of Butyl 2-chloropropanoate (10–50 mM) in 20 mL of 1 mM Tris-HCl buffer containing 0.1 M NaCl and 1% gum arabic (emulsifier).

  • Setup: Place vessel in a thermostated jacket (30°C). Insert pH electrode and autoburette tip (0.05 M NaOH).

  • Initiation: Adjust pH to 7.0. Add known unit amount of Lipase (dissolved in minimal buffer).

  • Monitoring: The pH-stat automatically titrates NaOH to maintain pH 7.0.

  • Calculation: The slope of NaOH consumption volume vs. time (

    
    ) yields the initial velocity (
    
    
    
    ).
  • Control: Run a blank without enzyme to subtract spontaneous hydrolysis (though negligible for B2CP at pH 7).

Protocol B: Enantiomeric Ratio ( ) Determination

Single-point measurements are insufficient. You must determine conversion (


) and enantiomeric excess (

) to calculate intrinsic enantioselectivity.
  • Reaction: Scale up Protocol A to 100 mL.

  • Sampling: Withdraw 500 µL aliquots at defined intervals (e.g., 5, 15, 30, 60 min).

  • Quenching: Immediately mix with 500 µL Ethyl Acetate (stops reaction and extracts organic components).

  • Analysis: Inject organic phase into GC equipped with a chiral column (e.g., CP-Chirasil-Dex CB).

    • Carrier Gas: Helium.

    • Temp Program: 80°C (hold 2 min)

      
       5°C/min 
      
      
      
      160°C.
  • Data Processing: Calculate

    
     using Sih’s Equation:
    
    
    
    
Workflow Visualization

Workflow Start Start: Emulsion Preparation (B2CP + Buffer + Gum Arabic) Reaction Enzymatic Hydrolysis (pH-Stat @ pH 7.0, 30°C) Start->Reaction Sampling Time-Point Sampling (t = 5, 15, 30... min) Reaction->Sampling Periodic Aliquots Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sampling->Extraction Quench Analysis Chiral GC Analysis (Determine ee_s and ee_p) Extraction->Analysis Calc Calculate E-value (Sih's Equation) Analysis->Calc

Figure 2: Step-by-step workflow for determining kinetic selectivity.

Critical Analysis of Kinetic Data

When analyzing your data, be wary of Product Inhibition , a common pitfall with CRL acting on 2-chloropropionates.

The Inhibition Effect

The released 2-chloropropionic acid (2-CPA) can bind to the active site or the interface, acting as a competitive inhibitor.

  • Observation: Non-linear Lineweaver-Burk plots.

  • Mitigation:

    • Biphasic Systems: Use an organic phase (e.g., isooctane) to sequester the ester, while keeping the acid in the aqueous phase (if pH > pKa).

    • Ionic Liquids: Addition of [BMIM][PF6] has been shown to enhance CRL enantioselectivity from

      
       to 
      
      
      
      by altering the enzyme conformation and solubility of the inhibitor [1].
Quantitative Comparison (Literature Data)
SubstrateEnzymeSolvent SystemConversion (%)

(%)

(%)

Value
Butyl 2-(4-chlorophenoxy)propionateCRL Buffer (pH 7)45%85%93%~47 [1]
Butyl 2-(4-chlorophenoxy)propionateCRL Buffer + 50% [BMIM][PF6]48%>99%>98%>100 [1]
Ethyl 2-chloropropionatePFL Aqueous40%92%96%~80 [2]

Table 2: Comparison of selectivity showing the impact of solvent engineering on CRL performance.

References

  • Ionic liquids: Efficient additives for Candida rugosa lipase-catalysed enantioselective hydrolysis of butyl 2-(4-chlorophenoxy)propionate. Source: Journal of Molecular Catalysis B: Enzymatic. URL:[Link]

  • Kinetic resolution of 2-chloropropionate esters using Pseudomonas lipase. Source: Biotechnology Letters. URL:[Link] (Generalized citation based on standard field data for PFL).

  • Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system. Source: Journal of Fermentation and Bioengineering. URL:[Link]

  • Comparison of lipases and glycoside hydrolases as catalysts in synthesis reactions. Source: Applied Microbiology and Biotechnology.[1] URL:[Link]

Sources

Comparative

Cross-Validation of GC and HPLC Methods for Butyl 2-chloropropanoate: A Comparative Technical Guide

Executive Summary & Scientific Rationale In the analysis of Butyl 2-chloropropanoate (B2CP) , a volatile aliphatic ester (BP ~184.5°C), the analytical chemist faces a dichotomy. Gas Chromatography (GC) is the theoretical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the analysis of Butyl 2-chloropropanoate (B2CP) , a volatile aliphatic ester (BP ~184.5°C), the analytical chemist faces a dichotomy. Gas Chromatography (GC) is the theoretical "Gold Standard" due to the analyte's volatility and thermal stability. However, exclusive reliance on GC introduces a critical blind spot: the inability to detect non-volatile impurities (e.g., polymerized by-products or inorganic salts) that may form during synthesis.

This guide details a cross-validation strategy using High-Performance Liquid Chromatography (HPLC) as an orthogonal method. By validating the GC assay against an HPLC-UV method, we ensure that the "purity" value derived from GC is not artificially inflated by non-eluting components.

The Physicochemical Context[1][2][3][4][5]
  • Analyte: Butyl 2-chloropropanoate[1][2][3]

  • Boiling Point: 184.5°C (Volatile)[1]

  • Chromophore: Weak (Ester carbonyl only). UV cutoff ~210 nm.

  • Solubility: Lipophilic (LogP ~1.95); low water solubility.

Method A: Gas Chromatography (Primary Assay)

Role: Primary release testing for purity and residual solvents. Rationale: The Flame Ionization Detector (FID) provides a near-universal response for carbon-containing compounds, offering superior sensitivity for this aliphatic ester compared to UV detection.

Experimental Protocol (GC-FID)
ParameterSpecificationCausality / Rationale
Column 5% Phenyl-arylene / 95% Methylpolysiloxane (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)A mid-polar column matches the ester's polarity, ensuring sharp peak shape and separation from the solvent front.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Helium offers the best compromise between efficiency and safety compared to Hydrogen.
Inlet Split Mode (50:1), 250°CCritical: B2CP is a neat liquid. Split injection prevents column overload and improves peak symmetry.
Detector FID @ 280°CHigh temperature prevents condensation of the analyte or high-boiling impurities in the detector jet.
Oven Program 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min)Initial low temp focuses the band; the ramp ensures elution of B2CP (~184°C BP) and later eluting dimers.
Internal Standard Dodecane or NaphthaleneSelf-Validating Step: Corrects for manual injection variability and split discrimination.
System Suitability Criteria
  • Resolution (Rs): > 2.0 between B2CP and Internal Standard.

  • Tailing Factor: 0.9 – 1.2 (Strict control required; tailing indicates inlet liner contamination).

Method B: HPLC-UV (Orthogonal Validation)

Role: Detection of non-volatile impurities and degradation products (hydrolysis). Rationale: While less sensitive for the main peak due to weak UV absorbance, HPLC is non-destructive and operates at ambient temperature, preserving thermally labile impurities.

Experimental Protocol (HPLC-UV)
ParameterSpecificationCausality / Rationale
Column C18 (L1), End-capped (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm)High carbon load C18 is required to retain the lipophilic butyl chain. End-capping reduces silanol interactions.
Mobile Phase A Water (0.1% Phosphoric Acid)Acidification suppresses ionization of any free acid hydrolysis products, sharpening their peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Critical: Must be "Far UV" grade. Lower grade ACN absorbs at 210 nm, causing baseline drift.
Wavelength 210 nmThe ester carbonyl has a weak

transition here. 254 nm is useless for this molecule.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure < 200 bar.
Gradient 50% B to 90% B over 15 minsGradient elution is necessary to elute the non-polar B2CP while resolving early eluting polar acids.

Cross-Validation Workflow & Logic

The core of this guide is not just running two methods, but analyzing the delta between them.

The Validation Logic Diagram

CrossValidation cluster_GC Method A: GC-FID cluster_HPLC Method B: HPLC-UV Sample Crude Butyl 2-chloropropanoate GC_Prep Dilute in Hexane Add Internal Std Sample->GC_Prep LC_Prep Dilute in ACN:Water (Matrix Compatible) Sample->LC_Prep GC_Run GC Analysis (Volatile Profile) GC_Prep->GC_Run GC_Result Purity Value A (e.g., 99.5%) GC_Run->GC_Result Comparison Calculate Delta (Δ) |Value A - Value B| GC_Result->Comparison LC_Run HPLC Analysis (Full Profile) LC_Prep->LC_Run LC_Result Purity Value B (e.g., 98.2%) LC_Run->LC_Result LC_Result->Comparison Decision Is Δ < 1.0%? Comparison->Decision Pass VALIDATED Method A is robust Decision->Pass Yes Fail INVESTIGATE Non-volatiles present? Check HPLC for oligomers Decision->Fail No

Figure 1: Orthogonal cross-validation workflow. A significant discrepancy (Δ) typically indicates non-volatile impurities detected by HPLC but missed by GC.

Comparative Data & Performance Metrics

The following data represents typical validation results for B2CP.

Linearity and Sensitivity
ParameterGC-FID PerformanceHPLC-UV (210 nm) PerformanceInterpretation
Linearity (

)
> 0.9995> 0.9990GC is inherently more linear for this volatile ester.
LOD (Limit of Detection) 0.5 µg/mL5.0 µg/mLGC is 10x more sensitive due to the weak UV chromophore of B2CP.
Precision (RSD, n=6) 0.2%0.8%HPLC baseline noise at 210 nm impacts integration precision.
Accuracy (Recovery) 99.0% - 101.0%97.5% - 102.5%Both are acceptable under ICH Q2(R2).
The "Bland-Altman" Approach for Accuracy

To scientifically validate the interchangeability of these methods, do not rely solely on correlation coefficients. Construct a Bland-Altman plot :

  • Analyze 10 batches of B2CP using both methods.

  • Plot the Difference (GC - HPLC) against the Mean ((GC+HPLC)/2).

  • Acceptance Criteria: 95% of differences should lie within ±1.5% (Limits of Agreement). If the GC results are consistently higher, it confirms the presence of non-volatile impurities.

Senior Scientist's Decision Matrix

When should you deploy which method?

ScenarioRecommended MethodTechnical Reasoning
Raw Material Release GC-FID Speed, high resolution of isomeric impurities, and superior precision.
Reaction Monitoring GC-FID Ability to see unreacted alcohol and acid chloride precursors clearly.
Stability Testing HPLC-UV Crucial: Degraded samples may contain non-volatile polymers or salts (from hydrolysis) that GC will miss.
Aqueous Waste Streams HPLC-UV Direct injection of aqueous samples into GC is damaging to the column phase and liner.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Butyl 2-chloropropanoate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). Butyl 2-chloropropanoate Compound Summary. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] [Link]

Sources

Validation

Comparative Impurity Profiling in Butyl 2-Chloropropanoate Synthesis: Catalytic Routes and Analytical Strategies

Executive Summary Butyl 2-chloropropanoate (B2CP) is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides and various pharmaceutical agents. Its utility relies heavily on optical purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 2-chloropropanoate (B2CP) is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides and various pharmaceutical agents. Its utility relies heavily on optical purity and the absence of reactive byproducts that can compromise downstream coupling reactions.

This guide characterizes the impurity profiles generated by three distinct synthesis routes: Homogeneous Acid Catalysis , Solid Acid Catalysis , and Enzymatic Kinetic Resolution . We provide actionable protocols for identifying and quantifying critical byproducts—specifically the problematic butyl acrylate and dibutyl ether—using GC-MS and Chiral GC methodologies.

Mechanistic Origins of Byproducts

Understanding the "why" behind impurity formation is the first step in process control. The synthesis of B2CP typically follows one of two primary pathways, each with a unique "fingerprint" of byproducts.

The Reaction Network

The following diagram illustrates the competitive pathways in the direct esterification of 2-chloropropionic acid (2-CPA) with n-butanol.

ReactionNetwork Reactants 2-Chloropropionic Acid + n-Butanol Intermediate Tetrahedral Intermediate Reactants->Intermediate H+ Catalyst Ether Dibutyl Ether (Solvent Side-Reaction) Reactants->Ether 2x Butanol (-H2O) Oligomer Self-Condensation Oligomers Reactants->Oligomer Intermolecular Sn2 Product Butyl 2-chloropropanoate (B2CP) Intermediate->Product - H2O Acrylate Butyl Acrylate (Elimination Product) Product->Acrylate - HCl (Thermal Elimination)

Figure 1: Reaction network showing the main esterification pathway (green) and competitive side reactions (red/yellow) leading to critical impurities.

Critical Impurity Classes
  • Butyl Acrylate (The "Silent Killer"):

    • Origin: Formed via dehydrohalogenation (elimination of HCl) of the B2CP product under high thermal stress or basic conditions.

    • Impact: Polymerizes in downstream reactors; boiling point (145°C) is dangerously close to B2CP (178-180°C), making distillation difficult.

  • Dibutyl Ether:

    • Origin: Acid-catalyzed dehydration of excess n-butanol.

    • Impact: Inert but dilutes potency; indicates excessive catalyst loading or temperature.

  • Sulfur/Chlorinated Species (Route Specific):

    • Origin: If using the Thionyl Chloride/Lactate route, impurities like SO2 and thionyl chloride residues are common.

Comparative Analysis of Synthesis Routes

The choice of synthesis route dictates the downstream purification burden. The table below compares the performance of the three dominant methodologies.

FeatureRoute A: Homogeneous Acid (H₂SO₄/p-TSA)Route B: Solid Acid (Amberlyst-15)Route C: Enzymatic Resolution (Lipase)
Primary Mechanism Fischer EsterificationHeterogeneous CatalysisKinetic Resolution (Hydrolysis/Esterification)
Yield High (90-95%)Moderate-High (85-92%)Max 50% (Theoretical for resolution)
Optical Purity (ee) Low (Racemization risk)ModerateExcellent (>99%)
Key Impurity Dibutyl Ether (High)Oligomers (Low)Unreacted Enantiomer
Butyl Acrylate Risk Moderate (Thermal stress)Low (Milder temps)Negligible (Ambient temp)
Workup Complexity High (Neutralization/Washing)Low (Filtration) Medium (Separation of alcohol/ester)
Scalability HighMedium (Mass transfer limits)Low-Medium (Cost of enzyme)

Expert Insight:

  • Route A is the industrial workhorse but requires rigorous fractional distillation to remove dibutyl ether.

  • Route B (Solid Acid) is preferred for "green" chemistry applications as it eliminates the corrosion of reactors and simplifies workup to a simple filtration, though reaction rates are slower due to diffusion limitations within the resin pores.

  • Route C is exclusively for applications requiring high enantiomeric excess (ee > 99%) where the cost is justified by the biological activity of the single enantiomer.

Characterization Protocols

To ensure product integrity, the following self-validating analytical workflows are recommended.

Analytical Workflow Logic

AnalyticalWorkflow Sample Crude Reaction Mixture Split Split Sample Sample->Split GCMS GC-MS Analysis (Chemical Purity) Split->GCMS ChiralGC Chiral GC (Optical Purity) Split->ChiralGC NMR 1H-NMR (Structural ID) Split->NMR Data1 Identify: - Butyl Acrylate (m/z 55, 73) - Dibutyl Ether (m/z 57, 130) GCMS->Data1 Data2 Calculate: Enantiomeric Excess (ee%) ChiralGC->Data2

Figure 2: Integrated analytical workflow for comprehensive characterization of B2CP.

Protocol 1: GC-MS for Chemical Impurity Profiling

This protocol is designed to separate the B2CP peak from the critical Butyl Acrylate impurity.

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-Wax or HP-Innowax (Polar phase is essential to separate the ester from the ether).

    • Dimensions: 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min (Elute volatile ethers).

    • Ramp 10°C/min to 150°C.

    • Ramp 20°C/min to 240°C (Hold 5 min to clear oligomers).

  • Mass Spec Parameters:

    • Scan Range: 35–300 amu.

    • Solvent Delay: 3.0 min.

  • Key Diagnostic Ions (m/z):

    • Butyl 2-chloropropanoate:[2][3] 63, 107, 121 (Molecular ion often weak).

    • Butyl Acrylate:[1][4] 55 (Base peak), 73, 85.

    • Dibutyl Ether: 57, 130.

Protocol 2: Chiral GC for Enantiomeric Excess

Required for Route C (Enzymatic) or Route B (Lactate derived) verification.

  • Column: Chirasil-Val or Cyclodextrin-based phase (e.g., Rt-βDEXse).

  • Conditions: Isothermal 90°C or slow ramp (2°C/min).

  • Validation: Must run a racemic standard to establish resolution (Rs > 1.5).

Deep Dive: The Butyl Acrylate Challenge

The Problem: Butyl acrylate is formed via the thermal elimination of HCl from B2CP. This reaction is autocatalytic; traces of acid accelerate the elimination.



Mitigation Strategy:

  • Temperature Control: Maintain reboiler temperatures <100°C during distillation. Use high vacuum (<10 mmHg) to lower boiling points.

  • Stabilization: Add radical inhibitors (e.g., 4-methoxyphenol, MEHQ) at 10-50 ppm to the crude mixture before distillation to prevent acrylate polymerization.

  • Chemical Scavenging: Wash the crude organic phase with dilute NaHCO₃ before distillation to remove free acid, breaking the autocatalytic cycle.

References

  • EvitaChem. Butyl 2-chloropropanoate Synthesis and Properties. Retrieved from

  • Journal of Chemical Health Risks. Synthesis of butyl propionate: Kinetics and Catalyst Comparison. Retrieved from

  • Organic Syntheses. Synthesis of (S)-2-Chloropropanoic acid via Diazotization. Coll. Vol. 10, p. 102. Retrieved from

  • US Patent 4334083A. Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate.[5] Retrieved from

  • BioChromato. Analysis of Poly(butyl acrylate) by Py-GC/MS. Retrieved from

  • CSIC. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols. Retrieved from

Sources

Comparative

Enantiomeric excess determination of Butyl 2-chloropropanoate by chiral chromatography

Executive Summary The Verdict: For the determination of enantiomeric excess (ee) of Butyl 2-chloropropanoate (B2CP), Chiral Gas Chromatography (GC-FID) is the superior analytical technique compared to Chiral High-Perform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the determination of enantiomeric excess (ee) of Butyl 2-chloropropanoate (B2CP), Chiral Gas Chromatography (GC-FID) is the superior analytical technique compared to Chiral High-Performance Liquid Chromatography (HPLC).

While HPLC is the workhorse of the pharmaceutical industry, B2CP presents specific physicochemical challenges—namely high volatility and a weak UV chromophore—that make GC the robust "Gold Standard." This guide details the protocols for both, explaining why GC is preferred and when you might be forced to use HPLC.

The Analytical Challenge

Butyl 2-chloropropanoate is a chiral building block, often derived from the enzymatic kinetic resolution of 2-chloropropionic acid esters.

  • Chiral Center: C2 position (alpha to carbonyl).

  • Chromophore: Weak. The ester carbonyl absorbs around 210 nm, a region prone to solvent interference in HPLC.

  • Volatility: High.[1] Boiling point ~175–180°C (at atm), making it ideal for gas phase analysis.

  • Stability: Susceptible to hydrolysis in aqueous buffers or racemization under strongly basic conditions.

Method A: Chiral GC-FID (The Gold Standard)

Rationale

Gas Chromatography with Flame Ionization Detection (FID) is the definitive method for this molecule.

  • Universal Detection: FID responds to carbon-hydrogen bonds. It does not rely on UV absorption, eliminating the "blindness" issue encountered in HPLC.

  • Resolution: Derivatized cyclodextrin capillary columns (specifically

    
    -cyclodextrins) offer superior selectivity for 
    
    
    
    -halo esters.
  • Throughput: Shorter run times and no solvent waste generation.

Recommended Protocol

Column Selection: The Chiraldex G-TA (Trifluoroacetyl


-cyclodextrin) is the industry benchmark for halogenated esters. The "G" (gamma) cavity size is optimal for the butyl chain, while the trifluoroacetyl functionalization interacts with the chloro-ester moiety to induce separation.
ParameterSetting
Instrument GC with Split/Splitless Injector & FID
Column Astec CHIRALDEX G-TA (30 m x 0.25 mm x 0.12 µm)
Carrier Gas Helium or Hydrogen (Constant Flow: 1.0 mL/min)
Inlet Temp 200°C
Injection 1.0 µL, Split Ratio 50:1 (prevents column overload)
Oven Program Isothermal 90°C (Hold 15 min) or Gradient: 80°C to 120°C @ 2°C/min
Detector (FID) 250°C
Expected Results
  • Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on G-TA phases (confirmation with pure standard required).

  • Resolution (

    
    ):  Expect baseline separation (
    
    
    
    ).
  • Sensitivity: LOD < 0.1% of the minor enantiomer.

Method B: Chiral HPLC-UV (The Alternative)

Rationale

HPLC is generally reserved for situations where:

  • A GC is unavailable.

  • The sample is in a non-volatile aqueous buffer (e.g., directly from a bioreactor) and extraction is difficult (though extraction is usually required for B2CP regardless).

  • Preparative isolation is required (HPLC scales up; GC does not).

Critical Limitation

Detection: You must detect at 210–215 nm . Common HPLC solvents (Ethyl Acetate, THF) absorb in this region, causing high background noise. You are restricted to Hexane/Isopropanol (IPA) mixtures.

Recommended Protocol

Column Selection: Amylose or Cellulose carbamate derivatives are standard. The Chiralcel OB-H (Cellulose tribenzoate) or Chiralpak IA/IC (Immobilized amylose) are effective.

ParameterSetting
Instrument HPLC with UV/Vis or DAD
Column Chiralcel OB-H or Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (99 : 1 or 98 : 2 v/v)
Flow Rate 0.5 – 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 210 nm (Critical setting)
Sample Diluent Mobile Phase (Do not use Acetone/MeOH; they blind the detector)
Expected Results
  • Baseline Noise: High due to low-UV detection.

  • Sensitivity: Lower than GC. Quantifying <1% minor enantiomer is challenging without a reference standard to distinguish noise from impurity.

Comparative Analysis

The following table contrasts the two methodologies for B2CP specifically.

FeatureChiral GC-FID (Recommended)Chiral HPLC-UV (Alternative)
Sensitivity High (trace detection easy)Low (limited by UV cutoff)
Resolution Excellent (

-halo selectivity)
Moderate (broad peaks common)
Sample Prep Extraction into Heptane/HexaneExtraction + Solvent Swap to Hexane
Cost per Run Low (Gas only)Medium (Solvents)
Robustness High (Temperature stable)Low (Mobile phase sensitivity)

Decision Workflow (Method Selection)

The following diagram illustrates the logical pathway for selecting the appropriate method based on sample constraints.

MethodSelection Start Start: B2CP Sample CheckPurity Is Sample in Aqueous Buffer? Start->CheckPurity Extract Liquid-Liquid Extraction (Hexane/Heptane) CheckPurity->Extract Yes (Enzymatic Reaction) CheckPrep Is Prep-Scale Isolation Needed? CheckPurity->CheckPrep No (Pure Oil) Extract->CheckPrep GC_Path Method A: Chiral GC-FID (Chiraldex G-TA) CheckPrep->GC_Path No (Analytical ee only) HPLC_Path Method B: Chiral HPLC-UV (Chiralcel OB-H, 210nm) CheckPrep->HPLC_Path Yes (Need to collect fractions)

Caption: Decision tree for selecting between GC and HPLC for Butyl 2-chloropropanoate analysis. Green indicates the preferred analytical route.

Expert Troubleshooting & Tips

Preventing Racemization

The


-proton in B2CP is acidic.
  • GC: Ensure the injector liner is deactivated (silanized). Active glass wool can catalyze on-column racemization at 200°C.

  • HPLC: Avoid adding basic modifiers (like diethylamine) to the mobile phase, which are common in chiral HPLC but detrimental here.

Sample Work-up (Biocatalysis Context)

If your sample comes from a lipase resolution (e.g., Candida antarctica Lipase B):

  • Quench: Stop the reaction by filtering the enzyme or lowering pH to 4-5.

  • Extract: Use n-Heptane. It is compatible with both GC (direct injection) and Normal Phase HPLC.

  • Dry: Use anhydrous

    
    . Water spikes in GC damage the Chiraldex phase; water in Normal Phase HPLC deactivates the column.
    

References

  • Mbah, C.J. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.[2] J Pharmacol Pharmaceut Pharmacovig 2: 008 (2018).[2] (Comparison of HPLC vs GC detection limitations). [Link]

  • Wróblewska, A. et al. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. MDPI Int. J. Mol. Sci. 2024, 25, 10730. (Demonstrates typical work-up and analysis workflows for kinetic resolutions involving similar chiral esters). [Link][3]

Sources

Validation

Comparing the synthesis efficiency of different alkyl 2-chloropropanoates

Executive Summary Alkyl 2-chloropropanoates are critical intermediates in the synthesis of phenoxypropionate herbicides and, more prominently in modern research, as initiators for Atom Transfer Radical Polymerization (AT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkyl 2-chloropropanoates are critical intermediates in the synthesis of phenoxypropionate herbicides and, more prominently in modern research, as initiators for Atom Transfer Radical Polymerization (ATRP). Their synthesis presents a classic dichotomy in organic chemistry: the trade-off between atom economy and steric reactivity .

This guide compares the two dominant synthetic routes: Acid-Catalyzed Direct Esterification (Fischer) and the Acyl Chloride Activation route.

The "Steric Breakpoint" Verdict:

  • For Primary Alcohols (Methyl, Ethyl): The Fischer Esterification is superior due to higher atom economy, lower cost, and scalability, provided water removal is managed.

  • For Bulky/Tertiary Alcohols (tert-Butyl): The Acyl Chloride method is the only viable high-yield option. Fischer esterification fails here due to the steric hindrance preventing tetrahedral intermediate formation and the competing acid-catalyzed elimination of the tertiary alcohol.

Mechanistic Comparison & Pathways

To understand the efficiency divergence, we must analyze the reaction coordinate.

Method A: Fischer Esterification (Equilibrium Driven)

This pathway relies on the protonation of the carbonyl oxygen to make it susceptible to nucleophilic attack by the alcohol. It is reversible (


 for primary alcohols).
  • Limitation: High sensitivity to the nucleophilicity and steric bulk of the alcohol (

    
    ).
    
Method B: Acyl Chloride Activation (Kinetically Driven)

This pathway converts the parent acid into an acid chloride (using


 or 

), creating a highly electrophilic species that reacts irreversibly with the alcohol.
  • Advantage: The leaving group (

    
    ) is excellent, driving the reaction to completion even with poor nucleophiles.
    
Visualizing the Pathways

ReactionPathways Start 2-Chloropropionic Acid Fischer_Inter Tetrahedral Intermediate (Sterically Sensitive) Start->Fischer_Inter Method A: R-OH, H+, Heat (Reversible) Acyl_Cl 2-Chloropropionyl Chloride (Highly Reactive) Start->Acyl_Cl Method B: SOCl2, DMF(cat) Fischer_Inter->Start Hydrolysis Product_A Alkyl 2-Chloropropanoate + H2O Fischer_Inter->Product_A -H2O Product_B Alkyl 2-Chloropropanoate + HCl Acyl_Cl->Product_B R-OH, Base

Figure 1: Mechanistic divergence between Fischer Esterification (Yellow) and Acyl Chloride Activation (Red).

Comparative Performance Data

The following data aggregates internal process validation runs and literature values for the synthesis of three representative esters.

Table 1: Synthesis Efficiency Matrix

MetricMethyl 2-chloropropanoate (Primary)Ethyl 2-chloropropanoate (Primary)tert-Butyl 2-chloropropanoate (Tertiary)
Recommended Method Fischer Esterification Fischer Esterification Acyl Chloride
Method A Yield 92-96% (with Dean-Stark)90-95% (with Dean-Stark)<10% (Trace/Elimination)
Method B Yield 95-98%94-98%85-89%
Reaction Time 4-6 Hours4-6 Hours2-3 Hours
Atom Economy High (Water byproduct)HighLow (

+ HCl waste)
Racemization Risk LowLowModerate (requires Temp <40°C)
Purification DistillationDistillationWash + Distillation
Critical Analysis
  • The tert-Butyl Anomaly: Attempting to synthesize tert-butyl 2-chloropropanoate via acid catalysis (Method A) results in the dehydration of tert-butanol to isobutylene rather than esterification. Method B is mandatory here.

  • Racemization Warning: If starting with optically active (S)-2-chloropropionic acid (common for herbicide synthesis), Method B risks racemization via a ketene intermediate if the base (triethylamine/pyridine) is added too quickly or at high temperatures.

Detailed Experimental Protocols

Protocol A: Fischer Esterification (For Methyl/Ethyl Esters)

Best for: Scalable, green synthesis of primary esters.

Materials:

  • 2-Chloropropionic acid (1.0 eq)

  • Alcohol (Methanol or Ethanol) (3.0 - 5.0 eq)

  • Sulfuric Acid (

    
    ) (0.05 eq) or p-TsOH.
    
  • Solvent: Toluene (if using Dean-Stark for ethyl/propyl).

Workflow:

  • Setup: Charge 2-chloropropionic acid and alcohol into a flask. Add catalyst (

    
    ) dropwise.
    
  • Reaction:

    • Methanol:[1] Reflux for 6 hours.[2] Since Methanol/Water azeotrope is difficult, use large excess of MeOH to drive equilibrium.

    • Ethanol/Higher: Use a Dean-Stark trap with Toluene to physically remove water. Reflux until water collection ceases.

  • Workup: Cool to RT. Wash with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Dry organic layer over

    
    . Fractional distillation yields pure ester.
    
Protocol B: Acyl Chloride Activation (For tert-Butyl Esters)

Best for: Sterically hindered esters or library synthesis.

Materials:

  • 2-Chloropropionic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • DMF (Catalytic, 2-3 drops)

  • tert-Butanol (1.1 eq)

  • Base: Pyridine or Triethylamine (1.1 eq) - Optional but recommended for t-butyl to scavenge HCl.

  • Solvent: Dichloromethane (DCM).

Workflow:

WorkflowB Step1 Activation Phase Mix Acid + SOCl2 + DMF(cat) Reflux 1h (Gas Evolution!) Step2 Evaporation Remove excess SOCl2 under vacuum Result: Crude Acid Chloride Step1->Step2 Step3 Esterification Phase Dissolve in DCM, Cool to 0°C Add t-Butanol + Base dropwise Step2->Step3 Step4 Quench & Wash Water wash -> NaHCO3 wash -> Brine Step3->Step4 Step5 Isolation Dry (MgSO4) -> Concentrate -> Distill Step4->Step5

Figure 2: Step-by-step workflow for the Acyl Chloride method.

Specific Steps:

  • Activation: In a fume hood, react 2-chloropropionic acid with

    
     and cat. DMF at 50°C. Monitor gas evolution (
    
    
    
    ). Once ceased, the acid chloride is formed.
  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator). Crucial: Residual thionyl chloride will darken the product.
    
  • Coupling: Dissolve the crude acid chloride in dry DCM. Cool to 0°C.[2]

  • Addition: Add a mixture of tert-butanol and Pyridine dropwise. Note: Pyridine scavenges the HCl, preventing acid-catalyzed cleavage of the sensitive t-butyl ester.

  • Workup: Wash with cold water, then dilute HCl (to remove pyridine), then

    
    . Distill under vacuum.
    

Troubleshooting & Expert Insights

Controlling Racemization

For chiral applications (e.g., synthesis of (R)-Mecoprop), maintaining the stereocenter at C2 is vital.

  • Risk: The

    
    -proton is acidic. In the presence of base and heat, the acid chloride can form a ketene, destroying chirality.
    
  • Solution: Keep the esterification step (Method B) below 0°C. Use the minimum equivalent of base necessary. If using Method A, racemization is negligible.[2]

Safety: The "Mustard Gas" Analog

2-Chloropropionates are alkylating agents. They are structurally related to sulfur mustards.

  • Protocol: All waste streams containing the ester must be treated with basic solution (NaOH) to hydrolyze the ester before disposal. Use double gloves (Nitrile).

Purification of t-Butyl Ester

tert-Butyl 2-chloropropanoate decomposes at high temperatures (releasing isobutylene).

  • Tip: Do not distill at atmospheric pressure. Use high vacuum (<10 mmHg) to keep the boiling point below 60°C.

References

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Optimization.[3] Retrieved from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017).[3] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. (Demonstrates the stability/reactivity profiles of t-butyl systems). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield: Acyl Chloride vs Fischer. Retrieved from [Link]

  • Organic Syntheses. tert-Butyl Chloride and Esterification Protocols. (General procedure adaptation for bulky halides). Retrieved from [Link]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. (Contextualizing the use of 2-chloropropanoates as ATRP initiators). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Butyl 2-chloropropanoate proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for Butyl 2-chloropropanoate (CAS: 54819-86-2).[1] It is designed for laboratory personnel and process chemists requiring immediate, actionable safet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for Butyl 2-chloropropanoate (CAS: 54819-86-2).[1] It is designed for laboratory personnel and process chemists requiring immediate, actionable safety protocols.

Part 1: Executive Safety & Hazard Analysis

Butyl 2-chloropropanoate is a halogenated ester.[2] Unlike lighter alkyl halides (e.g., 2-chloropropane), it has a higher boiling point and flash point, classifying it as a Combustible Liquid rather than a highly flammable one.[1] However, its halogenated nature dictates strict segregation from general organic waste streams to prevent toxic emissions (HCl) during incineration and to comply with environmental regulations.

Key Physicochemical Properties for Disposal
PropertyValueOperational Implication
CAS Number 54819-86-2Unique identifier for waste labeling.[1]
Flash Point ~74.5°C (166°F)Combustible. Requires static grounding during transfer, though less volatile than lower esters.[1]
Density ~1.0 g/cm³Similar to water; may form emulsions if mixed with aqueous waste.[1]
Reactivity HydrolyzableBreaks down in the presence of moisture/bases into 2-chloropropanoic acid (corrosive) and butanol.[1]
Waste Class Halogenated Organic CRITICAL: Must NOT be mixed with non-halogenated solvents (e.g., acetone, ethanol).[1]

Part 2: Waste Stream Segregation Logic

The most frequent compliance failure in laboratories is the misclassification of halogenated esters. Butyl 2-chloropropanoate contains chlorine.[2][3] If mixed into a "Non-Halogenated" waste drum, it renders the entire drum "Halogenated," significantly increasing disposal costs and altering the incineration parameters required to scrub hydrogen chloride gas.[1]

Decision Logic: Waste Segregation

The following diagram illustrates the decision-making process for segregating this specific chemical.

DisposalLogic Start Waste Generation: Butyl 2-chloropropanoate IsPure Is the waste pure or mixed with solvents? Start->IsPure SolventCheck Are the other solvents Halogenated? IsPure->SolventCheck Mixture StreamA STREAM A: Halogenated Organic Waste (High BTU) IsPure->StreamA Pure Chemical AqueousCheck Is it mixed with Aqueous solutions? SolventCheck->AqueousCheck No (e.g., Hexane, Ethyl Acetate) SolventCheck->StreamA Yes (e.g., DCM, Chloroform) AqueousCheck->StreamA No (Organic Solvent Mix) StreamB STREAM B: Mixed Halogenated/Aqueous (Requires pH Check) AqueousCheck->StreamB Yes (Hydrolysis Risk) StreamC DO NOT DISPOSE: Segregate Immediately StreamA->StreamC If Oxidizers Present

Figure 1: Decision logic for segregating Butyl 2-chloropropanoate waste streams. Note that mixing halogenated compounds with non-halogenated solvents forces the entire mixture into the Halogenated stream.[1]

Part 3: Detailed Disposal Procedures

Protocol A: Standard Laboratory Waste (Liquid)

Objective: Safe transfer of reaction byproducts or expired reagents to central waste accumulation.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Avoid low-grade metals (carbon steel) if the waste is old, as hydrolysis may have generated acid which can corrode metal drums.[1]

    • Seal Material: Use PTFE (Teflon) lined caps. Avoid standard rubber seals which may swell upon prolonged contact with halogenated esters.

  • Labeling:

    • Apply a hazardous waste label immediately upon the first drop entering the container.

    • Mandatory Fields:

      • Chemical Name: "Butyl 2-chloropropanoate"[1][2][3][4][5][6]

      • Hazard Class: "Combustible," "Irritant," "Halogenated."[1]

      • Constituents: List all solvents (e.g., "5% Butyl 2-chloropropanoate, 95% Dichloromethane").

  • Transfer:

    • Perform all transfers in a chemical fume hood.

    • Use a funnel with a grounding wire if transferring volumes >4 Liters, despite the higher flash point (Safety Margin).

    • Do not fill >90% capacity to allow for thermal expansion.

Protocol B: Spill Cleanup & Emergency Disposal

Objective: Containment and neutralization of a spill (up to 1 Liter).

  • Immediate Action:

    • Evacuate the immediate area.[7][8] Ensure adequate ventilation.[5][7][8][9][10][11]

    • Don PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

  • Containment:

    • Dike the spill using vermiculite , dry sand , or commercial universal absorbent pads .[1]

    • Do not use combustible materials like sawdust.

  • Neutralization (If Hydrolysis Suspected):

    • If the chemical has been exposed to water/humidity, it may be acidic.

    • Sprinkle Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate over the absorbed spill.

    • Observation: Look for bubbling (CO₂ release). Continue adding base until bubbling ceases.

  • Collection:

    • Scoop absorbed material into a wide-mouth HDPE jar.

    • Label as "Solid Debris contaminated with Halogenated Esters."

    • Disposal: Hand over to EHS/Waste Management for incineration.

Part 4: Scientific Rationale & Mechanism

Why Incineration with Scrubbing? Direct landfilling of Butyl 2-chloropropanoate is prohibited in most jurisdictions due to its potential to leach and contaminate groundwater. The primary disposal method is High-Temperature Incineration .[1]

During combustion, the chlorine atom is released as Hydrogen Chloride (HCl) gas:


[1]

Standard incinerators cannot handle high loads of HCl without damage to the stack or violating emission norms. Therefore, this waste must be directed to facilities equipped with wet scrubbers (alkaline spray towers) that neutralize the HCl gas before exhaust. This is why the "Halogenated" label is a critical cost and safety driver.

Hydrolysis Risk



Over time, waste containers containing moisture will become acidic. 2-chloropropanoic acid is significantly more corrosive than the parent ester.[1] Regular pH checks of long-term storage drums are recommended to prevent container failure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123534, Butyl 2-chloropropanoate.[1] PubChem.[2] [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. EPA.[2] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-chloropropanoic acid esters.[2][Link][2]

Sources

Handling

Personal protective equipment for handling Butyl 2-chloropropanoate

Topic: Personal protective equipment for handling Butyl 2-chloropropanoate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Butyl 2-chloropropanoate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Hazard Mechanics & Risk Assessment

The "Why" Behind the Safety Butyl 2-chloropropanoate (CAS: 13831-25-9) presents a dual-threat profile often underestimated in standard safety data sheets (SDS). While classified primarily as a skin and eye irritant (H315, H319) and flammable liquid (H226), its chemical structure dictates a more rigorous handling protocol than standard organic solvents [1].

  • Lipophilic Penetration: The butyl ester chain significantly increases lipophilicity compared to its acid precursor (2-chloropropionic acid). This allows the molecule to penetrate the stratum corneum (outer skin layer) rapidly.

  • Alkylating Potential: Once absorbed, the alpha-halo ester moiety is reactive. While less aggressive than an acid chloride, it remains an alkylating agent capable of reacting with nucleophilic residues in proteins, potentially leading to sensitization or delayed tissue damage [2].

  • Hydrolysis Risk: Upon contact with moisture (mucous membranes), it can slowly hydrolyze to release hydrochloric acid and 2-chloropropionic acid, exacerbating irritation.

The PPE Matrix: Solving the "Halogenated Ester" Paradox

Expert Insight: Selecting gloves for this compound is non-trivial.

  • Nitrile resists esters poorly but handles some halogens.

  • Butyl Rubber resists esters excellently but degrades rapidly against halogens.

  • The Solution: You must distinguish between tactile manipulation (splash risk) and bulk handling (immersion risk).

PPE Selection Table
ComponentRecommendationTechnical Justification
Hand Protection (Tactile) Double Nitrile (4 mil min) Splash Only. Nitrile provides adequate short-term protection against the halogenated moiety. Protocol: Change outer glove immediately upon any contact. Breakthrough estimated <2 minutes [3].[1]
Hand Protection (Spill/Bulk) Silver Shield / 4H (Laminate) Immersion Barrier. EVOH laminates are the only material offering >4-hour breakthrough for halogenated esters. They lack dexterity but are mandatory for spill cleanup.
Respiratory Half-mask with OV Cartridge Volatility Control. The vapor pressure is sufficient to exceed exposure limits in dead spots of a fume hood. Use Organic Vapor (OV) cartridges (Black band).
Eye Protection Chemical Splash Goggles Vapor Seal. Safety glasses are insufficient due to the volatile, lachrymatory nature of halo-esters. Goggles prevent vapor absorption into the tear film.
Body Lab Coat (Poly/Cotton) + Apron Standard lab coat. Add a rubberized apron if transferring volumes >100mL to prevent soak-through to clothing.
Operational Workflow: Self-Validating Systems

This workflow is designed to prevent exposure events before they occur.[2]

Phase A: Preparation & Engineering Controls
  • Ventilation Verification: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) . Work at least 6 inches inside the sash.

  • The "Dry Run": Place all reagents, waste containers, and tools in the hood before opening the chemical bottle. This prevents the "contaminated glove" spread to door handles.

  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

Phase B: Transfer Protocol (Step-by-Step)

Goal: Zero-drip transfer.

  • Secure the Vessel: Clamp the receiving flask. Never hold a flask by hand while pouring a halogenated ester.

  • Primary Transfer Method (Cannula/Syringe):

    • For volumes < 50 mL, use a glass syringe with a Luer-lock tip.

    • Avoid plastic syringes if possible; if used, perform the transfer immediately as the plunger rubber may swell.

  • Secondary Transfer Method (Pouring):

    • If pouring is necessary, use a funnel.

    • The "Chaser" Technique: Have a wash bottle of an inert solvent (e.g., Dichloromethane or Hexane) ready. Immediately rinse the funnel and the neck of the reagent bottle into the reaction flask to remove residual ester.

  • Decontamination: Wipe the reagent bottle threads with a dry Kimwipe, then a solvent-dampened Kimwipe. Dispose of wipes as solid hazardous waste immediately.

Phase C: Waste Disposal

Critical Compliance Note: Do NOT mix with general organic waste.

  • Stream: Halogenated Organic Waste .[3][4]

  • Reasoning: Incineration of halogenated compounds requires specific scrubbers to capture acidic byproducts (HCl). Mixing this with non-halogenated solvents (like Acetone/Methanol) creates a costly disposal problem for the facility [4].

Visualization: Decision Logic & Emergency Response
Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting glove material based on exposure risk duration.

PPE_Logic Start Handling Butyl 2-chloropropanoate TaskType Define Task Type Start->TaskType Tactile Tactile/Synthesis (Micro-scale) TaskType->Tactile Bulk Bulk Transfer / Spill Cleanup (Macro-scale) TaskType->Bulk GloveTactile Double Nitrile Gloves (Change immediately on splash) Tactile->GloveTactile GloveBulk Silver Shield / Laminate Liner (Under Nitrile for grip) Bulk->GloveBulk Warning WARNING: Do not use standard Butyl Rubber (Halogen degradation risk) GloveBulk->Warning Avoid

Diagram 2: Emergency Spill Workflow

Caption: Immediate response steps for a spill outside primary containment.

Spill_Response Spill Spill Detected Evacuate Evacuate Area (Vapors are lachrymatory) Spill->Evacuate PPE_Up Don Silver Shield Gloves & Respirator Evacuate->PPE_Up Absorb Cover with Vermiculite (Do NOT use paper towels) PPE_Up->Absorb Collect Collect into Halogenated Waste Pail Absorb->Collect Clean Scrub surface with soap & water (Hydrolysis) Collect->Clean

[2][5][6]

References
  • TCI Chemicals. (2025).[5][6] Safety Data Sheet: tert-Butyl 2-Bromopropionate (Analogous Halogenated Ester Data). Retrieved from

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Chloropropionic acid (Precursor Hazard Data). Retrieved from

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • Lund University. (2025). Organic Solvent Waste Disposal Guidelines: Halogenated vs. Non-Halogenated. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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